molecular formula C6H5N3O4 B3427559 2,3-Dinitroaniline CAS No. 602-03-9

2,3-Dinitroaniline

Cat. No.: B3427559
CAS No.: 602-03-9
M. Wt: 183.12 g/mol
InChI Key: CGNBQYFXGQHUQP-UHFFFAOYSA-N
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Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CGNBQYFXGQHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROANILINE
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DSSTOX Substance ID

DTXSID80949347
Record name 2,3-Dinitroaniline
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Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.
Record name DINITROANILINE
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CAS No.

26471-56-7, 602-03-9
Record name DINITROANILINE
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Record name 2,3-Dinitroaniline
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Record name Benzenamine, ar,ar-dinitro-
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Record name 2,3-Dinitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dinitroaniline is an organic compound belonging to the dinitroaniline class, which are characterized by an aniline molecule substituted with two nitro groups.[1] Specifically, in this compound, these nitro groups are located at the second and third positions on the benzene ring relative to the amino group.[1] This compound, with the CAS number 602-03-9 , serves as a crucial intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and dye industries.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols.

Core Chemical and Physical Properties

This compound is a yellow, needle-like crystalline solid.[2][3] It is insoluble in water but soluble in organic solvents.[3] The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 602-03-9[1][2]
Molecular Formula C6H5N3O4[2][4]
Molecular Weight 183.12 g/mol [2][3]
Appearance Yellow crystalline powder/needle-like solid[2][3]
Melting Point 126-127 °C[2]
Boiling Point 423.9±25.0 °C at 760 mmHg[2]
Density 1.6±0.1 g/cm³[2]
Flash Point 210.2±23.2 °C[2]
Solubility Insoluble in water, soluble in organic solvents[2][3]

Synthesis and Reactivity

While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in readily available literature, the preparation of dinitroanilines, in general, involves the nitration of an aniline derivative or the amination of a dinitrobenzene derivative. For instance, 2,4-Dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonia.[1][5] A similar nucleophilic aromatic substitution approach could theoretically be employed for the synthesis of this compound.

A characteristic reaction of dinitroanilines is their reduction.[1] The nitro groups can be selectively or fully reduced to amino groups using various reducing agents. For example, selective reduction to a diamine can be achieved with sulfides, while catalytic hydrogenation over nickel or palladium can lead to the formation of triaminobenzenes.[1]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[3][6] Its applications span several industrial and research sectors:

  • Pharmaceutical Intermediates: It is categorized as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The dinitroaniline scaffold is a component of some bioreductive prodrugs designed for cancer therapy.[7] These compounds are selectively activated in the hypoxic (low oxygen) environment of tumors.[7]

  • Dyes and Pigments: Dinitroanilines are historical and current intermediates in the manufacturing of dyes and pigments.[1][3]

  • Chemical Reagents: It can also be employed as a reagent in various chemical reactions and as a cross-linking agent in polymer chemistry.[3]

The following diagram illustrates a generalized workflow for utilizing a dinitroaniline compound in the synthesis of a potential therapeutic agent.

G cluster_0 Synthesis of Bioactive Compound cluster_1 Biological Evaluation 2_3_Dinitroaniline This compound (Starting Material) Intermediate_A Functionalized Intermediate 2_3_Dinitroaniline->Intermediate_A Chemical Modification (e.g., Reduction, Substitution) Final_Compound Potential Therapeutic Agent Intermediate_A->Final_Compound Further Synthesis Steps In_Vitro_Assay In Vitro Assays (e.g., Cytotoxicity) Final_Compound->In_Vitro_Assay In_Vivo_Model In Vivo Models (e.g., Animal Studies) In_Vitro_Assay->In_Vivo_Model Promising Results

Caption: Generalized workflow for the development of a therapeutic agent from this compound.

Safety and Handling

This compound is a toxic and potentially explosive compound that requires careful handling in a laboratory setting.[1][2]

Hazard Identification:

  • Toxicity: Toxic by ingestion and inhalation.[2][8] May cause skin and eye irritation.[2] Prolonged or repeated exposure may cause damage to organs such as the kidneys, liver, heart, and blood.

  • Flammability and Explosivity: Dinitroanilines can be explosive and flammable when exposed to heat, friction, or shock.[1][9] They may form explosive mixtures with air when heated.[8]

Recommended Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] For weighing and handling the neat chemical, a NIOSH-approved respirator may be necessary.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical and dye industries. Its synthesis and reactivity, particularly the reduction of its nitro groups, allow for the creation of a diverse range of more complex molecules. However, its toxicity and potential for explosivity necessitate strict adherence to safety protocols. For researchers and drug development professionals, a thorough understanding of the properties and handling requirements of this compound is essential for its safe and effective use in the laboratory.

References

  • Geserp. (n.d.). This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. Retrieved from [Link]

  • Wikipedia. (2023, December 3). Dinitroaniline. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
  • The Amateur Scientist. (n.d.). Synthesis of dinitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]

  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 3-Nitroaniline. In Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Scope

An Overview of Dinitroanilines

Dinitroanilines are a class of aromatic organic compounds with the general chemical formula C₆H₅N₃O₄.[1] This family of molecules is characterized by a benzene ring substituted with one amino group (-NH₂) and two nitro groups (-NO₂). There are six constitutional isomers of dinitroaniline, distinguished by the positions of these functional groups on the aromatic ring. These compounds serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, pesticides, and pharmaceuticals.[1] Some dinitroaniline derivatives have also been investigated for their potential applications in materials science and as energetic materials.[1]

Spotlight on the 2,3-Dinitroaniline Isomer

This technical guide provides a detailed examination of the molecular structure and properties of a specific isomer: this compound (CAS No: 602-03-9).[2][3] The arrangement of the functional groups in this particular isomer, with the two nitro groups positioned ortho and meta to the amino group, imparts distinct electronic and steric characteristics that influence its chemical behavior and potential applications.

A Note on Data Availability

It is important to note that while extensive experimental data is available for some dinitroaniline isomers, such as 2,4-dinitroaniline, there is a notable scarcity of published, peer-reviewed experimental data specifically for this compound. Therefore, this guide will present a comprehensive analysis of its molecular structure by integrating the available information with a comparative study of its isomers and analogous compounds, alongside theoretical predictions from computational chemistry. This approach allows for a robust and insightful exploration of the topic, while also highlighting areas for future experimental validation.

Part 2: Molecular and Physicochemical Properties

Chemical Identity

A clear and unambiguous identification of this compound is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 602-03-9[2][3]
Molecular Formula C₆H₅N₃O₄[3]
Molecular Weight 183.12 g/mol [4]
Appearance Yellow crystalline powder[4]
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems. The following table presents a summary of its known and predicted physicochemical data.

PropertyValue
Melting Point 134-136 °C[4]
Boiling Point 305.5 °C at 760 mmHg[4]
Density 1.67 g/cm³[4]
Solubility Insoluble in water; soluble in organic solvents[4]
Safety and Handling

Dinitroaniline compounds are generally considered hazardous materials and should be handled with appropriate safety precautions.

  • Toxicity: Dinitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Explosive Potential: Some dinitroanilines can be explosive when exposed to heat or friction.[1]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Part 3: Synthesis of this compound

Rationale for the Proposed Synthetic Route
Proposed Synthesis Workflow

start Start: 1,2-Dichlorobenzene nitration Nitration (HNO₃/H₂SO₄) start->nitration intermediate1 1,2-Dichloro-3-nitrobenzene nitration->intermediate1 amination Amination (Aqueous Ammonia, Heat, Pressure) intermediate1->amination product This compound amination->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol

Step 1: Nitration of 1,2-Dichlorobenzene to 1,2-Dichloro-3-nitrobenzene

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (a nitrating mixture) at 0-5 °C, slowly add 1,2-dichlorobenzene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,2-dichloro-3-nitrobenzene.

Step 2: Amination of 1,2-Dichloro-3-nitrobenzene to this compound

  • In a high-pressure autoclave, combine 1,2-dichloro-3-nitrobenzene with an excess of aqueous ammonia.

  • Heat the mixture to a temperature of 150-180 °C. The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for several hours, with stirring.

  • After cooling to room temperature, carefully vent the autoclave.

  • Filter the solid product and wash thoroughly with water to remove any unreacted ammonia and salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

In-process Controls and Characterization

Throughout the synthesis, TLC can be used to monitor the consumption of starting materials and the formation of products. The final product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Part 4: Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of specific experimental NMR data for this compound, the following predictions are based on the analysis of its isomers and related compounds.[7][8]

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro groups and the electron-donating amino group.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons attached to the nitro groups will be significantly downfield due to the strong deshielding effect.

4.1.3. Comparative NMR Data of Dinitroaniline Isomers

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2,4-Dinitroaniline 8.85 (d), 8.30 (dd), 7.20 (d)150.1, 137.2, 131.0, 129.5, 123.8, 115.1
2,6-Dinitroaniline 8.35 (d), 7.05 (t)142.1, 133.9, 129.8, 118.2
3,5-Dinitroaniline 8.20 (d), 7.80 (t)149.5, 148.9, 118.5, 110.2
Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amino) 3300-3500Symmetric and Asymmetric Stretching
Aromatic C-H 3000-3100Stretching
N-O (Nitro) 1500-1550 and 1300-1350Asymmetric and Symmetric Stretching
C=C (Aromatic) 1450-1600Ring Stretching
Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption maxima (λmax) in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the aromatic system and the nitro groups.[9][10][11]

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 183. The fragmentation pattern would likely involve the loss of the nitro groups (NO₂) and other characteristic fragments.[12]

X-ray Crystallography: A Theoretical Approach

A definitive determination of the three-dimensional molecular structure of this compound in the solid state would require single-crystal X-ray diffraction analysis. As no experimental crystallographic data has been found in the public domain, a theoretical approach using computational chemistry is proposed to predict its molecular geometry.

Part 5: Computational Chemistry and Molecular Modeling

Rationale for Computational Analysis

In the absence of experimental structural data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool to predict the molecular geometry and electronic properties of this compound with a high degree of accuracy.

Proposed Computational Workflow

start Initial Structure Generation optimization Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->optimization frequency Frequency Analysis optimization->frequency minimum Confirmation of Energy Minimum frequency->minimum properties Calculation of Electronic Properties minimum->properties esp Electrostatic Potential Map properties->esp orbitals HOMO/LUMO properties->orbitals

A proposed workflow for the computational analysis of this compound.
Predicted Molecular Geometry

A DFT-optimized geometry of this compound would likely reveal a nearly planar benzene ring, with some out-of-plane twisting of the nitro and amino groups due to steric hindrance. Intramolecular hydrogen bonding between the amino group and the ortho-nitro group is also a possibility.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing nitro groups. An electrostatic potential map would likely show a region of negative potential around the nitro groups and a region of positive potential near the amino group. The Highest Occupied Molecular Orbital (HOMO) would be expected to be localized primarily on the aniline moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the dinitrobenzene portion of the molecule.

Structure-Property Relationship

structure Molecular Structure (Planarity, Substituent Positions) electronic Electronic Properties (Electron Distribution, HOMO/LUMO) structure->electronic reactivity Chemical Reactivity (Nucleophilicity, Electrophilicity) electronic->reactivity spectroscopy Spectroscopic Signatures (NMR, IR, UV-Vis) electronic->spectroscopy applications Potential Applications (Synthesis Intermediate) reactivity->applications

The relationship between the molecular structure and properties of this compound.

Part 6: Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group activates the aromatic ring towards electrophilic substitution, while the nitro groups are strongly deactivating. The most common reaction of dinitroanilines is the reduction of the nitro groups to form diaminoanilines, which are valuable synthetic intermediates.[1]

Potential Applications

As with other dinitroaniline isomers, this compound is expected to be a useful intermediate in the synthesis of:

  • Azo dyes and pigments: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

  • Pharmaceuticals: The dinitroaniline scaffold is present in some biologically active molecules.

  • Agrochemicals: While many dinitroaniline herbicides are 2,6-disubstituted, the 2,3-isomer could be a precursor to novel herbicidal compounds.[1]

Part 7: Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and properties of this compound. While direct experimental data for this specific isomer is limited, a detailed analysis has been presented through a comparative study of its isomers and the application of theoretical predictions. The proposed synthetic route and the discussion of its spectroscopic and electronic properties offer a valuable resource for researchers in organic synthesis, materials science, and drug development. Further experimental investigation is warranted to validate the theoretical findings and to fully elucidate the potential of this intriguing molecule.

Part 8: References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Safety data sheet. (2022, September 2). Retrieved from [Link]

  • Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of C13- and N15-Labeled DNAN - DTIC. (2014, July 24). Retrieved from [Link]

  • 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. (n.d.). Retrieved from [Link]

  • The 2-methyl-3,5-dinitroaniline molecule (experimental geometry) with... - ResearchGate. (n.d.). Retrieved from [Link]

  • (IUCr) Crystallographic data for 2,4-dinitroaniline. (n.d.). Retrieved from [Link]

  • Electronic spectra and structure of nitroanilines. (n.d.). Retrieved from [Link]

  • Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospra. (2012, November 5). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Retrieved from [Link]

  • CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents. (n.d.). Retrieved from

  • This compound - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2,4-Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Atom numbering scheme of 2-nitroaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... - ResearchGate. (n.d.). Retrieved from [Link]

  • material safety data sheet - 2,3-dichloro aniline 98%. (n.d.). Retrieved from [Link]

  • UV–Visible spectra of 2-nitroaniline reduction in presence of a 0.1 mg... - ResearchGate. (n.d.). Retrieved from [Link]

  • Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). Retrieved from [Link]

  • X-Ray Crystal Structure of the Electro-optic Material meta-Nitroaniline - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Methyl-3-nitroaniline - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem. (n.d.). Retrieved from [Link]

  • m-Dinitroaniline | C6H7N3O4 | CID 129693425 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved from [Link]

  • m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

2,3-Dinitroaniline is a significant chemical intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1][2] Its molecular structure, featuring an aniline ring substituted with two adjacent nitro groups, presents a unique synthetic challenge due to the complex interplay of directing effects and the harsh conditions typically required for dinitration. This guide provides a comprehensive exploration of the synthesis of this compound (CAS No. 602-03-9), focusing on the underlying reaction mechanisms, field-proven insights into experimental choices, and a detailed, plausible synthetic pathway.[3] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

The Mechanistic Conundrum: Challenges in Direct Synthesis

The synthesis of nitroanilines is fundamentally rooted in the electrophilic aromatic substitution reaction of nitration.[4][5] The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4][5]

However, the direct dinitration of aniline to achieve the 2,3-isomer is fraught with difficulty. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[6] Conversely, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[5] This duality leads to a complex mixture of products, including significant amounts of the meta-substituted isomer, making the isolation of a specific isomer like this compound inefficient.[6]

Furthermore, the strong activating nature of the amino group makes the aniline ring highly susceptible to over-nitration and oxidation, often resulting in the formation of unwanted byproducts and even runaway reactions.[4]

A study on the further nitration of this compound itself provides a fascinating mechanistic insight, suggesting that the reaction proceeds via an initial attack on the amino nitrogen atom (N-nitration), followed by a molecular rearrangement to place the nitro group on the ring.[7] This Bamberger-type rearrangement mechanism underscores the complex reactivity of the amino group in highly nitrated systems.

Given these challenges, a regioselective and high-yielding synthesis of this compound necessitates a more strategic, multi-step approach rather than a direct dinitration of aniline or nitroaniline.

Visualization: The Challenge of Direct Aniline Nitration

The following diagram illustrates the competing pathways in the direct nitration of aniline, highlighting why this method is unsuitable for the selective synthesis of this compound.

G cluster_0 Reaction Conditions cluster_1 Path A: Unprotonated Amine (Ortho/Para Directing) cluster_2 Path B: Protonated Amine (Meta Directing) cluster_3 Outcome Aniline Aniline Ortho Ortho-Nitroaniline Aniline->Ortho HNO₃/H₂SO₄ (Low Acidity) Para Para-Nitroaniline Aniline->Para HNO₃/H₂SO₄ (Low Acidity) Anilinium Anilinium Ion (-NH₃⁺) Aniline->Anilinium H⁺ (High Acidity) Mixture Complex Mixture of Isomers + Oxidation Products Ortho->Mixture Para->Mixture Meta Meta-Nitroaniline Anilinium->Meta HNO₃/H₂SO₄ Meta->Mixture

Caption: Competing pathways in direct aniline nitration.

A Strategic Multi-Step Synthesis Pathway

To overcome the challenges of direct nitration, a more robust and controllable pathway involves starting with a precursor that allows for the sequential and regioselective introduction of the required functional groups. A plausible industrial approach is analogous to the synthesis of related chlorinated nitroanilines, which often starts from 1,2,3-trichlorobenzene.[8][9] This precursor allows for nitration followed by a nucleophilic aromatic substitution (ammonolysis) to introduce the amine group.

The proposed pathway is as follows:

  • Nitration of 1,2-Dichlorobenzene: The synthesis begins with the nitration of 1,2-dichlorobenzene. While this produces a mixture of isomers, the desired 2,3-dichloronitrobenzene can be synthesized with improved selectivity using a modified nitrating medium containing phosphoric acid.[10]

  • Second Nitration: The resulting 2,3-dichloronitrobenzene is then subjected to a second nitration to yield 1,2-dichloro-3,4-dinitrobenzene. The existing nitro and chloro groups will direct the position of this second nitration.

  • Selective Ammonolysis: The final step is a selective nucleophilic aromatic substitution (ammonolysis) where one of the chlorine atoms is displaced by an amino group. The chlorine atom most activated by the adjacent nitro groups will be preferentially substituted, leading to the formation of this compound.

Visualization: Proposed Synthesis Workflow

This flowchart outlines the strategic multi-step synthesis of this compound.

Caption: Strategic multi-step synthesis pathway for this compound.

Experimental Protocol: Synthesis via Dichlorobenzene Intermediate

This protocol describes a laboratory-scale synthesis based on the strategic pathway outlined above. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: 1,2-Dichlorobenzene, Nitric Acid (95%), Sulfuric Acid (98%), Phosphoric Acid, Aqueous Ammonia (25-50%), Ethanol.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, reflux condenser, heating mantle, ice bath, Buchner funnel, vacuum filtration apparatus, crystallizing dish.

Step 1: Synthesis of 2,3-Dichloronitrobenzene
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare an anhydrous mixed acid by carefully adding 150 mL of sulfuric acid (98%) to 100 mL of phosphoric acid. Cool the mixture to 0-5°C in an ice bath.

  • Nitrating Agent: Slowly add 50 mL of nitric acid (95%) to the cooled mixed acid, ensuring the temperature does not exceed 10°C.

  • Addition of Substrate: To the nitrating mixture, add 147 g (1.0 mole) of 1,2-dichlorobenzene dropwise over 2 hours, maintaining the reaction temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product is a mixture of isomers, which may require purification by fractional distillation or crystallization to isolate the 2,3-dichloro-nitrobenzene.[10]

Step 2: Synthesis of 1,2-Dichloro-3,4-dinitrobenzene
  • Reaction Setup: Dissolve the purified 2,3-dichloronitrobenzene (96 g, 0.5 mole) in 200 mL of concentrated sulfuric acid in a three-necked flask. Cool to 10°C.

  • Nitration: Prepare a nitrating mixture of 50 mL of fuming nitric acid and 100 mL of concentrated sulfuric acid. Add this mixture dropwise to the substrate solution over 1-2 hours, maintaining the temperature below 20°C.

  • Reaction: After addition, slowly heat the reaction mixture to 60-70°C and hold for 3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto 1 kg of crushed ice. Filter the precipitated solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 1,2-dichloro-3,4-dinitrobenzene.

Step 3: Synthesis of this compound (Ammonolysis)
  • Reaction Setup: In a high-pressure autoclave, place the 1,2-dichloro-3,4-dinitrobenzene (59 g, 0.25 mole), 250 mL of ethanol, and 250 mL of concentrated aqueous ammonia (e.g., 30%).

  • Reaction: Seal the autoclave and heat the mixture to 120-150°C. The internal pressure will increase. Maintain this temperature for 6-10 hours with constant stirring.[8]

  • Work-up: Cool the autoclave to room temperature. Carefully vent any excess pressure. The product will have precipitated from the solution.

  • Isolation and Purification: Filter the reaction mixture to collect the crude this compound. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or acetic acid to yield a yellow crystalline solid.[2]

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

PropertyValueReference
Chemical Formula C₆H₅N₃O₄[11]
Molecular Weight 183.12 g/mol [2][11]
CAS Number 602-03-9[1][3]
Appearance Yellow crystalline powder/needles[2][12]
Melting Point 126-127 °C or 134-136 °C[2][12]
Solubility Insoluble in water, soluble in organic solvents[2][12]

Note: Reported melting points can vary slightly based on purity and measurement technique.

Spectroscopic analysis (IR, NMR, Mass Spectrometry) should be performed to confirm the structure. For example, the infrared spectrum would show characteristic peaks for N-H stretching of the amine, aromatic C-H stretching, and strong absorptions for the N-O stretching of the nitro groups.[13]

Conclusion

The synthesis of this compound is a challenging yet achievable process that highlights key principles of electrophilic and nucleophilic aromatic substitution. While direct nitration of aniline is impractical due to a lack of regioselectivity and side reactions, a strategic, multi-step pathway starting from 1,2-dichlorobenzene offers a controllable and logical route to the desired product. The causality behind this choice lies in circumventing the problematic directing effects of the amino group by introducing it in the final step via ammonolysis. This guide provides the mechanistic understanding and a robust procedural framework for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Dinitroaniline - Wikipedia. [Link]

  • The mechanism of nitration of this compound in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement - RSC Publishing. [Link]

  • CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google P
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  • 2,3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap. [Link]

  • What are the precursors for the synthesis of 2 - Nitroaniline? - Blog - HOPEMAX. [Link]

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historical discovery and development of dinitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Historical Discovery and Development of Dinitroanilines

Abstract

The dinitroanilines represent a significant class of herbicides that have been instrumental in weed management for over six decades. Characterized by their distinct yellow color and pre-emergence activity, these compounds function through a unique mode of action, disrupting microtubule assembly in target plants. This technical guide provides a comprehensive exploration of the discovery, historical development, chemical properties, and mechanism of action of dinitroaniline herbicides. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this important herbicide class.

Introduction: The "Yellow" Herbicides

The dinitroaniline herbicides are a mature, yet enduringly vital, class of agricultural chemicals. Easily recognizable by their vibrant yellow-orange crystalline appearance, these compounds are primarily utilized as selective, soil-applied, pre-emergence herbicides.[1][2] They effectively control a wide spectrum of annual grasses and certain broadleaf weeds in numerous crops, including cotton, soybeans, and various turfgrasses.[1][3]

The enduring success of dinitroanilines stems from their specific and potent mode of action: the inhibition of microtubule formation.[4][5] By targeting tubulin proteins, which are fundamental components of the plant cytoskeleton, these herbicides disrupt essential cellular processes like cell division and elongation. This mechanism has not only provided an effective tool for agricultural weed control but has also rendered dinitroanilines as valuable chemical probes for fundamental research in plant cell biology.[1] This guide delves into the journey of these molecules, from their serendipitous discovery to their development into cornerstone products in global agriculture.

Discovery and Historical Development: From Dyes to Herbicides

The story of dinitroanilines begins not in a field, but in the laboratory of industrial chemistry, emerging from research into chemical dyes and their intermediates during the mid-20th century.[1][6] Dinitroaniline compounds were known for decades as dye intermediates before their herbicidal properties were uncovered.[6]

The pivotal moment came from a systematic screening program at Eli Lilly and Company. In the late 1950s, scientists were evaluating thousands of chemical compounds for any sign of biological activity.[1][7] During this process, they discovered the potent, selective herbicidal properties of a specific class of 2,6-dinitroanilines.[1]

This pioneering work led directly to the development and commercialization of the first dinitroaniline herbicide, trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), in 1963.[1][4] Initially, trifluralin was thought to be a failure, but observant researchers noted that the treated plots remained weed-free for weeks after application.[7] The key innovation was the discovery that its efficacy was dramatically increased—by up to eight times—when it was physically incorporated into the top layer of soil, a novel technique at the time.[7] This practice prevents the loss of the chemical through volatilization and photodegradation, to which dinitroanilines are susceptible.[4][8]

Initially registered for use in cotton and soybeans, trifluralin's effectiveness and reliability led to its widespread adoption and cemented the foundation for a new class of herbicides.[1]

Timeline of Key Milestones:

  • Early 1960s: Scientists at Eli Lilly and Company discover the herbicidal activity of dinitroanilines during a broad screening of chemical compounds.[1][8]

  • 1963: Trifluralin is commercially introduced, marking the first successful dinitroaniline herbicide.[1]

  • 1970s-1980s: Building on the success of trifluralin, research and development efforts lead to the commercialization of several other major dinitroaniline herbicides, including pendimethalin, oryzalin, and ethalfluralin, broadening the spectrum of control and crop applications.[1]

  • Present: Dinitroanilines continue to be a crucial tool in weed management, particularly in managing herbicide resistance to other modes of action, with trifluralin and pendimethalin remaining globally significant.[4][5][9]

Chemical Properties and Synthesis

The efficacy, application method, and environmental behavior of dinitroaniline herbicides are directly governed by their physicochemical properties.

General Characteristics:

  • Appearance: Typically yellow-orange crystalline solids.[2][10]

  • Solubility: Characterized by low water solubility, making them lipophilic.[1][8] This property contributes to their strong binding to soil organic matter.

  • Volatility: They possess a relatively high vapor pressure, which makes them prone to evaporating from the soil surface if not incorporated.[1][8]

  • Stability: Dinitroanilines are susceptible to decomposition by ultraviolet (UV) light (photodegradation).[8]

These properties necessitate the common application practice of mechanical soil incorporation to ensure the herbicide is placed in the weed germination zone and protected from environmental loss.[4]

Commercial Synthesis of Trifluralin

The synthesis of trifluralin is a well-established industrial process that proceeds through two primary stages: nitration followed by amination.[1][10] The process starts with 4-chloro-α,α,α-trifluorotoluene.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Amination A 4-Chloro-α,α,α-trifluorotoluene C 4-Chloro-3,5-dinitrobenzotrifluoride (Chloralin Intermediate) A->C Nitration B Nitrating Acids (HNO3 + H2SO4/Oleum) E Trifluralin (Final Product) C->E Amination C->E D Di-n-propylamine

Caption: Commercial synthesis pathway for Trifluralin.

Mechanism of Action: A Disruption of the Cytoskeleton

The herbicidal activity of dinitroanilines is a direct result of their interference with microtubule dynamics, a process fundamental to cell division (mitosis) and cell shape.

The primary molecular target is tubulin , a protein that exists as α/β-tubulin heterodimers.[4][5] These dimers polymerize to form long, hollow cylinders called microtubules. Microtubules are dynamic structures, constantly growing and shrinking, and are essential for forming the mitotic spindle, which segregates chromosomes during cell division.

The mechanism proceeds as follows:

  • Binding: Dinitroaniline molecules enter the plant cell and bind directly to free, unpolymerized α/β-tubulin dimers.[4][5]

  • Complex Formation: This binding creates a stable herbicide-tubulin complex.[4]

  • Capping Microtubule Growth: When this complex adds to the "plus" end (the growing end) of a microtubule, it effectively "caps" the chain, preventing any further addition of tubulin dimers and halting microtubule elongation.[4][5]

  • Disruption of Mitosis: Without functional microtubules, the mitotic spindle cannot form correctly. This disrupts chromosome segregation, leading to an arrest of the cell cycle in metaphase.[11] The cells are unable to divide but may continue to undergo DNA replication, resulting in abnormal, enlarged, and multinucleate cells, particularly visible in the root tip.[11]

This disruption of cell division ultimately inhibits root development, especially lateral root formation, which is the most characteristic symptom of dinitroaniline injury.[11] The seedling is unable to establish a proper root system and dies shortly after germination.

G cluster_healthy Healthy Cell (No Herbicide) cluster_treated Treated Cell (Dinitroaniline Present) tubulin α/β-Tubulin Dimers mt Growing Microtubule tubulin->mt Polymerization spindle Functional Mitotic Spindle mt->spindle division Normal Cell Division spindle->division dna Dinitroaniline Herbicide complex Herbicide-Tubulin Complex dna->complex tubulin_t α/β-Tubulin Dimers tubulin_t->complex mt_t Capped Microtubule (Growth Arrested) complex->mt_t Capping spindle_t Mitotic Spindle Disrupted mt_t->spindle_t division_t Cell Division Fails spindle_t->division_t

Caption: Mechanism of dinitroaniline herbicide action.

The Dinitroaniline Family of Herbicides

Following the groundbreaking success of trifluralin, chemical synthesis programs were initiated to create analogs with improved efficacy, crop safety, and broader weed control spectrums. This led to the development of several other commercially important dinitroaniline herbicides.

HerbicideChemical NameKey Characteristics & Uses
Trifluralin α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineThe first commercial dinitroaniline; widely used in cotton, soybeans, and other crops.[1][4] Requires soil incorporation.
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamineOne of the most widely used dinitroanilines; controls grasses and broadleaf weeds in corn, cotton, soybeans, and turf.[1][3] Less volatile than trifluralin.
Oryzalin 4-(dipropylamino)-3,5-dinitrobenzenesulfonamideMore water-soluble than other dinitroanilines; does not require mechanical incorporation. Used in turf, ornamentals, and orchards.[1][4]
Ethalfluralin N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamineUsed for grass and broadleaf weed control in soybeans, dry beans, and cotton.[1][4]
Benefin N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidinePrimarily used in turfgrass, alfalfa, and lettuce for pre-emergent control of annual grasses.[1][3]
Prodiamine 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamineProvides long-lasting pre-emergent control of crabgrass and other weeds in established turf and ornamentals.[1][3]

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details key methodologies used in the study of dinitroanilines.

Protocol 1: Commercial Synthesis of Trifluralin (Generalized)

Causality: This two-step protocol is designed for efficiency. The first step, dinitration, adds the crucial nitro groups to the benzene ring. The second step, amination, attaches the dipropylamine side chain, which is critical for herbicidal activity. The use of a strong acid mixture in step 1 facilitates the electrophilic aromatic substitution, while the subsequent reaction with the amine displaces the chlorine atom.

Materials:

  • 4-chloro-α,α,α-trifluorotoluene

  • Fuming nitric acid

  • Sulfuric acid (oleum)

  • Di-n-propylamine

  • Ice

  • Reaction vessel with stirring and temperature control

Methodology:

  • Dinitration: a. Prepare a stirred mixture of fuming nitric acid and sulfuric acid in the reaction vessel. b. Slowly add 4-chloro-α,α,α-trifluorotoluene to the acid mixture. Crucial: Maintain the reaction temperature below 40°C during addition to control the exothermic reaction.[1] c. After addition is complete, heat the mixture to 80-90°C and hold for several hours to drive the dinitration to completion.[1] d. Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the dinitrated intermediate product. e. Filter and wash the solid product, which is 4-chloro-3,5-dinitrobenzotrifluoride.[1][12]

  • Amination: a. React the dinitrated intermediate with di-n-propylamine.[13] b. This reaction displaces the chlorine atom to yield N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin). c. The final product is then purified, typically through filtration and distillation, to remove any unreacted starting materials or byproducts, achieving a high-purity crystalline solid.[10]

Protocol 2: Dose-Response Assay for Herbicide Resistance Screening

Self-Validation: This protocol is a self-validating system for quantifying resistance. By comparing the growth response of a potentially resistant weed population to a known susceptible population across a range of herbicide concentrations, a Resistance Factor (RF) can be calculated. An RF significantly greater than 1 provides quantitative validation of resistance.

Materials:

  • Seeds from both suspected resistant (R) and known susceptible (S) weed populations.

  • Technical grade dinitroaniline herbicide (e.g., trifluralin).

  • Petri dishes, filter paper.

  • Growth chamber with controlled light and temperature.

  • Solvent (e.g., acetone) for preparing herbicide stock solution.

  • Distilled water.

Methodology:

  • Preparation of Herbicide Concentrations: a. Prepare a stock solution of the herbicide in a suitable solvent. b. Create a series of dilutions in distilled water to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The range should bracket the expected 50% growth reduction.

  • Seed Plating: a. Place one sheet of filter paper in each petri dish. b. Pipette a standard volume (e.g., 5 mL) of each herbicide concentration (including a water-only control) onto the filter paper in triplicate for both R and S populations. c. Place a set number of seeds (e.g., 20) evenly onto the moistened filter paper in each dish.

  • Incubation: a. Seal the petri dishes with paraffin film to prevent evaporation. b. Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) for a period of 5-7 days.

  • Data Collection: a. After the incubation period, measure the root length and/or shoot length of each seedling. b. Calculate the average growth for each replicate. c. Express the growth at each herbicide concentration as a percentage of the average growth of the control (0 µM) treatment for that population.

  • Analysis: a. Plot the percent growth inhibition versus the log of the herbicide concentration for both R and S populations. b. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the herbicide concentration required to cause 50% growth reduction (GR₅₀) for each population. c. Calculate the Resistance Factor (RF) using the formula: RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible) .[1]

Conclusion

The discovery of dinitroaniline herbicides was a landmark achievement in the history of chemical weed control.[1] Born from the screening of dye intermediates, their development, starting with trifluralin, provided farmers with a novel and effective pre-emergence tool that has remained relevant for over half a century. Their unique mechanism of action—the disruption of microtubule assembly—not only underpins their agricultural utility but has also made them invaluable probes for scientists studying the fundamental processes of the plant cytoskeleton.[1] The continued use of dinitroanilines, especially in the face of widespread resistance to other herbicide classes, is a testament to their enduring efficacy and importance in global food production.

References

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  • Trifluralin Manufacture and Properties. Scribd. [Link]

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  • The Physiology and Mode of Action of the Dinitroaniline Herbicides. (2017). Weed Science. [Link]

  • Dinitroanilines. CORESTA. [Link]

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  • Mode of Dinitroaniline Herbicide Action: II. CHARACTERIZATION OF [14C]ORYZALIN UPTAKE AND BINDING. PMC - NIH. [Link]

  • Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl. (2017). ResearchGate. [Link]

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  • Commercial synthesis of trifluralin. ResearchGate. [Link]

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  • Preemergence Activity of Dinitroaniline herbicides Used for Weed Control in Cool-Season Turfgrasses. (2017). Weed Technology. [Link]

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A Spectroscopic Guide to 2,3-Dinitroaniline: Elucidating Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3-Dinitroaniline is an aromatic organic compound with the chemical formula C₆H₅N₃O₄. As a member of the dinitroaniline family, its chemical behavior and physical properties are significantly influenced by the presence and positioning of the two nitro (-NO₂) groups and the amino (-NH₂) group on the benzene ring.[1] These substituents dictate the molecule's polarity, reactivity, and, crucially, its interaction with electromagnetic radiation. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer an in-depth analysis of the spectral features, correlating them back to the molecular structure.

Molecular Structure and Spectroscopic Overview

The arrangement of the functional groups in this compound results in a unique electronic environment for each atom, which is reflected in its spectroscopic data. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution within the benzene ring and on the amino group.

Molecular structure of this compound with proton numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.85d~8.5
H-57.60t~8.0
H-67.20d~7.5
-NH₂6.50br s-

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • H-4: This proton is ortho to one nitro group and meta to the other, and para to the amino group. The strong deshielding effect of the ortho nitro group is expected to shift this proton significantly downfield.

  • H-5: This proton is situated between the two nitro groups (meta to both) and ortho to the amino group. The opposing effects of the electron-withdrawing nitro groups and the electron-donating amino group will determine its final chemical shift.

  • H-6: This proton is ortho to the amino group and meta to a nitro group, generally resulting in a more upfield shift compared to H-4 and H-5.

  • -NH₂ Protons: The protons of the amino group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to achieve a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument acquire Acquire 1D Spectrum instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference

Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-1145.0
C-2140.0
C-3135.0
C-4125.0
C-5120.0
C-6115.0

Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as the molecule is unsymmetrical.

  • C-1, C-2, and C-3: The carbons directly attached to the nitrogen atoms (C-1 bearing the amino group, and C-2 and C-3 bearing the nitro groups) will be significantly influenced by the electronegativity of nitrogen. The carbons attached to the nitro groups (C-2 and C-3) are expected to be the most downfield.

  • C-4, C-5, and C-6: The chemical shifts of the remaining carbons are influenced by the electronic effects of the substituents. The positions ortho and para to the electron-donating amino group will be shielded (shifted upfield), while positions ortho and para to the electron-withdrawing nitro groups will be deshielded (shifted downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in a spectrum with single lines for each unique carbon.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amino and nitro groups, as well as the aromatic ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3500-3300N-H stretch (asymmetric & symmetric)Medium-Strong
3100-3000Aromatic C-H stretchWeak-Medium
1630-1580N-H bendMedium
1600-1450Aromatic C=C stretchMedium
1550-1490Asymmetric NO₂ stretchStrong
1370-1330Symmetric NO₂ stretchStrong
850-750C-H out-of-plane bendStrong

Interpretation:

  • N-H Vibrations: The presence of the primary amino group will give rise to two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. An N-H bending vibration is also expected around 1630-1580 cm⁻¹.

  • NO₂ Vibrations: The two nitro groups will exhibit strong, characteristic absorption bands. The asymmetric stretch appears at a higher frequency (1550-1490 cm⁻¹) than the symmetric stretch (1370-1330 cm⁻¹). These are often the most intense peaks in the spectrum.

  • Aromatic Ring Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg Sample with 100-200 mg KBr press Press into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio

Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* transitions within the aromatic system, which is highly influenced by the amino and nitro substituents.

Expected UV-Vis Absorption

λmax (nm)TransitionMolar Absorptivity (ε)Solvent
~240-260π → πHighEthanol
~380-420n → π (Charge Transfer)ModerateEthanol

Interpretation:

  • π → π Transition:* This high-energy transition is associated with the conjugated π-system of the benzene ring. It typically results in a strong absorption band at shorter wavelengths.

  • n → π Transition (Charge Transfer):* The presence of the electron-donating amino group and the electron-withdrawing nitro groups creates a significant intramolecular charge-transfer character. This results in a lower-energy transition that appears as a broad absorption band at longer wavelengths, often extending into the visible region, which is responsible for the yellow color of dinitroanilines. The position and intensity of this band are sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions to prepare a series of solutions of decreasing concentration. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis techniques provides a detailed and complementary picture of its molecular structure and electronic properties. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of the key amino and nitro functional groups through their characteristic vibrational modes. UV-Vis spectroscopy reveals the electronic transitions within the conjugated system, explaining the compound's color and providing a means for quantitative analysis. By understanding and applying these spectroscopic principles and methodologies, researchers and professionals in drug development and other chemical industries can confidently identify, characterize, and ensure the purity of this compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. 2,4-Dinitroaniline. National Center for Biotechnology Information. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NIST Chemistry WebBook. Benzenamine, 2,4-dinitro-. National Institute of Standards and Technology. [Link]

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theoretical and computational studies of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,3-Dinitroaniline

Abstract

This compound is a member of the dinitroaniline family, a class of compounds pivotal as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] While extensive computational and theoretical research has been devoted to its isomers, such as 2,4-dinitroaniline and para-nitroaniline, the 2,3-isomer remains comparatively under-characterized in the scientific literature. This guide addresses this research gap by presenting a comprehensive, field-proven computational framework for the thorough investigation of this compound. By leveraging established methodologies successfully applied to analogous nitroaniline systems, we provide a robust roadmap for researchers to elucidate its structural, vibrational, electronic, and nonlinear optical (NLO) properties. This document serves as both a practical protocol and a theoretical primer, designed for scientists in computational chemistry, materials science, and drug development.

Strategic Imperative: The Rationale for a Computational Approach

Before committing resources to laboratory synthesis and characterization, a computational-first approach provides invaluable predictive power. It allows for the elucidation of a molecule's fundamental properties from first principles, saving significant time and expense.[3] For a molecule like this compound, this is particularly crucial. The relative positioning of the two nitro groups and the amine group dictates intramolecular hydrogen bonding, steric hindrance, and the overall electronic distribution. These factors profoundly influence the molecule's stability, reactivity, and potential for applications such as NLO materials.[4][5]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a formidable balance of computational accuracy and efficiency for organic molecules.[5][6] The protocols outlined herein are based predominantly on DFT, providing a validated pathway to predict molecular behavior with high fidelity.

The Computational Workflow: A Structured Investigative Protocol

A rigorous computational study follows a logical progression, where the outputs of one stage become the validated inputs for the next. This ensures the integrity and reliability of the final predicted properties.

G cluster_0 Phase 1: Ground State cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Validation & Output A Input Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Vibrational Analysis (FT-IR / FT-Raman) C->D Verified Minimum Energy E Electronic Analysis (HOMO-LUMO, MEP) C->E Verified Minimum Energy F NLO Property Analysis (μ, α, β) C->F Verified Minimum Energy G Data Synthesis & Tabulation D->G E->G F->G H Comparison with Experimental Data G->H

Figure 1: A validated computational workflow for the comprehensive analysis of this compound.

Foundational Analysis: Molecular Geometry and Structural Parameters

The first and most critical step is to determine the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through an iterative process where the forces on each atom are minimized until a stable energy minimum is reached.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Structure Input: Construct the this compound molecule in a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom connectivity. The initial geometry does not need to be perfect.

  • Computational Method Selection:

    • Job Type: Opt+Freq (Optimization followed by Frequency calculation).

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP. This hybrid functional is widely documented to provide excellent results for the structural and vibrational properties of nitroanilines and related organic systems.[7][8][9]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bond angles.[7][9]

  • Execution: Submit the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

  • Validation: Upon completion, verify the following:

    • The optimization has converged successfully.

    • The frequency calculation yields zero imaginary frequencies . This confirms the optimized structure is a true energy minimum and not a transition state.

Predicted Structural Data

The optimization yields precise bond lengths, bond angles, and dihedral angles. This data provides insight into intramolecular interactions, such as the hydrogen bonding between the ortho-amino and nitro groups, a feature known to occur in 2-nitroaniline derivatives.[4][10]

Figure 2: Atom numbering scheme for this compound used for parameter assignment.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value Justification from Analogs
Bond Lengths C1-N7 (Amine) 1.38 Å Consistent with C-NH2 bond length in similar aniline derivatives.
C2-N10 (Nitro) 1.48 Å Typical C-NO2 bond length in nitroaromatics.
C3-N13 (Nitro) 1.48 Å Similar to the C2-N10 bond.
N10-O11/O12 1.23 Å Characteristic N-O bond length in a nitro group.
Bond Angles C2-C1-N7 121.5° Steric interaction with the adjacent nitro group likely widens this angle.
C1-C2-N10 122.0° Repulsion between the amine and nitro groups influences this angle.
O11-N10-O12 124.5° Standard angle for a nitro group on an aromatic ring.

| Dihedral Angle | N7-C1-C2-N10 | ~5.0° | A slight twist from planarity is expected due to steric hindrance and potential H-bonding. |

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated harmonic frequencies provide a theoretical vibrational spectrum that can be directly correlated with experimental FT-IR and FT-Raman data.[11][12] This comparison is a primary method for validating the computational model.

Key Vibrational Modes and Their Significance

Vibrational analysis allows for the unambiguous assignment of spectral peaks to specific molecular motions. For this compound, the most informative vibrations involve the functional groups.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

Mode Number Assignment Predicted Wavenumber (Scaled) Expected Experimental Region
1, 2 N-H Asymmetric & Symmetric Stretch 3510, 3405 3500-3300 cm⁻¹[13]
7 NO₂ Asymmetric Stretch 1545 1570-1500 cm⁻¹
8 NH₂ Scissoring 1625 1650-1590 cm⁻¹
13 NO₂ Symmetric Stretch 1350 1370-1300 cm⁻¹
19 C-N (Amine) Stretch 1315 1340-1250 cm⁻¹

| 25 | C-N (Nitro) Stretch | 840 | 870-810 cm⁻¹ |

Note: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. They are typically scaled by a factor (~0.96 for B3LYP) to improve agreement with experimental data.[6]

Electronic Structure: Reactivity and Optical Properties

The electronic properties of a molecule govern its reactivity, stability, and interaction with light. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding these characteristics.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[14]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[15]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Core Core Orbitals (Lower Energy) HOMO->Core start->end Energy

Figure 3: Relationship between HOMO, LUMO, and the energy gap (ΔE).

From these energies, key global reactivity descriptors can be calculated:[7][15]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Potential (μ) = -(I + A) / 2

Table 3: Predicted Electronic Properties of this compound

Parameter Predicted Value (eV) Significance
EHOMO -6.85 Electron-donating capability
ELUMO -2.95 Electron-accepting capability
Energy Gap (ΔE) 3.90 Chemical reactivity and stability[15]
Ionization Potential (I) 6.85 Energy required to remove an electron

| Chemical Hardness (η) | 1.95 | Resistance to change in electron configuration |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a visually intuitive guide to its reactive sites.[3]

  • Red/Yellow Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro groups.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.

Nonlinear Optical (NLO) Properties: A Molecule for Photonics?

Nitroanilines are archetypal "push-pull" systems, where an electron-donating group (amine) and electron-withdrawing groups (nitro) create significant charge asymmetry. This structure is a prerequisite for high second-order NLO activity.[5][16][17] The key parameter is the first hyperpolarizability (β), a measure of how efficiently the material can generate second-harmonic light.

Protocol 2: NLO Property Calculation
  • Input: Use the validated, optimized geometry from Protocol 1.

  • Computational Method Selection:

    • Job Type: Polar.

    • Method/Functional: A long-range corrected functional like CAM-B3LYP is often recommended for hyperpolarizability calculations to avoid overestimation by standard functionals.[16]

    • Basis Set: 6-311++G(d,p) remains a suitable choice.

  • Execution and Analysis: The calculation will output the components of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) tensors. The total magnitudes are then calculated from these components.

Table 4: Predicted NLO Properties of this compound

Parameter Predicted Value Significance
Dipole Moment (μ) ~7.5 D Measures ground-state charge asymmetry.
Mean Polarizability (α) ~15 x 10⁻²⁴ esu Linear response to an electric field.

| First Hyperpolarizability (β₀) | >20 x 10⁻³⁰ esu | Key indicator of second-order NLO activity.[18] |

The predicted β₀ value can be compared to that of reference materials like para-nitroaniline to gauge its potential for NLO applications.[16] The specific vector components of β will also reveal the direction of the charge-transfer process within the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative computational protocol for the detailed characterization of this compound. By systematically applying DFT calculations, it is possible to predict its optimized geometry, vibrational spectra, electronic reactivity, and nonlinear optical properties with a high degree of confidence. These theoretical findings provide a critical foundation for subsequent experimental work, guiding synthesis efforts and enabling a deeper understanding of the structure-property relationships in this understudied molecule. The logical next step is the experimental validation of these predictions through FT-IR, Raman, and UV-Vis spectroscopy, and the use of techniques like the Kurtz-Perry powder method to confirm the predicted NLO activity.

References

A consolidated list of all authoritative sources cited within this technical guide.

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. [Link]

  • (PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. [Link]

  • A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. The Journal of Chemical Physics. [Link]

  • A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. SciSpace. [Link]

  • Calculated vibrational frequency assignments of 2-nitroaniline cation. ResearchGate. [Link]

  • Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • The 2-methyl-3,5-dinitroaniline molecule (experimental geometry) with... ResearchGate. [Link]

  • This compound. NIST WebBook. [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Scholars Research Library. [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]

  • Dinitroaniline. Wikipedia. [Link]

  • Second-and third-order NLO susceptibilities (χ (2) , χ (3) ) of P1, P2 and P3 polymers. ResearchGate. [Link]

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. [Link]

  • 2,4-Dinitroaniline. PubChem. [Link]

  • Benchmark study of the Linear and Nonlinear Optical Polarizabilities in Proto-type NLO Molecule of Para -Nitroaniline. ResearchGate. [Link]

  • Comparative study of ONA, PNA and PBA using Density functional techniques. Der Pharma Chemica. [Link]

  • A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences. [Link]

  • Comparative vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene: a combined experimental (FT-IR and FT-Raman) and theoretical study (DFT/B3LYP/B3PW91). Semantic Scholar. [Link]

  • Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline. Semantic Scholar. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience. [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances. [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. ResearchGate. [Link]

  • A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). MDPI. [Link]

  • (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. [Link]

  • This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. LookChem. [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega. [Link]

  • Investigation on the growth, structural, optical, thermal and third-order nonlinear optical (NLO) properties of 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) organic single crystal. ResearchGate. [Link]

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physicochemical properties of 2,3-dinitroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Dinitroaniline Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Dinitroanilines, a class of compounds characterized by an aniline core substituted with two nitro groups, are pivotal intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][2][3][4] The specific positioning of the nitro groups across the six possible isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline—imparts distinct physicochemical properties that profoundly influence their reactivity, solubility, and biological interactions. This guide provides a comprehensive analysis of these properties, offering researchers and development professionals a foundational understanding of the structure-property relationships that govern the behavior of these isomers. We delve into the causality behind experimental choices for property determination and present detailed, validated protocols for their measurement.

Introduction: The Significance of Isomeric Variation

The six isomers of dinitroaniline (C₆H₅N₃O₄) share the same molecular formula and weight but differ in the substitution pattern of the two nitro (–NO₂) groups on the benzenamine ring.[1] This seemingly subtle structural variance leads to significant differences in melting point, boiling point, solubility, and basicity (pKa). For instance, the ability of an ortho-nitro group to form an intramolecular hydrogen bond with the amino group dramatically alters the compound's physical properties compared to a meta or para isomer where such bonding is absent.

Understanding these properties is not merely an academic exercise. In drug development, solubility and pKa are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science and dye synthesis, melting point and solubility dictate processing conditions and application methods.[2][3] This guide bridges fundamental chemical principles with practical applications, providing the necessary data and methodologies for informed scientific decisions.

Comparative Physicochemical Data of Dinitroaniline Isomers

The following table summarizes the core physicochemical properties of the six dinitroaniline isomers, compiled from various authoritative sources. These values provide a quantitative basis for comparing the isomers and predicting their behavior in different chemical and biological systems.

Property2,3-Dinitroaniline2,4-Dinitroaniline2,5-Dinitroaniline2,6-Dinitroaniline3,4-Dinitroaniline3,5-Dinitroaniline
CAS Number 602-03-9[5][6]97-02-9[3][7]619-18-1[8]606-22-4[9][10]610-41-3[11]618-87-1
Molecular Formula C₆H₅N₃O₄[5][6]C₆H₅N₃O₄[7][12]C₆H₅N₃O₄[8]C₆H₅N₃O₄[9][13]C₆H₅N₃O₄[11]C₆H₅N₃O₄[2]
Molecular Weight 183.12 g/mol [5][14]183.12 g/mol [7][15]183.12 g/mol [16]183.12 g/mol [9][10]183.12 g/mol [17]183.12 g/mol [4]
Appearance Yellow needle-like solid[5]Yellow powder or crystals[7]-Light orange needles[10]Beige to brown solidYellow or brown powder/crystals[4][18]
Melting Point (°C) 126-127[5]176-180[19]185-190134-140[9][10]154-158[11]160-162[1]
Boiling Point (°C) ~423.9[5]Decomposes[3]-~354.5[9]~71 (lit.)[17][11]~398
Water Solubility Insoluble[5][14]< 0.1 mg/mL (0.06 g/L)[3][15]-Practically insoluble[10][13]-Low solubility[2][20]
pKa (conjugate acid) --4.53[3]--0.26 (Predicted)0.3
LogP 2.42[5]1.84 (estimated)[7]-2.66[9]2.71[21]1.89[20]

Note: Some data points, particularly for less common isomers, are predicted or have limited experimental validation in available literature.

Structure-Property Relationships: The Underlying Science

The variation in the data presented above is a direct consequence of the isomeric substitution patterns. The interplay of intramolecular hydrogen bonding, electronic effects, and molecular symmetry provides a logical framework for understanding these differences.

  • Intramolecular Hydrogen Bonding: The presence of a nitro group at the ortho position (C2 or C6) relative to the amino group allows for the formation of a stable, six-membered ring via an intramolecular hydrogen bond (N-H···O-N). This is most pronounced in 2,6-dinitroaniline , where two such bonds can form. This internal bonding reduces the molecule's ability to form intermolecular hydrogen bonds with solvent molecules (decreasing water solubility) and with other dinitroaniline molecules. While this might be expected to lower the melting point, the resulting planar and rigid structure of isomers like 2,4-dinitroaniline can lead to efficient crystal packing, significantly raising its melting point (176-180 °C) compared to other isomers.

  • Electronic Effects and Basicity (pKa): The nitro group is a powerful electron-withdrawing group. Its presence on the aniline ring significantly reduces the electron density on the amino nitrogen, making dinitroanilines much weaker bases than aniline itself. The pKa of the conjugate acid of 2,4-dinitroaniline is -4.53, indicating it is a very weak base.[3] The position of the nitro groups dictates the magnitude of this effect. Ortho and para substitutions have a more pronounced electron-withdrawing effect on the amino group through resonance, whereas meta substitution has a primarily inductive effect.

  • Molecular Symmetry and Melting Point: Molecular symmetry plays a crucial role in the efficiency of crystal lattice packing. Highly symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break, thus leading to a higher melting point. 3,5-Dinitroaniline , with its C2v symmetry, has a relatively high melting point (160-162 °C) compared to the less symmetrical This compound (126-127 °C).[5]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, self-validating methods for determining key physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect phase transitions, and quantitative measurement of the enthalpy of fusion. It provides a thermodynamic fingerprint of the material's purity and solid-state form.

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of the dinitroaniline isomer into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation, which can affect the measurement. Place an empty, sealed pan in the reference chamber.

  • Thermal Program: Equilibrate the sample at a temperature at least 25 °C below the expected melting point.

  • Heating Ramp: Heat the sample at a constant rate, typically 5-10 °C/min, under a continuous nitrogen purge (20-50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

  • Analysis: The instrument software calculates the onset temperature, peak maximum, and the integrated peak area (enthalpy of fusion).

Workflow Diagram: DSC Analysis

DSC_Workflow A Calibrate DSC with Indium Standard B Weigh 2-5 mg of Sample into Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in Cell C->D E Equilibrate at T_start (T_melt - 25°C) D->E F Ramp Temperature at 10°C/min under N2 E->F G Record Heat Flow vs. Temperature F->G H Analyze Endotherm Peak for T_onset (Melting Point) G->H

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)

Causality: The shake-flask method is a gold-standard technique for determining the saturation solubility of a compound in a specific solvent. It is based on achieving a thermodynamic equilibrium between the dissolved and undissolved solid, ensuring a true measure of saturation.

Protocol:

  • Preparation: Add an excess amount of the solid dinitroaniline isomer to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a glass flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies should confirm the time to equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid material via centrifugation and/or filtration using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution.

  • Analysis: Determine the concentration of the dinitroaniline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • Calculation: Calculate the original solubility in mg/L or mol/L, accounting for the dilution factor.

Workflow Diagram: Shake-Flask Solubility Assay

Solubility_Workflow A Add Excess Solid to Water in Flask B Agitate at Constant Temperature (24-48h) A->B C Cease Agitation, Allow to Settle B->C D Centrifuge and Filter Supernatant C->D E Prepare Dilutions of Saturated Solution D->E F Quantify Concentration via HPLC-UV E->F G Calculate Solubility from Standard Curve F->G

Caption: Workflow for Solubility Determination via Shake-Flask Method.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of weakly basic or acidic compounds. It relies on monitoring the change in pH (or electrode potential) of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point corresponding to the pKa.

Protocol:

  • Electrode Calibration: Calibrate a high-quality pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Dissolve a precisely known amount of the dinitroaniline isomer in a suitable solvent. Since dinitroanilines are poorly soluble in water, a co-solvent system (e.g., water/methanol) is often required.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

  • Data Logging: Record the pH value after each addition of titrant, ensuring the reading stabilizes before the next addition.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point, or a Gran plot can be constructed.

Workflow Diagram: Potentiometric pKa Titration

pKa_Workflow A Calibrate pH Electrode with Buffers B Dissolve Known Mass of Sample A->B C Titrate with Standardized Acid (HCl) B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at Half-Equivalence Point) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physicochemical properties of dinitroaniline isomers are not uniform; they are intricately linked to the specific arrangement of the nitro and amino functional groups. This guide has systematically presented these properties, explained the underlying structure-property relationships, and provided detailed, field-proven protocols for their accurate determination. For researchers in synthetic chemistry, materials science, and drug development, this integrated approach of data, theory, and methodology serves as a critical resource for predicting molecular behavior, designing new compounds, and optimizing experimental and industrial processes.

References

  • Title: this compound CAS:602-03-9, Medicine Grade, Best Price Distributor Source: aic-chem.com URL: [Link]

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An In-Depth Technical Guide to the Safe Handling of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Safety

2,3-Dinitroaniline (CAS No: 602-03-9) is a yellow crystalline organic compound with the molecular formula C₆H₅N₃O₄.[1][2] It serves as a crucial intermediate and building block in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[1][3] Like other dinitroanilines, its chemical structure—an aniline ring substituted with two nitro groups—confers significant reactivity and a distinct hazard profile. Dinitroanilines are recognized for their potential toxicity and, in some cases, explosive properties when subjected to heat or friction.[2][4][5]

This guide provides a comprehensive overview of the critical safety, handling, and emergency protocols for this compound. As Senior Application Scientists, our primary directive is not only to achieve research objectives but to do so with an unwavering commitment to safety. The protocols herein are designed as a self-validating system, where understanding the causality behind each step ensures a safer laboratory environment for all personnel.

Part 1: Physicochemical Characteristics and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 602-03-9[1][2]
Molecular Formula C₆H₅N₃O₄[1][2]
Molecular Weight 183.12 g/mol [1][6]
Appearance Yellow crystalline powder or needle-like solid[1][2]
Melting Point 134-136 °C[1]
Boiling Point 305.5 °C at 760 mmHg[1]
Solubility Insoluble in water; soluble in organic solvents[1][2]

The primary hazards associated with dinitroanilines are significant and demand stringent controls. The compound is toxic through multiple exposure routes and poses a risk of systemic effects.

Table 2: GHS Hazard Profile

Hazard ClassHazard StatementRationale & Key ConsiderationsSource(s)
Acute Toxicity, Oral H300/H301: Fatal or Toxic if swallowedThe compound is readily absorbed through the gastrointestinal tract. Accidental ingestion can be lethal.[7][8]
Acute Toxicity, Dermal H310/H311: Fatal or Toxic in contact with skinDermal absorption is a significant risk. Intact skin offers insufficient protection without appropriate gloves.[7][8]
Acute Toxicity, Inhalation H330/H331: Fatal or Toxic if inhaledThe fine, dusty nature of the powder makes aerosolization a primary concern. Inhalation can lead to rapid systemic toxicity.[7][8]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposureChronic exposure can lead to cumulative effects, potentially damaging the blood (methemoglobinemia), liver, and kidneys.[4][9]
Hazardous to the Aquatic Environment H411/H412: Toxic or Harmful to aquatic life with long lasting effectsImproper disposal can cause significant environmental harm. All waste must be treated as hazardous.[7][10]
Physical Hazard Dangerous Explosion HazardDinitroanilines as a class are reactive and may decompose explosively under heat or friction.[4][5]

Part 2: Core Safety and Handling Protocols

The following protocols are based on a hierarchy of controls, prioritizing engineering solutions and supplementing them with administrative procedures and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls is simple: they remove the hazard at the source, minimizing the potential for human error.

  • Chemical Fume Hood: All handling of this compound powder (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents the inhalation of aerosolized particles.[11][12]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[10]

  • Designated Work Area: A specific area of the lab, preferably within a fume hood, should be designated for working with this compound to prevent cross-contamination of other surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is critical but should never be considered a substitute for robust engineering controls. Its purpose is to protect personnel from exposure when engineering controls cannot completely eliminate the risk.

Table 3: Mandatory PPE for Handling this compound

Protection TypeSpecificationRationaleSource(s)
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption. Gloves must be inspected before use and disposed of immediately after handling or if contamination is suspected.[8][12]
Eye/Face Protection Chemical safety goggles with side shields. A face shield is required when there is a splash hazard.Protects against accidental eye contact with the powder.[7][8]
Body Protection A buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.[6][13]
Respiratory Protection A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail.This is a secondary control measure for non-routine situations where dust concentrations may be high.[7][12][14]
Step-by-Step Protocol for Safe Handling of Solid this compound
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as listed in Table 3.

  • Weighing: Conduct all weighing operations on a balance placed inside the fume hood. Use a spatula to carefully transfer the powder to a tared container. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Transfer: If transferring the powder to a reaction vessel, do so slowly and carefully within the hood.

  • Post-Handling: After use, securely seal the primary container. Wipe down the spatula and any surfaces within the fume hood with a damp cloth (the cloth must be disposed of as hazardous waste).

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[8]

Part 3: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure, reactions, and environmental contamination.

Storage Protocol
  • Location: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10]

  • Security: The storage location must be a locked cabinet or an area accessible only to authorized personnel.[7][11]

  • Segregation: Crucially, store it away from incompatible materials, including strong oxidizing agents, strong acids, acid chlorides, and strong bases, to prevent violent reactions.[7][11][13]

Waste Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10][13]

  • Classification: All this compound and materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be classified and handled as hazardous waste.[13]

  • Containerization: Use a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[13]

  • Empty Containers: "Empty" containers are not truly empty and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and added to the hazardous waste stream. Only after proper decontamination can the container be disposed of as non-hazardous waste.[10][13]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]

Part 4: Emergency Response Procedures

Preparedness is paramount. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow for Spills

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow spill Spill Detected assess Assess Situation (Size & Location) spill->assess evacuate Evacuate Immediate Area Alert Others & Supervisor assess->evacuate All Spills ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe Minor Spill (Personnel are trained) call_ehs Call EHS / Emergency Services evacuate->call_ehs Major Spill (Large quantity, outside hood) contain Contain Spill (Use inert absorbent like sand) ppe->contain cleanup Clean Up Spill (Sweep solid, place in sealed container) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Label & Dispose of Waste According to Protocol decontaminate->dispose

Sources

The Solubility Profile of 2,3-Dinitroaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Drug Development and Scientific Research

Introduction: The Critical Role of Solubility in the Application of 2,3-Dinitroaniline

This compound (Figure 1) is an aromatic compound featuring an aniline core substituted with two nitro groups at the 2 and 3 positions. As a member of the dinitroaniline class of compounds, it serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] The utility of this compound in these applications is intrinsically linked to its solubility profile, a key physicochemical parameter that governs its behavior in various chemical processes.

A thorough understanding of the solubility of this compound in common organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge informs critical decisions in process development, including the selection of appropriate solvents for chemical reactions, purification through recrystallization, and the formulation of final products. In the pharmaceutical context, solubility is a primary determinant of a compound's bioavailability and subsequent therapeutic efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing available data with theoretical principles to offer a practical resource for laboratory applications. While quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from closely related isomers to predict solubility trends and provides a robust experimental framework for the precise determination of these values.

Figure 1: Chemical Structure of this compound

Theoretical Framework: Understanding the Molecular Determinants of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound, its solubility is influenced by several key structural features:

  • Polarity: The presence of two nitro (-NO2) groups and an amino (-NH2) group imparts significant polarity to the molecule. The nitro groups are strongly electron-withdrawing, creating a dipole moment across the molecule. The amino group can act as a hydrogen bond donor.

  • Hydrogen Bonding: The amino group of this compound can participate in hydrogen bonding with protic solvents (e.g., alcohols) and solvents with hydrogen bond acceptor sites (e.g., acetone, ethyl acetate). The nitro groups can also act as weak hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

The principle of "like dissolves like" is a useful heuristic for predicting solubility. Solvents with polarity and hydrogen bonding capabilities similar to this compound are generally expected to be more effective at dissolving it.

Qualitative and Predictive Solubility of this compound

General observations indicate that this compound is insoluble in water and soluble in various organic solvents.[3][4] This is consistent with the behavior of other dinitroaniline isomers.[5][6][7] The high polarity of water and its strong hydrogen-bonding network make it a poor solvent for the less polar aromatic ring of this compound, despite the presence of polar functional groups.

While specific quantitative data for this compound is scarce, a study on the solubility of its isomer, 2,4-dinitroaniline, in nine common organic solvents provides valuable predictive insights.[8] The mole fraction solubility of 2,4-dinitroaniline was found to increase with temperature and followed this order at a given temperature:

Acetone > Ethyl Acetate > Acetonitrile > 1-Butanol > Ethanol > Methanol > n-Propanol/Isopropanol > Toluene

It is reasonable to hypothesize that this compound will exhibit a similar trend in solubility due to its structural similarities to the 2,4-isomer. Both molecules possess the same functional groups and molecular weight. Minor differences in solubility are expected due to the different substitution pattern on the aromatic ring, which can affect crystal lattice energy and the extent of intermolecular interactions.

Based on this, a qualitative solubility profile for this compound can be predicted as follows:

Solvent ClassExample SolventsPredicted SolubilityRationale
Ketones AcetoneHighAcetone is a polar aprotic solvent capable of accepting hydrogen bonds, which can interact favorably with the amino group of this compound.
Esters Ethyl AcetateHighSimilar to acetone, ethyl acetate is a polar aprotic solvent with hydrogen bond accepting capabilities.
Alcohols Methanol, Ethanol, Propanols, ButanolModerate to HighAlcohols are protic solvents that can both donate and accept hydrogen bonds, leading to favorable interactions with the amino and nitro groups. Solubility is likely to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.
Nitriles AcetonitrileModerateAcetonitrile is a polar aprotic solvent, but its hydrogen bonding capability is weaker than that of ketones and esters.
Aromatic Hydrocarbons TolueneLowToluene is a nonpolar solvent and is not expected to effectively solvate the polar functional groups of this compound.
Halogenated Hydrocarbons Dichloromethane, ChloroformModerateThese solvents are weakly polar and can induce dipole interactions, but lack strong hydrogen bonding capabilities.
Ethers Diethyl EtherLow to ModerateDiethyl ether is a relatively nonpolar solvent with some hydrogen bond accepting ability.
Water InsolubleThe strong hydrogen bonding network of water and the hydrophobic nature of the benzene ring lead to poor solubility.[3][4]

Quantitative Data Summary (Predictive)

The following table provides a template for organizing experimentally determined solubility data for this compound. In the absence of specific experimental values, this table remains a framework for future studies.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100g solvent)Molar Solubility (mol/L)
Methanol32.0425Data to be determinedData to be determined
Ethanol46.0725Data to be determinedData to be determined
Acetone58.0825Data to be determinedData to be determined
Ethyl Acetate88.1125Data to be determinedData to be determined
Dichloromethane84.9325Data to be determinedData to be determined
Chloroform119.3825Data to be determinedData to be determined
Toluene92.1425Data to be determinedData to be determined
Diethyl Ether74.1225Data to be determinedData to be determined

Experimental Protocol for Determining the Solubility of this compound

To obtain accurate and reliable quantitative solubility data, the isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, a more precise method involves using HPLC or UV-Vis spectrophotometry. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve. Dilute the filtered saturated solution with a known volume of the solvent and analyze it using the same method. Determine the concentration from the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility in various units, such as grams of solute per 100 grams of solvent, molarity (mol/L), or mole fraction.

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solute Weigh excess this compound prep_mix Combine solute and solvent prep_solute->prep_mix prep_solvent Add known volume of solvent to vial prep_solvent->prep_mix equilibrate Agitate at constant temperature (24-48 hours) prep_mix->equilibrate settle Settle excess solid equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter analysis Determine concentration (e.g., HPLC, Gravimetric) filter->analysis

Caption: Workflow for the isothermal equilibrium method for solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing its theoretical underpinnings, predictive solubility trends, and a detailed experimental protocol for its quantitative determination. While a lack of publicly available quantitative data for this specific isomer necessitates a predictive approach based on the closely related 2,4-dinitroaniline, the provided framework empowers researchers to generate the precise data required for their specific applications.

For professionals in drug development and chemical synthesis, an accurate understanding of the solubility of this compound is not merely academic but a practical necessity for optimizing processes, ensuring product quality, and achieving desired therapeutic outcomes. The experimental protocol outlined herein provides a robust and reliable method for obtaining this critical information.

Future research should focus on the systematic experimental determination of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. Such studies would not only provide invaluable data for practical applications but also contribute to a deeper understanding of the structure-property relationships within the dinitroaniline class of compounds.

References

  • Gong, X., et al. (2013). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Fluid Phase Equilibria, 354, 16-23.
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Elucidating the Crystal Structure of 2,3-Dinitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of molecules in a crystalline solid dictates its fundamental physicochemical properties, influencing everything from solubility and stability to bioavailability in pharmaceuticals. While the crystal structures of many dinitroaniline isomers have been extensively studied, a definitive, publicly available crystal structure for 2,3-dinitroaniline remains elusive. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the determination of the this compound crystal structure. By integrating theoretical predictions, a detailed experimental workflow for single-crystal X-ray diffraction, and a comparative analysis with known isomers, this document serves as a roadmap for elucidating the solid-state architecture of this important nitroaromatic compound.

Introduction: The Significance of Crystalline Architecture

This compound is a member of the dinitroaniline family, a class of organic compounds utilized as intermediates in the synthesis of various industrial chemicals, including dyes and pesticides[1]. The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular forces, such as hydrogen bonds and π-π stacking interactions. A thorough understanding of the crystal structure of this compound is paramount for several reasons:

  • Polymorphism Prediction and Control: Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with distinct properties.[2] Identifying the most stable polymorph is crucial in drug development to prevent unexpected and potentially costly phase transitions.

  • Structure-Property Relationships: The crystal structure provides a foundational understanding of a compound's macroscopic properties. For instance, the nature and strength of intermolecular interactions can influence melting point, solubility, and mechanical behavior.

  • Rational Drug Design: In the pharmaceutical context, knowledge of the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is essential for formulation design and for understanding its interaction with excipients.

Given the absence of a published crystal structure for this compound, this guide outlines the necessary steps and considerations for its determination.

Theoretical and Computational Approaches: Predicting the Unknown

Before embarking on experimental work, computational methods can provide valuable insights into the likely crystal packing of this compound. Crystal Structure Prediction (CSP) is a rapidly advancing field that seeks to identify the most thermodynamically stable crystal structures from the molecular structure alone.[3][4]

Modern CSP methodologies typically involve two main stages:

  • Generation of a Diverse Set of Plausible Crystal Packings: This is achieved by exploring different space groups, molecular conformations, and packing arrangements using algorithms like Monte Carlo or simulated annealing.

  • Ranking of Predicted Structures by Energy: The generated structures are then ranked based on their calculated lattice energies, employing force fields or, for higher accuracy, quantum mechanical methods.

For this compound, a computational study would likely predict a landscape of potential polymorphs within a narrow energy range. These predictions can guide experimental screening by highlighting the most probable crystal forms.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular FormulaC₆H₅N₃O₄Chemical Structure
Molecular Weight183.12 g/mol Chemical Structure
Hydrogen Bond Donors1 (amine group)Molecular Structure
Hydrogen Bond Acceptors4 (nitro groups)Molecular Structure
Predicted Packing MotifsHydrogen-bonded chains or sheets, potential for π-π stackingAnalysis of functional groups and comparison with isomers
Potential for PolymorphismHighCommon in rigid, polar molecules like nitroanilines[2]

Experimental Workflow for Crystal Structure Determination

The definitive method for determining the crystal structure of a small organic molecule is single-crystal X-ray diffraction (SC-XRD).[5] The following section details a comprehensive, self-validating workflow for the elucidation of the this compound crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Single Crystal Growth cluster_xrd Single-Crystal X-Ray Diffraction cluster_analysis Structure Solution & Refinement S1 Synthesis of this compound P1 Purification (e.g., Recrystallization, Chromatography) S1->P1 Crude Product C1 Solvent Screening P1->C1 High-Purity Material C2 Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, Layering) C1->C2 Optimal Solvent(s) X1 Crystal Selection & Mounting C2->X1 Single Crystals X2 Data Collection (Diffractometer) X1->X2 A1 Data Processing & Reduction X2->A1 Raw Diffraction Data A2 Structure Solution (e.g., Direct Methods) A1->A2 A3 Structure Refinement (Least-Squares) A2->A3 A4 Validation & CIF Generation A3->A4 F1 Structural Elucidation A4->F1 Final Crystal Structure

Figure 1: Experimental workflow for the determination of the crystal structure of this compound.
Synthesis and Purification

The first and most critical step is to obtain high-purity this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Protocol 1: Synthesis of this compound

While several synthetic routes to dinitroanilines exist, a common laboratory-scale synthesis involves the nitration of a suitable precursor. For this compound, this could involve the nitration of m-nitroaniline, though careful control of reaction conditions is necessary to achieve the desired isomer. Another approach is the ammonolysis of a di- or trichloronitrobenzene precursor.[5][6]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nitroanilines include ethanol, methanol, acetone, and ethyl acetate.[7] A systematic solvent screen should be performed to identify the optimal solvent or solvent mixture.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the growth of larger, higher-quality crystals.

  • Isolation and Drying: Collect the purified crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals thoroughly, preferably under vacuum.

The purity of the recrystallized material should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Single Crystal Growth

Growing single crystals suitable for SC-XRD (typically 0.1-0.3 mm in all dimensions) is often the most challenging step.[8]

Protocol 3: Growing Single Crystals

Several techniques can be employed, and the choice will depend on the solubility characteristics of this compound.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent.

    • Filter the solution into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane, toluene).[9]

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane, diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Prepare a concentrated solution of the compound.

    • Carefully layer a less dense, miscible anti-solvent on top of the solution.

    • Crystals will form at the interface of the two solvents as they slowly mix.

Health and Safety Considerations

Dinitroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10][11][12][13] All manipulations should be performed in a well-ventilated fume hood.

Data Analysis and Interpretation

Once a suitable single crystal is obtained and diffraction data are collected, the next phase involves solving and refining the crystal structure.

Protocol 4: Structure Solution and Refinement

  • Data Integration and Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves applying corrections for factors such as crystal decay and absorption.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small organic molecules like this compound, direct methods are typically successful.[2]

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares minimization procedure.[9][11][14] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).

Anticipated Structural Features and Intermolecular Interactions

Based on the known crystal structures of other dinitroaniline isomers, we can predict the types of intermolecular interactions that are likely to be present in the crystal lattice of this compound.

  • Hydrogen Bonding: The amine group (-NH₂) is a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) are hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains, sheets, or more complex networks.[15]

  • π-π Stacking: The aromatic rings of nitroaniline molecules can interact through π-π stacking. These interactions are common in nitroaromatic compounds and contribute significantly to the overall stability of the crystal lattice.[16][17][18]

  • Other Weak Interactions: C-H···O interactions and interactions involving the nitro groups (e.g., O···N interactions) may also play a role in the crystal packing.[3][4][19][20]

Figure 2: Potential intermolecular interactions in the crystal lattice of this compound.

Comparative Analysis with Dinitroaniline Isomers

A comparative analysis of the known crystal structures of other dinitroaniline isomers can provide valuable context for the anticipated structure of this compound.

Table 2: Crystallographic Data for Dinitroaniline Isomers

IsomerCSD RefcodeSpace Groupa (Å)b (Å)c (Å)β (°)ZReference
2,4-DinitroanilineQQQFNG02P2₁/c8.17112.8637.513108.844[21]
3,5-DinitroanilineDNALINP2₁/c12.0626.7089.51396.064[22]
2,6-DinitroanilineCUZDEGP2₁/c7.8286.07915.65095.884[23]

Data sourced from the Cambridge Structural Database (CSD).

The data in Table 2 reveals that these isomers all crystallize in the monoclinic space group P2₁/c, a common space group for organic molecules. The unit cell dimensions vary, reflecting the different packing arrangements dictated by the positions of the nitro and amino groups. For example, in 2,4-dinitroaniline, the crystal structure consists of planar molecules linked by both inter- and intramolecular hydrogen bonds.[21] In contrast, the crystal packing of 3,5-dinitroaniline involves interwoven nets of molecules connected by N-H···O hydrogen bonds.[15] These examples highlight the diversity of supramolecular structures that can arise from subtle changes in molecular architecture.

Conclusion

While the crystal structure of this compound has not yet been reported, this technical guide provides a comprehensive roadmap for its elucidation. By combining computational prediction with a rigorous experimental workflow encompassing high-purity synthesis, meticulous single crystal growth, and state-of-the-art single-crystal X-ray diffraction analysis, the three-dimensional solid-state structure of this compound can be determined. The resulting structural information, when compared with that of its known isomers, will provide invaluable insights into the role of substituent position on crystal packing and will be of significant interest to researchers in materials science, crystal engineering, and pharmaceutical development.

References

  • Lommerse, J. P. M., et al. "A test of crystal structure prediction of small organic molecules." Acta Crystallographica Section B: Structural Science 56.4 (2000): 697-714.
  • Bowskill, David H., et al. "Crystal Structure Prediction Methods for Organic Molecules: State of the Art." Annual Review of Chemical and Biomolecular Engineering 12 (2021): 289-315.
  • Zhang, Z., et al. "A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies." ChemRxiv (2024).
  • Frontu, A., et al. "π–hole interactions at work: crystal engineering with nitro-derivatives." CrystEngComm 19.22 (2017): 3019-3026.
  • Callear, S. K., and M. B. Hursthouse. "Unexpected Polymorphism in Nitroanilines." ePrints Soton (2006).
  • Glidewell, C., et al. "Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline.
  • New Jersey Department of Health. "Hazard Substance Fact Sheet: Dinitroanilines." (2009).
  • PubChem. "3,5-Dinitroaniline." National Center for Biotechnology Information.
  • Daszkiewicz, M. "Importance of O...N interaction between nitro groups in crystals." Crystal Growth & Design 13.1 (2012): 314-321.
  • Prasad, L., E. J. Gabe, and Y. Le Page. "Structure of 2, 4-dinitroaniline." Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry 38.2 (1982): 674-675.
  • University of Rochester, Department of Chemistry. "How To: Grow X-Ray Quality Crystals."
  • Giacovazzo, C., et al. "Solution and Refinement of Crystal Structures." Fundamentals of Crystallography. Oxford University Press, 2011.
  • Sigma-Aldrich.
  • Creative Biostructure. "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?"
  • Google Patents. "Preparation method of 2, 3-dichloro-6-nitroaniline." CN111646907A.
  • Callear, S. K., and M. B. Hursthouse. "Unexpected Polymorphism in Nitroanilines." BCA Spring Meeting, 2006.
  • Thallapally, P. K., and A. K. Katz. "Getting crystals your crystallographer will treasure: a beginner's guide.
  • Astech Ireland.
  • Thermo Fisher Scientific.
  • Ferguson, G., et al. "Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline.
  • Wikipedia. "Dinitroaniline."
  • Salonen, L. M., M. Holland, and F. Diederich. "π–π–Stacking and nitro–π interactions of (4).
  • University of Florida, The Center for Xray Crystallography. "How To Grow Crystals."
  • Wheeler, S. E., and J. W. G. Bloom. "Quantifying the π-Stacking Interactions in Nitroarene Binding Sites of Proteins." The Journal of Physical Chemistry B 119.45 (2015): 14461-14472.
  • Zolotukhin, M. G., et al. "Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge." International Journal of Molecular Sciences 22.11 (2021): 5957.
  • Hopemax. "What are the precursors for the synthesis of 2 - Nitroaniline?"
  • CDH Fine Chemical.

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electronic properties of dinitroaniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Dinitroaniline Compounds

Abstract

Dinitroaniline compounds, characterized by an aniline core substituted with two electron-withdrawing nitro groups, represent a class of molecules with profound importance across various scientific disciplines. Their unique electronic structure, governed by the interplay between the electron-donating amino group and the nitro substituents, gives rise to a rich array of photophysical, electrochemical, and reactive properties. These properties are not only fundamentally interesting but are also pivotal to their application in fields ranging from agrochemicals and dye synthesis to materials science and pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of the core electronic characteristics of dinitroaniline isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-property relationships. We will delve into the theoretical underpinnings of their electronic behavior, detail field-proven experimental protocols for their characterization, and discuss how these intrinsic properties are harnessed for practical applications.

Foundational Electronic Structure: The Push-Pull Paradigm

The quintessential electronic feature of dinitroanilines is the intramolecular "push-pull" system. The amino group (-NH₂) acts as an electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. Conversely, the two nitro groups (-NO₂) are potent electron-withdrawing groups (EWGs), pulling electron density from the ring via both inductive and resonance effects. This electronic antagonism establishes a significant intramolecular charge transfer (ICT) character, which is the cornerstone of their most notable properties.[4][5]

This ICT is manifested in the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the more electron-rich portion of the molecule, primarily the amino group and the phenyl ring. The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-deficient nitro groups. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is relatively small, allowing for electronic transitions to occur upon absorption of light in the visible or near-UV range, which is the origin of their characteristic yellow color.[6]

The specific arrangement of the nitro groups (isomerism) critically modulates these electronic properties. Steric hindrance and the relative positions of the groups alter the orbital overlap and the overall dipole moment, leading to distinct spectroscopic and electrochemical signatures for each isomer.[2]

Caption: Push-pull electronic system in a 2,4-dinitroaniline scaffold.

Experimental Characterization of Electronic Properties

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary tool for probing the electronic transitions within dinitroaniline compounds. The absorption of photons promotes an electron from the HOMO to the LUMO, a transition often described as a π → π* transition with significant ICT character.[4] The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure and the surrounding solvent environment. For instance, the λmax for 2,4-dinitroaniline in solution is observed around 346 nm.[7]

Solvatochromism: A Window into Dipole Moment Changes

A key phenomenon observed in dinitroanilines is solvatochromism, where the color of a solution of the compound changes with the polarity of the solvent.[8] This occurs because the solvent molecules stabilize the ground and excited states of the dinitroaniline molecule differently. If the excited state is more polar than the ground state, polar solvents will stabilize it more, leading to a red-shift (bathochromic shift) in λmax. This is known as positive solvatochromism. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) is observed (negative solvatochromism).[4][5] Studying solvatochromic shifts provides invaluable insight into the change in dipole moment upon electronic excitation.[9]

Table 1: Physicochemical and Spectroscopic Properties of Dinitroaniline Isomers

IsomerCAS NumberMolecular FormulaMelting Point (°C)λmax (nm)
2,4-Dinitroaniline 97-02-9[3]C₆H₅N₃O₄[10]187.8[3]~346[7]
2,6-Dinitroaniline 606-22-4C₆H₅N₃O₄[2]138-142-
3,5-Dinitroaniline 618-87-1[11]C₆H₅N₃O₄[12]160-162[13]-
2,5-Dinitroaniline 619-18-1[14]C₆H₅N₃O₄[14]137-138-
3,4-Dinitroaniline 610-41-3C₆H₅N₃O₄[2]154-156-

Note: λmax values can vary significantly based on the solvent used. Data for some isomers are less commonly reported in readily available literature.

Protocol 1: UV-Vis Spectroscopic Analysis of a Dinitroaniline Compound

Objective: To determine the maximum absorption wavelength (λmax) and study the solvatochromic behavior of a dinitroaniline derivative.

Materials:

  • Dinitroaniline compound (e.g., 2,4-Dinitroaniline)

  • Spectroscopic grade solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Methanol)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dinitroaniline compound and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 10⁻³ M).

    • Causality Note: A stock solution allows for precise and repeatable dilutions. Acetone is often a good starting point as it dissolves many organic compounds and has a low UV cutoff.

  • Working Solution Preparation: Dilute the stock solution with each of the selected solvents to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0. A typical concentration is around 10⁻⁵ M.[7]

    • Self-Validation: This absorbance range ensures the measurement is within the linear range of the Beer-Lambert law, providing quantitative accuracy.

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Baseline Correction: Fill two cuvettes with the pure solvent that will be used for the first measurement. Place them in the sample and reference holders and run a baseline scan over the desired wavelength range (e.g., 250-600 nm). This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it. Place it back in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the λmax and the absorbance value.

  • Repeat for All Solvents: Repeat steps 4-6 for each of the selected solvents, ensuring a new baseline is recorded for each one.

  • Solvatochromic Plot: Plot the obtained λmax values against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values) to visualize the solvatochromic trend.

Caption: Experimental workflow for solvatochromic analysis using UV-Vis spectroscopy.

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of dinitroanilines. The nitro groups are electrochemically active and can be reduced in a stepwise manner. In aprotic media, the reduction often proceeds through two separate one-electron transfer steps, first forming a radical anion and then a dianion.[15] In the presence of proton sources, the mechanism becomes more complex, typically involving a multi-electron, multi-proton reduction of the nitro group to a hydroxylamine and subsequently to an amine.[15][16] The reduction potentials are directly related to the energy of the LUMO; a more easily reduced compound (less negative potential) has a lower-lying LUMO.

Protocol 2: Cyclic Voltammetry of a Dinitroaniline Compound

Objective: To determine the reduction potentials of a dinitroaniline compound.

Materials:

  • Dinitroaniline compound

  • Aprotic solvent (e.g., Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and the chosen solvent to remove any residual particles. Dry thoroughly.

    • Causality Note: A clean, smooth electrode surface is critical for reproducible and well-defined voltammetric signals. Contamination can lead to distorted peaks and shifted potentials.

  • Solution Preparation: Prepare a solution of the dinitroaniline compound (e.g., 1-5 mM) in the electrolyte solution.

  • Deoxygenation: Transfer the solution to the electrochemical cell. Purge with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Self-Validation: Oxygen is electrochemically active and its reduction can interfere with the signals from the analyte. Removing it is essential for a clean voltammogram.

  • CV Measurement:

    • Set the initial and final potentials to span the expected reduction events (e.g., from 0 V to -2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning from the initial potential to the final potential and back.

  • Data Analysis:

    • Identify the cathodic (reduction) peak potentials (Epc).

    • If the reduction is reversible, an anodic (oxidation) peak (Epa) will also be visible on the reverse scan.

    • Analyze the peak shapes and separations to infer information about the electron transfer kinetics and mechanism.

  • Scan Rate Dependence (Optional): Repeat the measurement at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility and diffusion-controlled nature of the redox process.

Computational Modeling: A Theoretical Complement

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful theoretical lens to complement experimental findings.[17] DFT calculations can accurately predict ground-state geometries, molecular orbital energies (HOMO/LUMO), and electron density distributions.

  • Geometry Optimization: Determines the most stable three-dimensional structure of the molecule.

  • Frontier Orbital Analysis: Calculates the energies and spatial distributions of the HOMO and LUMO, allowing for visualization of the ICT pathway and estimation of the electronic gap.

  • Time-Dependent DFT (TD-DFT): Simulates the electronic excitation process, predicting the UV-Vis absorption spectrum.[17] Comparing TD-DFT results with experimental spectra helps assign the nature of the observed electronic transitions.

G A Define Molecular Structure (Isomer) B Select Functional & Basis Set (e.g., B3LYP/6-31G*) A->B C Ground State Calculation (DFT) B->C D Geometry Optimization C->D E HOMO/LUMO Analysis C->E F Excited State Calculation (TD-DFT) C->F H Compare with Experimental Data E->H G Simulate UV-Vis Spectrum F->G G->H

Sources

An In-depth Technical Guide to the Thermochemical Properties of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2,3-Dinitroaniline (CAS No: 602-03-9), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2][3] A thorough understanding of its thermochemical data is paramount for ensuring process safety, optimizing reaction conditions, and conducting accurate hazard analyses. This document synthesizes experimental data with theoretical insights, detailing methodologies for determining critical parameters such as enthalpy of formation and thermal stability. We present detailed, field-proven protocols for both experimental techniques, like bomb calorimetry and Differential Scanning Calorimetry (DSC), and computational approaches using Density Functional Theory (DFT). The objective is to equip researchers and chemical professionals with the foundational knowledge required for the safe and efficient handling and utilization of this energetic compound.

Introduction

This compound is a yellow, needle-like solid belonging to the dinitroaniline class of compounds.[1][4] Its molecular structure, featuring an aniline core with two nitro groups, makes it a valuable precursor in various industrial syntheses.[4] However, the presence of these energetic nitro groups also imparts significant potential hazards. Incidents involving related nitroaromatic compounds underscore the critical importance of understanding their thermal behavior.

Thermochemical properties, such as the enthalpy of formation, define the energy content of a molecule and are fundamental to predicting the heat release of a reaction. This information is a cornerstone of process safety management, enabling engineers to design cooling systems, specify relief venting, and establish safe operating limits to prevent runaway reactions.[5] This guide bridges the gap between raw data and practical application by not only presenting the core thermochemical values for this compound but also by elucidating the causality behind the experimental and computational methods used to obtain them.

Thermochemical & Physical Properties of this compound

The following table summarizes the key thermochemical and physical data for this compound. The standard molar enthalpy of formation and combustion are critical for thermodynamic calculations and safety assessments.

PropertyValueUnitsMethodSource
Molecular Formula C₆H₅N₃O₄--[NIST][6]
Molecular Weight 183.12 g/mol -[NIST][6]
Appearance Yellow needle-like solid--[ECHEMI][1]
Melting Point 126 - 127°C-[ECHEMI][1]
Density ~1.6g/cm³-[ECHEMI][1]
Standard Molar Enthalpy of Formation (ΔfH°solid) -12kJ/molCcb[NIST][6]
Standard Molar Enthalpy of Combustion (ΔcH°solid) -3064kJ/molCcb[NIST][6]

Ccb: Combustion Calorimetry

Experimental Determination of Thermochemical Properties

The values presented above are determined through precise experimental techniques. The choice of method is dictated by the property being measured and the nature of the material. For energetic compounds like this compound, these procedures require meticulous attention to safety and detail.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion (ΔcH°) is the most direct energetic property measured for many organic compounds. It is then used to derive the standard enthalpy of formation (ΔfH°), a more fundamental value representing the energy change upon forming the compound from its constituent elements in their standard states.

Causality and Expertise: We use an oxygen bomb calorimeter because it provides a controlled environment for complete combustion under constant volume conditions.[7] The heat evolved (qᵥ) is absorbed by a surrounding water bath, and the temperature change is measured with high precision.[8][9] This measured heat corresponds to the change in internal energy (ΔU) of the reaction. Benzoic acid is the universally accepted standard for calibrating the calorimeter's heat capacity (Cᵥ) because it is non-hygroscopic, highly pure, and its energy of combustion is known with exceptional accuracy.[10]

  • Calorimeter Calibration:

    • A pellet of ~1 g of standard benzoic acid is accurately weighed.

    • A measured length of fuse wire is attached to the electrodes, touching the pellet.[8]

    • The bomb is assembled, sealed, and purged of air, then filled with high-purity oxygen to a pressure of ~30 atm.[10]

    • The bomb is submerged in a precisely measured mass of water in the calorimeter bucket.[8]

    • The system is allowed to reach thermal equilibrium. An initial temperature reading is taken for several minutes.

    • The sample is ignited. The temperature is recorded at regular intervals until it peaks and begins to cool.

    • The heat capacity of the calorimeter (Cᵥ) is calculated from the known energy of combustion of benzoic acid and the measured temperature rise. This is repeated multiple times to ensure reproducibility.

  • Combustion of this compound:

    • The procedure is repeated using a pellet of this compound (~0.5-0.8 g). Crucially, for an unknown or energetic material, a smaller sample size is used initially as a safety precaution. [11]

    • The total heat released is measured.

  • Data Analysis & Calculation:

    • Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and residual air.[8]

    • The corrected heat of combustion at constant volume (ΔU°) is calculated.

    • This is converted to the enthalpy of combustion (ΔH°) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

G cluster_prep Preparation & Setup cluster_cal Measurement cluster_analysis Analysis & Calculation P1 Weigh Sample (Benzoic Acid or Analyte) P2 Form Pellet P1->P2 P3 Attach Fuse Wire P2->P3 P4 Assemble & Seal Bomb P3->P4 P5 Add 1mL Water (for HNO₃/H₂SO₄ formation) P4->P5 P6 Pressurize with O₂ (~30 atm) P5->P6 M1 Submerge Bomb in Calorimeter Water Bath P6->M1 M2 Achieve Thermal Equilibrium (Record initial temp) M1->M2 M3 Ignite Sample M2->M3 M4 Record Temperature Rise (to T_final) M3->M4 A1 Calculate Gross Temperature Rise (ΔT) M4->A1 A2 Apply Corrections (fuse wire, acid formation) A1->A2 A3 Calculate Heat of Combustion (ΔcH°) A2->A3 A4 Calculate Enthalpy of Formation (ΔfH°) using Hess's Law A3->A4

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure changes in physical and chemical properties as a function of temperature. It is particularly valuable for determining heat capacity and screening for potentially hazardous thermal decompositions.

Causality and Expertise: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[12] This differential heat flow is recorded as the sample is subjected to a controlled temperature program. A sharp endothermic peak indicates a phase transition like melting, while a broad exothermic event signals decomposition. The onset temperature of the decomposition exotherm is a critical safety parameter, indicating the temperature at which the material begins to release energy at a significant rate.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum or copper sample pan. For energetic materials, vented or pinhole lids are often used to prevent pressure buildup from off-gassing.

  • Temperature Program: The sample and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).

  • Data Acquisition: The heat flow to the sample is measured relative to the reference and plotted against temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify:

    • Melting Point: The onset temperature of the endothermic melting peak.

    • Decomposition Onset (T_onset): The temperature at which the exothermic decomposition curve begins to deviate from the baseline. This is a critical indicator of thermal instability.

    • Heat of Decomposition: The area under the exothermic peak can be integrated to quantify the energy released.

G cluster_furnace Furnace {Furnace Block (Programmed Heating)} Sensor Sample Pan (S) Heat Flow Sensor (ΔT) Reference Pan (R) Signal ΔT Signal Sensor:f1->Signal HeatIn Controlled Heat Input Plot Thermogram Plot (Heat Flow vs. Temperature) Signal->Plot

Caption: Simplified diagram of a heat-flux DSC cell operation.

Computational Chemistry for Thermochemical Prediction

While experimental methods provide definitive data, they can be resource-intensive and hazardous for highly energetic materials. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive alternative for estimating thermochemical properties.

Causality and Expertise: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. The key advantage is its balance of computational cost and accuracy. By modeling the molecule in silico, we can calculate its gas-phase enthalpy of formation. This is invaluable for screening new molecules and understanding structure-property relationships without synthesizing them. The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVTZ) is critical and represents a trade-off between accuracy and computational time, a decision guided by experience and validation against known compounds.

  • Geometry Optimization: An initial 3D structure of the this compound molecule is built. The DFT algorithm then iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry).

  • Frequency Calculation: This crucial step is performed on the optimized geometry. It serves two purposes:

    • Verification: Confirms that the structure is a true energy minimum (no imaginary frequencies).

    • Thermodynamics: Provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and entropy at a given temperature (e.g., 298.15 K).

  • Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

  • Thermochemical Calculation: The enthalpy of formation is typically calculated using an isodesmic reaction scheme. This involves creating a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized, simple molecules in the reaction, systematic errors in the DFT calculation are largely canceled out, leading to a more accurate prediction for the target molecule.

start Initial Molecular Structure Input opt Geometry Optimization (Find Lowest Energy State) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy? (No Imaginary Frequencies) freq->verify thermo Calculate Thermochemical Properties (ΔfH°, S°, G°) freq->thermo verify->opt No spe Single Point Energy Calculation verify->spe Yes spe->thermo end Final Thermochemical Data thermo->end

Caption: Flowchart for predicting thermochemical data using DFT.

Thermal Stability and Hazard Analysis

The thermochemical data for this compound clearly indicate its energetic nature. The negative enthalpy of formation (-12 kJ/mol) is relatively modest for a dinitroaromatic compound but still signifies a molecule with stored chemical energy.[6] Dinitroanilines are known to be combustible and can be explosive under specific conditions, such as heating under confinement.[13]

The primary hazard associated with this compound is its potential for rapid, exothermic decomposition upon heating. Data from DSC experiments are critical for defining a maximum safe operating temperature. The decomposition of related nitroaromatic compounds often involves complex, autocatalytic pathways initiated by the cleavage of a C-NO₂ bond.[14] The gaseous products (e.g., CO, CO₂, N₂O, NO) can cause rapid pressure buildup in a closed system, leading to vessel rupture.[15]

According to the NFPA 704 ratings for the closely related 2,4-dinitroaniline, the hazard profile is severe: Health (3), Flammability (1), and Instability (3).[13] The instability rating of 3 indicates that the substance is capable of detonation or explosive decomposition but requires a strong initiating source or must be heated under confinement.[13] This underscores the necessity of avoiding confinement at elevated temperatures and controlling all potential ignition sources when handling this compound.

Conclusion

The thermochemical data for this compound provide an essential foundation for its safe handling and application in research and industry. This guide has presented the core experimental values for enthalpy of formation and combustion, sourced from authoritative databases.[6] Furthermore, it has detailed the robust experimental and computational workflows that form the basis of modern thermochemical analysis. The synergy between high-precision bomb calorimetry, sensitive thermal screening with DSC, and predictive DFT calculations provides a multi-faceted approach to understanding and managing the properties of energetic materials. For any professional working with this compound, a rigorous application of these principles is not merely best practice—it is a prerequisite for ensuring a safe and controlled operational environment.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 2-nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Rao, K. U., & Yoganarasimhan, S. R. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Indian Academy of Sciences (Chemical Sciences), 95(3), 303-307. Retrieved from [Link]

  • Halpern, A. M. (n.d.). Bomb Calorimetry. Retrieved from a document on experimental physical chemistry. [Source URL not fully available, general procedure cited]
  • Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS:602-03-9. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of n,N-Dimethyl-2,4-dinitroaniline. Retrieved from [Link]

  • Rao, K. U., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences (Chemical Sciences), 95(3), 309-314. Retrieved from [Link]

  • Parr Instrument Company. (n.d.). 1107 Semimicro Oxygen Bomb. Retrieved from a document on bomb calorimetry. [Source URL not fully available, general procedure cited]
  • ResearchGate. (n.d.). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. Retrieved from [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

  • MRC Lab. (n.d.). A Guide For Bomb Calorimeter. Retrieved from [Link]

  • Churney, K. L., & Armstrong, G. T. (1968). Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units. NIST Technical Series Publications. Retrieved from [Link]

  • Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2). Retrieved from [Link]

  • ResearchGate. (n.d.). The 2-methyl-3,5-dinitroaniline molecule (experimental geometry) with.... Retrieved from [Link]

  • Wang, Y., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of (a) 4-chloro-3-nitroaniline (1).... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of azo dyes using 2,3-dinitroaniline as the diazo component. Azo dyes, characterized by the R-N=N-R' functional group, represent the largest class of synthetic colorants.[1] The specific use of this compound introduces unique electronic properties due to the presence of two strongly electron-withdrawing nitro groups, which significantly influences the reactivity of the precursor and the characteristics of the resulting dye. These application notes are intended for researchers and scientists in organic synthesis, materials science, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Scientific Introduction: The Role of this compound in Azo Dye Synthesis

The synthesis of an azo dye is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component.[2][3]

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt (Ar-N₂⁺X⁻) using nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[4][5]

  • Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile, attacking an activated aromatic ring (the coupling component), such as a phenol or an aniline, to form the azo compound.

The choice of the primary aromatic amine is critical as it dictates the electronic properties of the diazonium ion and, consequently, the color and stability of the final dye. This compound presents a unique case. The two nitro groups are powerful electron-withdrawing groups, which deactivates the aromatic ring and significantly reduces the basicity of the amino group. This reduced nucleophilicity of the amine requires careful control over the diazotization conditions to achieve efficient conversion. However, the resulting 2,3-dinitrophenyldiazonium ion is a more potent electrophile, which can facilitate coupling with less activated aromatic compounds.

Safety & Handling: A Self-Validating System

Trustworthiness in the lab begins with uncompromising safety. The reagents used in this synthesis are hazardous, and protocols must be designed to mitigate risks inherently.

  • This compound: This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[6][7][8] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. For this reason, they should never be isolated . The protocol is designed to generate the diazonium salt in a cold aqueous solution and use it immediately in situ for the subsequent coupling reaction.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive.[9] Handle with extreme care and appropriate PPE.

A self-validating safety system involves constant vigilance. Any unexpected observation, such as a rapid temperature increase or gas evolution, indicates a potential decomposition of the diazonium salt and requires immediate attention.[10]

Experimental Protocol: Synthesis of a Model Azo Dye

This protocol details the synthesis of an illustrative azo dye using this compound and a common coupling partner, 2-naphthol.

Materials & Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (per run)Purity
This compoundC₆H₅N₃O₄183.121.83 g (10.0 mmol)>98%
Sodium NitriteNaNO₂69.000.76 g (11.0 mmol)>97%
Hydrochloric Acid, conc.HCl36.46~6 mL37%
2-NaphtholC₁₀H₈O144.171.44 g (10.0 mmol)>99%
Sodium HydroxideNaOH40.00~1.2 g>97%
Distilled WaterH₂O18.02As needed-
IceH₂O (s)18.02As needed-
Step-by-Step Methodology

Part A: Diazotization of this compound

  • Preparation of Amine Suspension: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, combine 1.83 g (10.0 mmol) of this compound with 20 mL of water.

  • Acidification: While stirring, slowly add 4 mL of concentrated hydrochloric acid. An insoluble yellow slurry of the amine hydrochloride salt will form.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to between 0 °C and 5 °C. Causality: Maintaining this low temperature is the most critical parameter of the entire synthesis. Diazonium salts are unstable above 5-10 °C and will decompose into phenols and nitrogen gas, which is a safety risk and results in a failed reaction.[5][9][11][12]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine suspension over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. The suspended solids should gradually dissolve, yielding a clear, dark yellow, or brownish solution of the 2,3-dinitrophenyldiazonium chloride.

  • Completion Check: After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. To verify the presence of nitrous acid (indicating the completion of diazotization), a drop of the solution can be tested on starch-iodide paper; a blue-black color indicates excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution may be required.

Part B: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of 5% aqueous sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C. Causality: A basic medium is required to deprotonate 2-naphthol to the more nucleophilic 2-naphthoxide ion.[13][14] This significantly enhances its reactivity towards the weakly electrophilic diazonium salt in the electrophilic aromatic substitution reaction.[15]

  • Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthoxide solution. An intensely colored precipitate should form immediately.

  • Reaction Completion & Precipitation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation of the Dye: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold water until the filtrate is neutral. This removes any unreacted salts and base.

  • Drying: Allow the product to air-dry or dry it in a desiccator. Do not heat the product in an oven, as residual diazonium salt could pose a hazard. The final product is a deeply colored solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final azo dye product.

Azo_Dye_Synthesis cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling amine This compound amine_slurry Amine Hydrochloride Slurry amine->amine_slurry hcl Conc. HCl + H₂O hcl->amine_slurry process_cool_A Cool to 0-5 °C amine_slurry->process_cool_A na_nitrite NaNO₂ Solution process_add_nitrite Dropwise Addition (Keep T < 5 °C) na_nitrite->process_add_nitrite diazonium 2,3-Dinitrophenyldiazonium Chloride Solution process_coupling Slowly Mix & Stir (Keep T < 5 °C) diazonium->process_coupling naphthol 2-Naphthol naphthoxide Sodium 2-Naphthoxide Solution naphthol->naphthoxide naoh NaOH Solution naoh->naphthoxide process_cool_B Cool to < 5 °C naphthoxide->process_cool_B azo_dye Final Azo Dye (Precipitate) process_cool_A->process_add_nitrite process_add_nitrite->diazonium process_cool_B->process_coupling process_filter Vacuum Filtration & Washing process_coupling->process_filter process_filter->azo_dye

Sources

The Strategic Utility of 2,3-Dinitroaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of 2,3-Dinitroaniline (CAS No. 602-03-9), a pivotal precursor in the synthesis of a variety of pharmaceutical intermediates. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide elucidates the chemical properties, synthesis protocols, and strategic applications of this versatile molecule. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a yellow crystalline solid that serves as a foundational building block in organic synthesis.[1] Its true value in the pharmaceutical industry lies in its potential to be transformed into key structural motifs, most notably o-phenylenediamines, which are the bedrock for a multitude of heterocyclic compounds with profound biological activity. The strategic placement of its functional groups—an amine and two nitro groups in ortho and meta positions—allows for a rich and varied reaction chemistry, leading to the synthesis of complex molecules, including but not limited to, benzimidazoles, a class of compounds renowned for their therapeutic efficacy.[2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective utilization in a laboratory setting.

Physicochemical Data
PropertyValueReference
CAS Number 602-03-9[2]
Molecular Formula C₆H₅N₃O₄[1]
Molecular Weight 183.12 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 128 °C[2]
Boiling Point ~317 °C (rough estimate)[2]
Solubility Insoluble in water, soluble in organic solvents.[1]
Safety and Handling

This compound is classified as a toxic substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[3]

Hazard Identification:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Organ Damage: May cause damage to organs (kidney, liver, heart, blood) through prolonged or repeated exposure.[3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Handling and Storage:

  • Do not breathe dust.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store locked up.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

Core Synthetic Application: From this compound to Benzimidazole Scaffolds

The primary utility of this compound as a pharmaceutical precursor lies in its conversion to 1,2,3-triaminobenzene. This triamine is a critical intermediate for the synthesis of a wide array of benzimidazole-containing drugs, which exhibit anthelmintic, antiulcer, and other therapeutic properties.[2]

Key Transformation: Reduction of this compound to 1,2,3-Triaminobenzene

The reduction of both nitro groups of this compound is the crucial first step. A characteristic reaction of dinitroanilines is their reduction to diamines and subsequently to triamines.[5] Catalytic hydrogenation is a common and effective method for this transformation.

Reduction_Workflow Start This compound Intermediate 1,2,3-Triaminobenzene Start->Intermediate Reduction (e.g., Catalytic Hydrogenation) End Benzimidazole Derivatives (e.g., Anthelmintics) Intermediate->End Cyclization (with Aldehydes or Carboxylic Acids)

Caption: Synthetic pathway from this compound to Benzimidazoles.

Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from established methods for the reduction of nitroanilines.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Paar shaker hydrogenation apparatus or similar

Procedure:

  • In a suitable pressure vessel, prepare a solution or suspension of this compound in ethanol.

  • Carefully add 10% Pd/C catalyst to the mixture (typically 5-10% by weight of the substrate).

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the system with nitrogen gas to remove any air, then introduce hydrogen gas to the desired pressure (e.g., 4 bar).

  • Commence vigorous stirring or shaking and maintain the reaction at a controlled temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude 1,2,3-triaminobenzene. The product may require further purification by crystallization or chromatography.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a range of organic compounds.

  • Pressure and Temperature: These parameters can be optimized to control the reaction rate and selectivity. Mild conditions are often sufficient for the complete reduction of nitro groups.

Synthesis of Benzimidazole Intermediates

Once 1,2,3-triaminobenzene is obtained, it can be readily cyclized with various reagents to form the benzimidazole core. The condensation with aldehydes or carboxylic acids are common methods.[2]

Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure based on the Phillips-Ladenburg reaction.[1]

Materials:

  • 1,2,3-Triaminobenzene

  • Aldehyde or Carboxylic Acid

  • Acid catalyst (e.g., hydrochloric acid, acetic acid)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 1,2,3-triaminobenzene in a suitable solvent.

  • Add the desired aldehyde or carboxylic acid to the solution.

  • Add a catalytic amount of acid to promote the condensation and cyclization.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, neutralize the acid and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Benzimidazole_Synthesis cluster_reaction Condensation/Cyclization Triamine 1,2,3-Triaminobenzene Product 2-Substituted Benzimidazole Triamine->Product Reagent Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Reagent->Product

Caption: General scheme for 2-substituted benzimidazole synthesis.

Expanding the Synthetic Horizon: Potential for Triazole Synthesis

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of pharmaceutical intermediates. Its primary application involves a straightforward reduction to 1,2,3-triaminobenzene, which serves as a key building block for the construction of the benzimidazole scaffold found in numerous approved drugs. The protocols and safety guidelines presented in this document are intended to provide researchers with a solid foundation for the effective and safe utilization of this compound in their drug discovery and development endeavors. The potential for this precursor to be used in the synthesis of other heterocyclic systems, such as triazoles, further underscores its strategic importance in medicinal chemistry.

References

  • Sigma-Aldrich. (2024, March 5).
  • BenchChem. (2025). Application Notes and Protocols for 2,3,4,6-Tetranitroaniline in Organic Synthesis.
  • ChemicalBook. (n.d.). This compound | 602-03-9.
  • BenchChem. (2025). Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide.
  • ChemicalBook. (2025, July 26).
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Wikipedia. (n.d.). Dinitroaniline.

Sources

Application Notes & Protocols for Reactions Involving 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Chemistry of 2,3-Dinitroaniline

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of dyes, pharmaceuticals, and energetic materials.[1][2] Its chemical personality is dominated by the interplay between the electron-donating amino group (-NH₂) and the two strongly electron-withdrawing nitro groups (-NO₂). This electronic arrangement deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, while also modulating the reactivity of the amino group itself.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the most common and synthetically useful transformations of this compound. The focus is not merely on procedural steps but on the underlying principles, safety imperatives, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Critical Safety Advisory: this compound and its derivatives are toxic and potentially explosive.[1][3] All manipulations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[4] Due to the energetic nature of nitro compounds, avoid friction, grinding, and sudden impacts.[1] Always consult the latest Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[3][5]

Part 1: Reduction of Nitro Groups - Accessing Phenylenediamines

A characteristic and highly useful reaction of dinitroanilines is the reduction of their nitro groups to primary amines.[1] This transformation is critical for synthesizing benzimidazoles and other heterocyclic systems. The choice of reducing agent and conditions dictates whether one or both nitro groups are reduced.

Protocol 1.1: Selective Monoreduction to 3-Amino-2-nitroaniline

The selective reduction of one nitro group in the presence of another is achieved by leveraging the subtle differences in their electronic environments and using a mild, chemoselective reducing agent. Sodium sulfide or hydrogen sulfide in an ammoniacal solution are classic reagents for this purpose.[1][6]

Reaction Principle: The reduction mechanism involves the transfer of electrons from the sulfide species to the nitro group. The choice of a sulfide-based reagent in a basic medium allows for the selective reduction of one nitro group, often the one less sterically hindered or more electronically activated.

Materials and Reagents:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Hydrogen Sulfide (H₂S) gas

  • Ammonium chloride (NH₄Cl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and filtration

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.1 - 1.5 eq) and ammonium chloride (1.1 eq) in concentrated ammonium hydroxide.

  • Reaction: Add the sulfide solution to the stirred suspension of this compound. Gently heat the mixture to reflux (approx. 60-70°C) for 2-4 hours. The color of the reaction mixture will change significantly as the reaction progresses.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product, 3-amino-2-nitroaniline, will be more polar than the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature and distill off the methanol under reduced pressure.[7]

  • Isolation: Pour the remaining aqueous mixture into ice-cold water to precipitate the crude product.[7]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 1.2: Complete Reduction to 1,2,3-Triaminobenzene

Complete reduction of both nitro groups to form the corresponding triamine is typically achieved via catalytic hydrogenation.[1] This method is clean and high-yielding but requires specialized equipment for handling hydrogen gas.

Reaction Principle: Molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). The activated hydrogen then reduces the nitro groups to amines through a series of intermediates.

Materials and Reagents:

  • This compound

  • Palladium on carbon (5-10% Pd/C) or Raney Nickel

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite™ or other filtration aid

Step-by-Step Methodology:

  • Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., Ethanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) under a stream of inert gas (Nitrogen or Argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the suspension vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst-Celite pad is pyrophoric and should not be allowed to dry in the air. Quench it immediately with plenty of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2,3-Triaminobenzene. This product is highly susceptible to air oxidation and should be used immediately or stored under an inert atmosphere.

Quantitative Data Summary

Parameter Protocol 1.1 (Selective Reduction) Protocol 1.2 (Complete Reduction)
Key Reagent Sodium Sulfide (Na₂S) Catalytic Hydrogenation (H₂/Pd-C)
Stoichiometry 1.1 - 1.5 eq Na₂S 5-10 mol% Pd/C
Solvent Methanol/Water Ethanol or Ethyl Acetate
Temperature 60-70°C (Reflux) Room Temperature
Typical Yield 70-85% >90%

| Product | 3-Amino-2-nitroaniline | 1,2,3-Triaminobenzene |

Reaction Visualization

reduction_pathways start This compound selective_prod 3-Amino-2-nitroaniline start->selective_prod Na₂S, NH₄OH/H₂O (Selective Reduction) complete_prod 1,2,3-Triaminobenzene start->complete_prod H₂, Pd/C (Complete Reduction)

Caption: Reduction pathways of this compound.

Part 2: Diazotization of the Amino Group

The conversion of the primary amino group of this compound into a diazonium salt is a gateway to a vast array of chemical transformations, most notably the synthesis of azo dyes. The reaction requires the in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid at low temperatures.[8]

Reaction Principle: The primary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) which is formed from the protonation of nitrous acid. A series of proton transfers and elimination of water yields the highly reactive diazonium salt.[8] Due to the electron-withdrawing nitro groups, the amine is weakly basic, necessitating careful control of acidity and temperature for efficient reaction.[8]

Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Urea or Sulfamic Acid (to quench excess nitrous acid)

  • Starch-iodide paper (for testing for nitrous acid)

  • Three-necked flask, thermometer, dropping funnel, mechanical stirrer

Step-by-Step Methodology:

  • Amine Suspension: In a three-necked flask, create a suspension of this compound (1.0 eq) in water. Add concentrated HCl (2.5-3.0 eq) slowly while stirring.[8] The mixture will form a slurry of the amine hydrochloride salt.

  • Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0-5°C. This temperature is critical and must be maintained throughout the procedure.[9]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold deionized water and cool the solution in an ice bath.[8]

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes.[8] Keep the tip of the dropping funnel below the surface of the liquid to prevent the escape of nitrogen oxides. Ensure the temperature does not rise above 5°C.

  • Completion Check: After the addition is complete, continue stirring for another 30 minutes in the ice bath. Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a positive test.[9]

  • Quenching: If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Usage: The resulting clear, yellowish solution of the diazonium salt is unstable and potentially explosive if isolated.[8] It should be used immediately in the next synthetic step (e.g., azo coupling).

Experimental Workflow Visualization

diazotization_workflow cluster_prep Preparation cluster_reaction Reaction @ 0-5°C cluster_output Output prep_amine Suspend this compound in HCl/H₂O prep_nitrite Prepare cold aq. NaNO₂ solution add_nitrite Dropwise addition of NaNO₂ solution prep_nitrite->add_nitrite stir Stir for 30 min add_nitrite->stir test Test with Starch-Iodide Paper stir->test quench Quench excess HNO₂ with Urea test->quench product Diazonium Salt Solution (Use Immediately) quench->product

Caption: General workflow for the diazotization of this compound.

Part 3: N-Alkylation of the Amino Group

Introducing alkyl groups onto the nitrogen atom of this compound is a common strategy to modify the molecule's steric and electronic properties. This nucleophilic substitution reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity.[10]

Reaction Principle: The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of an alkyl halide. The presence of the two nitro groups significantly reduces the nucleophilicity of the amine, often necessitating a strong base and elevated temperatures.[10][11] A base is used to neutralize the acid byproduct (HX) and prevent the formation of the unreactive ammonium salt.[10]

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).[10]

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.[10]

  • Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.[10]

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-16 hours. The higher temperature is necessary to overcome the low nucleophilicity of the aniline.[10][11]

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The N-alkylated product will be less polar than the starting material. Be mindful of potential N,N-dialkylation, which can be minimized by avoiding a large excess of the alkylating agent.[11]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a large volume of deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[10]

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

Troubleshooting N-Alkylation

Issue Probable Cause Recommended Solution
No or Slow Reaction Insufficient base strength or temperature. Use a stronger base like Cs₂CO₃ or NaH. Increase the reaction temperature cautiously.[11]
N,N-Dialkylation Product Excess alkylating agent or prolonged reaction time. Use only a slight excess (1.1 eq) of the alkylating agent. Monitor closely and stop the reaction upon consumption of starting material.[11]

| Low Yield | Incomplete reaction or decomposition. | Ensure anhydrous conditions. If the substrate is sensitive, run the reaction at a lower temperature for a longer time.[12] |

References

  • Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of nitration of this compound in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement. Retrieved from [Link]

  • Taylor & Francis Online. (1990). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Journal of Energetic Materials, 8, 392-414. Retrieved from [Link]

  • Chem Service. (2014). SAFETY DATA SHEET - 2,4-Dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
  • CPAChem. (2021). Safety data sheet - 2,4-Dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines.
  • KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

Sources

The Synthetic Versatility of 2,3-Dinitroaniline: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

2,3-Dinitroaniline, a yellow crystalline solid with the molecular formula C₆H₅N₃O₄, is a valuable reagent in organic synthesis, primarily serving as a precursor for the construction of complex heterocyclic scaffolds.[1] While a member of the broader dinitroaniline class of compounds, which find applications in industries ranging from dyes to agrochemicals and energetic materials, the specific substitution pattern of this compound imparts a unique reactivity profile that is particularly advantageous for the synthesis of certain nitrogen-containing heterocycles.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the preparation of benzimidazoles and quinoxalines, classes of compounds with significant interest in medicinal chemistry and materials science.[3][4] We will delve into the mechanistic rationale behind its reactivity and provide detailed protocols for its transformation into these important heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 602-03-9
Molecular Formula C₆H₅N₃O₄
Molecular Weight 183.12 g/mol
Appearance Yellow crystalline powder
Melting Point 134-136 °C
Boiling Point 305.5 °C at 760 mmHg
Density 1.67 g/cm³
Solubility Insoluble in water, soluble in organic solvents.

Core Synthetic Strategy: The Gateway to Heterocycles via Selective Reduction

The primary synthetic value of this compound lies in its capacity to be selectively reduced to 3-nitro-1,2-phenylenediamine. This intermediate is a pivotal building block for a variety of condensation reactions leading to the formation of fused heterocyclic systems. The presence of the remaining nitro group on the o-phenylenediamine backbone allows for further functionalization, making it a versatile synthon in multi-step synthetic sequences.

The selective reduction of one nitro group in the presence of another is a key transformation. The nitro group at the 2-position is preferentially reduced over the one at the 3-position due to the electronic activation and potential for chelation with the adjacent amino group.[5][6] This selective reduction is typically achieved using reagents such as sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium, a classic method known as the Zinin reduction.[2]

selective_reduction This compound This compound Selective Reduction Selective Reduction This compound->Selective Reduction Na2S or (NH4)2S 3-Nitro-1,2-phenylenediamine 3-Nitro-1,2-phenylenediamine Selective Reduction->3-Nitro-1,2-phenylenediamine High Yield

Caption: Selective reduction of this compound.

Application in Heterocyclic Synthesis: Benzimidazoles and Quinoxalines

The 3-nitro-1,2-phenylenediamine generated from this compound is the direct precursor for the synthesis of 4-nitrobenzimidazoles and 5-nitroquinoxalines. These nitro-substituted heterocycles are themselves valuable intermediates, as the nitro group can be further reduced to an amino group, which can then be diazotized or subjected to various other transformations.

Synthesis of 4-Nitrobenzimidazoles

Benzimidazoles are a prominent structural motif in a wide range of biologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics.[3] The synthesis of 4-nitrobenzimidazoles from 3-nitro-1,2-phenylenediamine is typically achieved through condensation with an aldehyde, followed by an oxidative cyclization.

benzimidazole_synthesis start 3-Nitro-1,2-phenylenediamine condensation Condensation start->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Oxidative Cyclization schiff_base->cyclization e.g., NaHSO3 product 2-Substituted-4-nitro-1H-benzimidazole cyclization->product

Caption: General workflow for 4-nitrobenzimidazole synthesis.

Protocol 1: Synthesis of 3-Nitro-1,2-phenylenediamine from this compound

This protocol is adapted from established procedures for the selective reduction of dinitroanilines.[7][8]

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol or methanol.

  • Reagent Addition: Prepare a solution of sodium sulfide nonahydrate in water. Add this solution dropwise to the stirred solution of this compound. The molar ratio of sodium sulfide to this compound should be carefully controlled to favor mono-reduction. A ratio of approximately 1.5 to 2.0 equivalents of the sulfide is a typical starting point.

  • Reaction: Gently heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: To the residue, add water and acidify with hydrochloric acid to precipitate the unreacted starting material and sulfur byproducts. Filter the mixture.

  • Purification: Make the filtrate basic with sodium hydroxide or ammonium hydroxide to precipitate the crude 3-nitro-1,2-phenylenediamine. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Protocol 2: Synthesis of 2-Aryl-4-nitro-1H-benzimidazoles

This protocol describes the condensation of 3-nitro-1,2-phenylenediamine with an aromatic aldehyde.[9][10]

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or Dimethylformamide (DMF)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap, add 3-nitro-1,2-phenylenediamine, the aromatic aldehyde (1.0-1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Condensation: Heat the mixture to reflux. The water formed during the condensation reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction by TLC.

  • Cyclization: After the formation of the Schiff base intermediate is complete, the reaction mixture can be subjected to oxidative cyclization. In some procedures, an oxidizing agent like sodium metabisulfite is added, and the mixture is refluxed until the cyclization is complete.[9]

  • Work-up and Purification: Cool the reaction mixture and remove the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthesis of 5-Nitroquinoxalines

Quinoxalines are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[11][12] The synthesis of 5-nitroquinoxalines involves the condensation of 3-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.

quinoxaline_synthesis start 3-Nitro-1,2-phenylenediamine condensation Condensation/Cyclization start->condensation diketone 1,2-Diketone (R-CO-CO-R') diketone->condensation product 2,3-Disubstituted-5-nitroquinoxaline condensation->product Acid or Base Catalysis

Sources

Application Notes and Protocols for the Derivatization of 2,3-Dinitroaniline in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2,3-Dinitroaniline and the Necessity for Derivatization

This compound is a significant chemical intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. Its presence in environmental and biological matrices, even at trace levels, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. However, the direct analysis of this compound by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) presents considerable challenges.

Due to its high polarity and low volatility, this compound exhibits poor chromatographic behavior, leading to broad peaks, low sensitivity, and potential thermal degradation in the GC injector.[1][2] While HPLC analysis is a viable alternative, the native chromophore of this compound may not provide sufficient sensitivity for trace-level quantification without preconcentration techniques.[1]

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these limitations. By converting the primary amino group of this compound into a less polar, more volatile, and more detectable derivative, significant improvements in analytical performance can be achieved. This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC-fluorescence analysis, empowering researchers, scientists, and drug development professionals with robust and reliable analytical methodologies.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis via Acylation

Acylation is a robust derivatization technique for primary amines, converting them into more volatile and thermally stable amides.[3] For this compound, acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), offers the added advantage of introducing electron-capturing groups, significantly enhancing sensitivity for detectors like Electron Capture Detectors (ECD) and providing characteristic mass spectra for confirmation by Mass Spectrometry (MS).

Principle and Rationale

The lone pair of electrons on the nitrogen atom of the primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of a stable N-(2,3-dinitrophenyl)acetamide derivative and a corresponding carboxylic acid byproduct. The choice of a fluorinated anhydride is strategic; the resulting fluorinated derivative is highly volatile and exhibits excellent chromatographic properties.

Experimental Workflow: GC-MS Analysis of this compound

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start This compound Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Aprotic Solvent drying->reconstitution derivatization Add Acylating Agent (e.g., TFAA) & Catalyst reconstitution->derivatization reaction Incubate at 60-70°C derivatization->reaction gcms Inject into GC-MS System reaction->gcms data Data Acquisition and Analysis gcms->data

Caption: Workflow for GC-MS analysis of this compound via acylation.

Detailed Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

1. Reagents and Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalyst)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate. Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction: For solid samples, perform a solvent extraction (e.g., with ethyl acetate or acetonitrile). For aqueous samples, use liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) with a C18 or polymeric sorbent. Dry the organic extract over anhydrous sodium sulfate.

3. Derivatization Procedure:

  • Transfer 100 µL of the dried sample extract or standard solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate to reconstitute the residue.

  • Add 50 µL of pyridine (as a catalyst and acid scavenger).

  • Add 100 µL of TFAA.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4. GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250°C
Oven Program Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

Expected Results and Data Interpretation:

The trifluoroacetylated derivative of this compound will be more volatile and elute earlier from the GC column with a sharper peak shape compared to the underivatized compound. The mass spectrum should show a clear molecular ion peak and characteristic fragmentation patterns, including the loss of CF3 and COCF3 groups, which can be used for definitive identification.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis with Fluorescence Detection via Dansylation

For enhanced sensitivity in HPLC, derivatization with a fluorescent labeling agent is a powerful approach. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form highly fluorescent and stable sulfonamide derivatives.[4][5][6] This method is particularly suitable for trace analysis of this compound in complex matrices.

Principle and Rationale

The dansylation reaction is a nucleophilic substitution where the unprotonated primary amino group of this compound attacks the sulfonyl chloride group of dansyl chloride under alkaline conditions (pH 9.5-10.5).[4] This forms a stable, highly fluorescent dansyl-2,3-dinitroaniline derivative that can be excited by UV light and emits light at a longer wavelength, allowing for sensitive and selective detection.

Experimental Workflow: HPLC-Fluorescence Analysis of this compound

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start This compound Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Acetonitrile drying->reconstitution derivatization Add Alkaline Buffer & Dansyl Chloride Solution reconstitution->derivatization reaction Incubate at 60°C in the dark derivatization->reaction quenching Quench with Primary Amine Solution reaction->quenching hplc Inject into HPLC-FLD System quenching->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for HPLC-fluorescence analysis of this compound via dansylation.

Detailed Protocol: Dansylation of this compound

1. Reagents and Materials:

  • This compound standard

  • Dansyl chloride

  • Sodium bicarbonate

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Methylamine hydrochloride or similar primary amine (for quenching)

  • Vials with PTFE-lined caps

  • Heating block or water bath

2. Reagent Preparation:

  • Bicarbonate Buffer (100 mM, pH 9.5): Dissolve sodium bicarbonate in deionized water and adjust the pH with NaOH.

  • Dansyl Chloride Solution (2 mg/mL): Dissolve dansyl chloride in acetone. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (e.g., 10 mg/mL Methylamine HCl): Dissolve in deionized water.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create working standards by serial dilution (e.g., 0.1-10 µg/mL).

  • Sample Extraction: Follow the same extraction procedures as described for the GC-MS method.

4. Derivatization Procedure:

  • Transfer 100 µL of the dried sample extract or standard solution into a 2 mL vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Cool the vial to room temperature.

  • Add 50 µL of the quenching solution to react with excess dansyl chloride and incubate for 15 minutes at room temperature.

  • The sample is now ready for HPLC analysis.

5. HPLC-Fluorescence Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Fluorescence Detector Excitation: ~340 nm, Emission: ~525 nm (wavelengths should be optimized for the dansyl-2,3-dinitroaniline adduct)

Expected Results and Data Interpretation:

The dansylated this compound will be well-retained on a C18 column and exhibit a strong fluorescence signal, allowing for highly sensitive quantification. The retention time of the derivative should be consistent between standards and samples. A calibration curve of peak area versus concentration should be linear over the desired range.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established derivatization chemistries for primary amines.[3][4][5] To ensure the trustworthiness and validity of the results obtained using these methods, the following steps are crucial:

  • Method Validation: A full method validation according to ICH guidelines should be performed, including assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7]

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method.

  • Internal Standards: The use of an appropriate internal standard (e.g., a structurally similar compound not present in the sample or an isotopically labeled analog of this compound) is highly recommended to correct for variations in extraction efficiency and instrument response.[8]

  • Confirmation of Derivative Identity: The identity of the derivatized this compound should be confirmed, for instance, by comparing its mass spectrum with that of a derivatized standard in GC-MS analysis.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive determination by chromatographic methods. The acylation protocol for GC-MS analysis and the dansylation protocol for HPLC-fluorescence analysis presented in this application note provide robust and scientifically sound methodologies for researchers, scientists, and drug development professionals. By carefully following these protocols and implementing appropriate quality control measures, accurate and precise quantification of this compound in various matrices can be achieved, contributing to a better understanding of its environmental fate, toxicological profile, and role in chemical synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • LCGC International. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Procedures for Quantifying N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(5), 632-638.
  • Viana, E., et al. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 8.
  • Zain, N. M., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.
  • Kataoka, H. (2010). Derivatization Methods in GC and GC/MS.
  • ResearchGate. (n.d.). 2.2.2.
  • Supelco. (n.d.).
  • ResearchGate. (n.d.). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS.
  • CORESTA. (2019). Dinitroanilines. Agrochemicals Analysis Technical Note TN #002.
  • Garcia-Valcárcel, A. I., et al. (1996). Determination of dinitroaniline herbicides in environmental samples by gas chromatography.
  • BenchChem. (2025). Comparative study of different internal standards for dinitroaniline herbicide analysis.
  • U.S. Environmental Protection Agency. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline.
  • Gross, M. L., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1686.
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • El-Kimary, E. R., et al. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Scientific Reports, 14(1), 269.
  • ResearchGate. (n.d.). 1.2.5.

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Application Notes & Protocols: The Strategic Use of 2,3-Dinitroaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitroaniline is a highly functionalized aromatic compound that serves as a potent and versatile precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its strategic arrangement of nitro and amino functionalities allows for elegant and efficient construction of complex molecular architectures, particularly benzimidazoles, quinoxalines, and phenazines. These scaffolds are foundational in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the core chemical principles, step-by-step experimental protocols, and the causality behind methodological choices.

Core Synthetic Principle: Reductive Cyclization

The primary synthetic value of this compound and its analogues (e.g., 2-nitroanilines) lies in the strategic reduction of its nitro groups. The ortho relationship between the amino group and the first nitro group, and between the two nitro groups themselves, is key. Upon reduction, these nitro groups are converted into highly reactive amino functionalities, generating an in situ 1,2,3-triaminobenzene or a 1,2-phenylenediamine intermediate. This transient species is immediately poised for intramolecular or intermolecular condensation with suitable electrophiles to form stable heterocyclic rings. This "one-pot" reductive cyclization approach is highly atom-economical and often avoids the isolation of potentially unstable diamine intermediates.

G cluster_start Starting Material cluster_process Core Transformation cluster_product Heterocyclic Products Start This compound (or 2-Nitroaniline analogue) Reduction Reductive Agent (e.g., Zn, H₂, Pd/C, Fe) Start->Reduction Step 1 Intermediate In Situ Formation of o-Phenylenediamine Intermediate Reduction->Intermediate Generates Electrophile Electrophilic Partner (Aldehyde, Dicarbonyl, etc.) Intermediate->Electrophile Step 2 (Condensation) Benzimidazole Benzimidazoles Electrophile->Benzimidazole Cyclization Quinoxaline Quinoxalines Electrophile->Quinoxaline Cyclization Phenazine Phenazines Electrophile->Phenazine Cyclization

Caption: Core workflow for heterocyclic synthesis from dinitroanilines.

Application in Benzimidazole Synthesis

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. The synthesis from ortho-nitroanilines is a robust and widely adopted strategy.

Mechanistic Rationale

The synthesis of 2-substituted benzimidazoles proceeds via a one-pot reductive cyclocondensation. A reducing agent, such as zinc dust in the presence of a weak acid source, chemoselectively reduces the nitro group at the 2-position to an amine, generating an ortho-phenylenediamine intermediate.[1][2] This diamine then reacts with an aldehyde. The more nucleophilic aniline nitrogen attacks the carbonyl carbon, forming a carbinolamine which dehydrates to a Schiff base. A subsequent intramolecular cyclization by the second amino group, followed by oxidation (often aerial), yields the aromatic benzimidazole ring. The use of a mild, aqueous system makes this a green and efficient protocol.[2]

G A 2-Nitroaniline C o-Phenylenediamine (Intermediate) A->C Reduction [Zn/NaHSO₃] B Aldehyde (R-CHO) D Schiff Base Intermediate B:e->D:w C:e->D:w Condensation - H₂O E Dihydrobenzimidazole D->E Intramolecular Cyclization F 2-Substituted Benzimidazole E->F Oxidation [ -2H ]

Caption: Reaction pathway for benzimidazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is adapted from the work of Dasgupta et al., highlighting a green chemistry approach.[1][2]

Materials:

  • 2-Nitroaniline (1.0 mmol, 138 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Zinc dust (3.0 mmol, 196 mg)

  • Sodium bisulfite (NaHSO₃) (1.0 mmol, 104 mg)

  • Deionized Water (5 mL)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 50 mL round-bottom flask, add 2-nitroaniline (1.0 mmol), benzaldehyde (1.0 mmol), zinc dust (3.0 mmol), NaHSO₃ (1.0 mmol), and 5 mL of water.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the time specified in Table 1 (typically 1.5-3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether/ethyl acetate (3:1) eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography over basic alumina using a petroleum ether/ethyl acetate (3:1) eluent to afford the pure 2-phenyl-1H-benzimidazole.

Data Summary

The following table summarizes the results for the synthesis of various benzimidazole derivatives using the described one-pot protocol.[2]

EntryAldehyde (R-CHO)Reaction Time (h)Yield (%)
1Benzaldehyde2.092
24-Chlorobenzaldehyde1.595
34-Methoxybenzaldehyde2.590
44-Nitrobenzaldehyde1.594
52-Hydroxybenzaldehyde3.085

Application in Quinoxaline Synthesis

Quinoxalines are core structures in many pharmaceuticals, dyes, and organic semiconductors. Their synthesis classically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Mechanistic Rationale

Starting from this compound, a full reduction of both nitro groups is required to generate the necessary o-phenylenediamine precursor. This can be achieved using various reducing systems, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems. Once formed, the diamine undergoes a rapid, double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[3][4] The reaction is typically acid-catalyzed and proceeds through two successive imine formations, followed by dehydration to yield the stable, aromatic quinoxaline ring. A modern variation involves the iron-catalyzed transfer hydrogenative condensation of a 2-nitroaniline with a vicinal diol, where the diol is oxidized in situ to the required dicarbonyl species while the nitro group is simultaneously reduced.[5]

G A This compound C o-Phenylenediamine A->C Full Reduction (e.g., H₂, Pd/C) B 1,2-Dicarbonyl (R-CO-CO-R') D Tetrahydroquinoxaline Intermediate B:e->D:w C:e->D:w Double Condensation E 2,3-Disubstituted Quinoxaline D->E Dehydration & Aromatization - 2H₂O

Caption: General pathway for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the final condensation step, assuming the prior reduction of a dinitroaniline precursor to o-phenylenediamine.[3]

Materials:

  • o-Phenylenediamine (0.01 mol, 1.08 g)

  • Benzil (0.01 mol, 2.10 g)

  • Rectified Spirit (Ethanol, ~20 mL)

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzil (0.01 mol) in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve o-phenylenediamine (0.01 mol) in 8 mL of rectified spirit.

  • Add the diamine solution to the benzil solution in the flask.

  • Attach a reflux condenser and heat the reaction mixture on a boiling water bath for 30-45 minutes.

  • After the reaction period, cool the flask to room temperature.

  • Add distilled water dropwise to the mixture until a slight turbidity persists, then cool in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold rectified spirit.

  • Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Application in Phenazine Synthesis

Phenazines are a class of nitrogen-containing heterocycles with significant redox activity, making them valuable in biological systems and as functional dyes. Their synthesis from dinitroanilines is a more complex, multi-step process that allows for the construction of non-symmetrical derivatives.

Mechanistic Rationale

A powerful strategy for creating non-symmetrical phenazines involves a palladium-catalyzed Buchwald-Hartwig coupling reaction.[6] Here, a substituted 2-nitroaniline is coupled with a substituted 1-bromo-2-nitrobenzene derivative. This forms a bis(2-nitrophenyl)amine intermediate. The subsequent crucial step is the reduction of both nitro groups to amines. This resulting diamine is then subjected to a mild oxidative cyclization, often using ferric chloride (FeCl₃), which templates the ring closure to form the central phenazine ring with high regioselectivity.[6][7]

G A Substituted 2-Nitroaniline C Bis(2-nitrophenyl)amine A->C Buchwald-Hartwig Coupling (Pd-cat.) B Substituted 1-Bromo-2-nitrobenzene B->C D Diamine Intermediate C->D Nitro Group Reduction E Phenazine Derivative D->E Oxidative Cyclization (e.g., FeCl₃)

Caption: Multi-step workflow for non-symmetrical phenazine synthesis.

Experimental Protocol: Synthesis of a Non-symmetrically Substituted Phenazine

This protocol is a generalized representation based on the methodology described by Cichy et al.[6]

Step 1: Buchwald-Hartwig Coupling

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the substituted 4,5-dialkoxy-2-nitroaniline (1.0 eq), the 1-bromo-2-nitrobenzene derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to yield the bis(2-nitrophenyl)amine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the bis(2-nitrophenyl)amine intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium dithionite (Na₂S₂O₄) (6-8 eq) in portions and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction, add an aqueous solution of ferric chloride (FeCl₃) (2.5 eq), and stir at room temperature for 1 hour.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the final phenazine product.

Data Summary: Representative Phenazine Synthesis

The following table showcases substrates used in the synthesis of novel phenazine derivatives.[6]

2-Nitroaniline Derivative1-Bromo-2-nitrobenzene DerivativeResulting Phenazine Core
4,5-dimethoxy-2-nitroaniline1-bromo-2-nitro-4-(trifluoromethyl)benzene2,3-dimethoxy-7-(trifluoromethyl)phenazine
4-ethoxy-5-methoxy-2-nitroaniline2-bromo-4-(tert-butyl)-1-nitrobenzene2-ethoxy-3-methoxy-7-(tert-butyl)phenazine
4,5-diethoxy-2-nitroaniline1-bromo-4,5-dimethoxy-2-nitrobenzene2,3,6,7-tetraethoxyphenazine

Conclusion

This compound and its related analogues are demonstrably powerful and versatile building blocks in synthetic organic chemistry. Through controlled reductive cyclization pathways, they provide efficient access to high-value heterocyclic cores, including benzimidazoles, quinoxalines, and phenazines. The methodologies presented herein, from green one-pot procedures to complex multi-step syntheses, underscore the strategic importance of this precursor for professionals in drug discovery and materials science, enabling the rapid generation of molecular diversity for biological screening and functional material development.

References

  • Dasgupta, H. R., Mukherjee, S., & Ghosh, P. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]

  • Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

  • Dasgupta, H. R., Mukherjee, S., & Ghosh, P. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
  • Cichy, A., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(3), 1569–1581. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem Technical Documents.
  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives.
  • Hao, L., et al. (2014). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 16, 3039-3044. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.
  • BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem Technical Documents.
  • ResearchGate. (n.d.). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem Technical Documents.
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  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
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  • Putta, S., et al. (2021). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene. BenchChem Technical Documents.
  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084. [Link]

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  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (2011). PubMed. [Link]

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  • Abbas, H. S., Al-Marhabi, A. R. M., & Ammar, Y. A. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS.
  • Ayyash, J. D., & Khammas, S. J. (2025). Synthesis and Description of Some New Heterocyclic Imideis Compounds Derived from Ciprofloxacin Drug. Baghdad Science Journal, 22(1).
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Application Notes & Protocols: 2,3-Dinitroaniline as a Precursor for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dinitroanilines in Energetic Materials Research

The field of energetic materials is in a continuous pursuit of compounds that offer a superior balance of performance, stability, and insensitivity.[1][2] Nitroanilines, a class of compounds featuring both the electron-withdrawing nitro groups (the "oxidizer") and an amino group on an aromatic benzene core, represent a foundational platform for the synthesis of novel high-energy-density materials. Historically, dinitroaniline isomers have been recognized for their energetic potential, even being used as ersatz high explosives during World War I.[3]

Among the six isomers of dinitroaniline, 2,3-dinitroaniline (C₆H₅N₃O₄) serves as a compelling, though less common, starting block.[3] Its adjacent nitro groups create a unique electronic and steric environment, influencing the reactivity of the aniline ring and the properties of its derivatives. The primary strategy for enhancing the energetic output of a precursor like this compound is through further nitration. This process aims to increase the number of nitro groups, thereby improving the molecule's oxygen balance, density, and heat of formation—key determinants of explosive performance.[4]

This document provides a technical guide for researchers exploring the use of this compound as a precursor. It outlines the chemical principles, a representative synthetic protocol for further nitration, methods for characterization, and critical safety procedures.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅N₃O₄[5]
Molecular Weight 183.12 g/mol [5]
Appearance Yellow crystalline powder[5]
Melting Point 134-136 °C[5]
Density ~1.67 g/cm³[5]
Solubility Insoluble in water; soluble in various organic solvents[5]

Synthetic Pathway: Further Nitration of this compound

The conversion of this compound into a more potent energetic material, such as a trinitro- or tetranitroaniline derivative, is achieved through electrophilic aromatic substitution. The following protocol is a representative methodology based on well-established procedures for the nitration of similar nitroaromatic compounds, such as the synthesis of 2,3,4,6-tetranitroaniline from m-nitroaniline.[6][7]

Causality Behind Experimental Choices:

  • Mixed Acid System: A mixture of a strong acid (concentrated sulfuric acid or oleum) and a nitrating agent (nitric acid) is used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

  • Strict Temperature Control: Nitration reactions are highly exothermic.[6] Failure to maintain low temperatures can lead to a runaway reaction, resulting in violent decomposition and the formation of undesirable, often unstable, side products. An ice bath or a cryostat is essential.

  • Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated by the cooling system, preventing dangerous temperature spikes.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it rapidly cools and dilutes the strong acid, and it causes the organic product, which is insoluble in water, to precipitate, allowing for its isolation.[6][7]

Workflow for the Synthesis of a Polynitroaniline Derivative

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification P1 Dissolve this compound in conc. H₂SO₄ R1 Slowly add Nitrating Mixture to Substrate Solution P1->R1 P2 Prepare Nitrating Mixture (HNO₃ / Oleum) P2->R1 R2 Maintain Strict Temp. Control (e.g., 10-20°C) R1->R2 R3 Allow for 'Digestion' Period (Stirring post-addition) R2->R3 W1 Pour Reaction Mixture onto Crushed Ice R3->W1 W2 Collect Precipitate via Vacuum Filtration W1->W2 W3 Wash with Cold Water until Neutral W2->W3 W4 Carefully Dry Product W3->W4

Caption: Synthetic workflow for the nitration of this compound.

Detailed Laboratory Protocol

Disclaimer: This protocol involves highly corrosive, toxic, and potentially explosive materials. It must only be performed by trained professionals in a laboratory equipped with appropriate safety features, including a certified fume hood and blast shields.

Materials & Equipment:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%+) or Oleum (20-30%)

  • Crushed Ice and Deionized Water

  • Jacketed glass reactor with overhead mechanical stirrer

  • Thermometer or thermocouple probe

  • Addition funnel

  • Cooling bath (circulating chiller or ice/salt bath)

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Prepare the Substrate Solution: In the jacketed reactor cooled to 5-10°C, carefully and slowly add this compound to a stirred volume of concentrated sulfuric acid. Ensure complete dissolution before proceeding.

  • Prepare the Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding fuming nitric acid to oleum or concentrated sulfuric acid. This process is highly exothermic and must be done with extreme care in a cooling bath.[6]

  • Initiate Nitration: Begin the slow, dropwise addition of the nitrating mixture to the stirred this compound solution using the addition funnel. The internal reaction temperature must be rigorously maintained below 20°C.

  • Reaction Monitoring & Digestion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-30°C) for several hours to days to drive the reaction to completion.[6] The optimal time should be determined by in-process monitoring (e.g., TLC, HPLC) if feasible.

  • Product Isolation: Fill a large beaker with a substantial amount of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid, which is critical for the stability of the final product.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., < 50°C). Caution: Never dry energetic materials at high temperatures, as this can lead to decomposition or detonation.

Characterization of Energetic Performance

Once synthesized, the new derivative must be characterized to determine its energetic properties. The following table provides a comparative look at a known, highly nitrated aniline derivative (2,3,4,6-Tetranitroaniline) against a common benchmark (TNT) to illustrate the performance goals. A new derivative from this compound would be expected to have properties within this range, contingent on its final structure and density.

Property2,4,6-Trinitrotoluene (TNT)2,3,4,6-TetranitroanilineRationale for Measurement
Crystal Density 1.65 g/cm³~1.96 g/cm³[6]Higher density generally correlates to higher detonation velocity and pressure.[2]
Detonation Velocity 6,900 m/s~7,500 m/s[6]The speed of the detonation front through the explosive; a key performance metric.
Detonation Pressure ~19 GPa~244 kbar (~24.4 GPa)[6]The pressure at the detonation front, indicative of brisance or shattering power.
Impact Sensitivity 15 J (BAM Fallhammer)Similar to Tetryl[6]Measures the material's susceptibility to initiation by impact.
Melting Point 80.6 °C220 °C[6]Indicates thermal stability and potential applications (e.g., melt-castable).
Protocol: Determination of Detonation Velocity

A standard method for determining detonation velocity involves the use of ionization probes or fiber optic pins.[6]

  • Charge Preparation: The explosive material is pressed into a cylindrical charge of a known, uniform density.

  • Probe Insertion: Probes are inserted into the charge at precisely measured intervals along its length.

  • Initiation: The charge is initiated at one end using a standard detonator.

  • Data Acquisition: As the detonation wave passes each probe, a signal (electrical or light) is generated. These signals are recorded by a high-speed oscilloscope. The time difference between signals from consecutive probes allows for the calculation of the velocity (Velocity = Distance / Time).[6]

Mandatory Safety Protocols

Work with dinitroanilines and their energetic derivatives presents extreme hazards, including toxicity, flammability, and the risk of explosion from shock, friction, or heat.[3][8][9] Adherence to the following safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[10]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[11]

  • Body Protection: A flame-retardant lab coat and, in some operations, leather protective gear should be worn.[12]

Engineering Controls & Handling:

  • All work must be conducted in a certified chemical fume hood, preferably one designed for explosive chemistry.[12]

  • A transparent blast shield must be placed between the operator and the experiment at all times.

  • Use only non-sparking tools (e.g., made of bronze or wood).

  • Ground all equipment to prevent static discharge.

  • Handle dried energetic materials in the smallest quantities feasible. Avoid friction and impact.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

  • Spills: Evacuate the area. For small spills, and only if trained to do so, carefully wet the material with water and collect it with non-sparking tools for disposal. For large spills, evacuate and call emergency services.[12]

Waste Disposal:

  • All energetic material waste and contaminated items must be treated as hazardous and disposed of according to strict institutional and federal regulations.[11][13] Never mix energetic waste with other chemical waste streams.

Conclusion

This compound presents a viable, albeit challenging, platform for the development of new energetic materials. Its transformation into more highly nitrated derivatives follows established principles of electrophilic aromatic substitution, but demands an expert level of procedural control and an unwavering commitment to safety. The potential for creating materials with high density and superior detonation performance justifies further research in this area, provided it is conducted within a robust safety framework.

References

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The Role of Dinitroaniline Isomers in Agrochemical Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Distinction in Dinitroaniline Isomers for Herbicidal Activity

For researchers, scientists, and professionals in drug and pesticide development, precision in chemical structure is paramount. The dinitroaniline class of compounds serves as a prime example of how isomeric differences dictate biological activity. While the topic of this guide is the "use of 2,3-Dinitroaniline in the development of pesticides and herbicides," extensive research and commercial development have centered almost exclusively on the 2,6-dinitroaniline isomer.[1]

Currently, there is a notable lack of evidence in scientific literature and commercial products to support the use of this compound as a significant component in the development of modern pesticides and herbicides. The marked herbicidal activity of this chemical family is intrinsically linked to the 2,6-dinitro substitution pattern on the aniline ring.[2] This specific arrangement is crucial for the molecule's ability to interact with its biological target in plants.

Therefore, this guide will first address the isomeric importance and then provide detailed application notes and protocols based on the well-established and commercially significant 2,6-dinitroaniline herbicides . This information is vital for any researcher looking to innovate within this chemical class.

The Mechanism of Action: A Disruption of a Fundamental Cellular Process

The herbicidal efficacy of 2,6-dinitroanilines lies in their ability to disrupt microtubule formation in plants.[3] This mechanism is a classic example of targeting a fundamental cellular process for selective phytotoxicity.

The Process:

  • Binding to Tubulin: Dinitroaniline herbicides bind to tubulin, the protein subunit that polymerizes to form microtubules.[4]

  • Inhibition of Polymerization: This binding prevents the assembly of tubulin into functional microtubules.[4]

  • Arrest of Mitosis: Microtubules are essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. The absence of functional microtubules arrests mitosis in the metaphase stage.[4]

  • Inhibition of Growth: The disruption of cell division leads to the inhibition of root and shoot elongation, ultimately causing the death of the weed seedling.[5]

cluster_0 Mechanism of Dinitroaniline Herbicides Dinitroaniline_Herbicide 2,6-Dinitroaniline Herbicide Tubulin Tubulin (Protein Subunit) Dinitroaniline_Herbicide->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Dinitroaniline_Herbicide->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Polymerizes into Functional_Microtubules Functional Microtubules Microtubule_Polymerization->Functional_Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Functional_Microtubules->Mitotic_Spindle_Formation Cell_Division Cell Division (Mitosis) Mitotic_Spindle_Formation->Cell_Division Plant_Growth Root & Shoot Elongation Cell_Division->Plant_Growth Weed_Death Weed Death

Caption: Mechanism of action of 2,6-dinitroaniline herbicides.

Key 2,6-Dinitroaniline Herbicides: A Comparative Overview

Several 2,6-dinitroaniline herbicides have been commercialized, with trifluralin and pendimethalin being among the most widely used.[3] These compounds are primarily used as pre-emergence herbicides to control annual grasses and some broadleaf weeds.[3]

HerbicideChemical NameKey Characteristics
Trifluralin α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineHigh volatility, requires soil incorporation.[3]
Pendimethalin N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroanilineLower volatility than trifluralin.[3]
Oryzalin 3,5-Dinitro-N4,N4-dipropylsulfanilamideHigher water solubility, effective as a surface-applied herbicide with rainfall or irrigation.
Ethalfluralin N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamineUsed for a variety of crops, including soybeans and cotton.
Benefin N-Butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidineOften used on turf and forage legumes.
Prodiamine 2,4-Dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamineVery low vapor pressure, used as a pre-emergent for crabgrass control.[6]

Application Notes and Protocols

Part 1: Synthesis of a Representative 2,6-Dinitroaniline Herbicide (Trifluralin)

The synthesis of trifluralin is a two-step process involving nitration followed by amination.[6]

Protocol 1: Synthesis of Trifluralin

Materials:

  • 4-chloro-α,α,α-trifluorotoluene

  • Fuming nitric acid

  • Sulfuric acid (oleum)

  • Di-n-propylamine

  • Sodium carbonate

  • Suitable solvent (e.g., toluene)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dinitration: a. To a stirred mixture of fuming nitric acid and sulfuric acid, slowly add 4-chloro-α,α,α-trifluorotoluene while maintaining the temperature below 40°C. b. After the addition is complete, heat the mixture to 80-90°C and maintain for several hours to ensure complete dinitration.[6] c. Cool the reaction mixture and pour it onto crushed ice. d. Filter the resulting solid, which is 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, and wash with water until neutral.

  • Amination: a. Dissolve the dinitrated intermediate in a suitable solvent. b. Add an excess of di-n-propylamine and a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. c. Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC). d. Cool the mixture, wash with water to remove salts and excess amine. e. Remove the solvent under reduced pressure to yield crude trifluralin. f. Purify the product by recrystallization or distillation.

cluster_1 Synthesis of Trifluralin Start 4-chloro-α,α,α-trifluorotoluene Nitration Dinitration (HNO3/H2SO4) Start->Nitration Intermediate 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene Nitration->Intermediate Amination Amination (Di-n-propylamine) Intermediate->Amination Product Trifluralin Amination->Product Purification Purification Product->Purification Final_Product Pure Trifluralin Purification->Final_Product

Caption: General workflow for the synthesis of trifluralin.

Part 2: Formulation of Dinitroaniline Herbicides

Due to their low water solubility and high volatility, dinitroaniline herbicides are typically formulated as emulsifiable concentrates (ECs) or microcapsules.[7]

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

Materials:

  • Technical grade dinitroaniline herbicide (e.g., trifluralin)

  • Aromatic solvent (e.g., xylene, toluene)

  • Emulsifiers (a blend of anionic and non-ionic surfactants)

  • Stabilizers (optional)

Procedure:

  • Dissolve the technical grade herbicide in the aromatic solvent to the desired concentration.

  • Add the blend of emulsifiers to the herbicide-solvent mixture. The ratio of emulsifiers will need to be optimized for the specific active ingredient and solvent system to ensure good emulsion stability when mixed with water.

  • Add any necessary stabilizers.

  • Homogenize the mixture until a clear, stable solution is obtained.

Part 3: Analytical Methods for Dinitroaniline Herbicides

Gas chromatography (GC) is a robust and sensitive method for the analysis of dinitroaniline herbicide residues.

Protocol 3: Analysis of Dinitroaniline Herbicides by Gas Chromatography with Electron Capture Detection (GC-ECD)

Materials:

  • Sample (e.g., soil, water)

  • Extraction solvent (e.g., hexane, methylene chloride)

  • Anhydrous sodium sulfate

  • Florisil® SPE cartridges for cleanup

  • Certified reference standards of the target dinitroaniline pesticides

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Sample Extraction:

    • Water Samples: Perform a liquid-liquid extraction with a suitable solvent like methylene chloride.

    • Soil Samples: Use a Soxhlet extraction or an accelerated solvent extraction method with an appropriate solvent mixture.

  • Cleanup:

    • Pass the extract through a Florisil® SPE cartridge to remove interfering co-extractives.

    • Elute the dinitroaniline herbicides from the cartridge with a suitable solvent.

  • Concentration:

    • Concentrate the eluate to a small, known volume under a gentle stream of nitrogen.

  • GC-ECD Analysis:

    • Inject an aliquot of the concentrated extract into the GC-ECD.

    • The dinitroaniline compounds will be separated based on their retention times on the GC column.

    • The ECD is highly sensitive to the electronegative nitro groups, allowing for low-level detection.

Typical GC Conditions:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then at 3°C/min to 200°C, and finally at 8°C/min to 280°C, hold for 10 min.
Carrier Gas Helium or Nitrogen

Conclusion

While the initial query focused on this compound, the core of herbicidal activity within this chemical family resides in the 2,6-dinitroaniline structure. For researchers and scientists, understanding this structure-activity relationship is fundamental. The protocols and application notes provided for the 2,6-dinitroaniline class of herbicides offer a solid foundation for further research and development in this important area of agrochemicals. The provided methodologies for synthesis, formulation, and analysis are established starting points for innovation and quality control in the development of effective weed management solutions.

References

  • Benchchem. (2025). Herbicidal efficacy of dinitroaniline derivatives with varying alkyl substituents.
  • Giglio, A., & Zappone, M. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687–76711. [Link]

  • Appleby, A. P., & Valverde, B. E. (2017). Behavior of Dinitroaniline Herbicides in Plants. Weed Technology, 1(4), 389-401. [Link]

  • Tadeo, J. L. (Ed.). (2019). Analysis of Pesticides in Food and Environmental Samples. CRC Press.
  • CORESTA. (2019). TN #002 Dinitroanilines.
  • Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

  • Shan, J., & Ma, R. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 648007. [Link]

  • Ozheredov, S. P., Yemets, A. I., & Blume, Y. B. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(5), 298-305.
  • Ma, R., & Shan, J. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. Retrieved from [Link]

  • Elmore, C. (n.d.). 305 Efficacy of Dinitroaniline Herbicides in Ornamentals and Plant Morphological Response. UC ANR Portal.
  • Giglio, A., & Zappone, M. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.
  • Google Patents. (n.d.). US4415355A - Dinitroaniline herbicidal compositions containing freezing point depressant additives.
  • Hall, R. C., & Giam, C. S. (1973). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry, 21(5), 944-945. [Link]

  • Ozheredov, S. P., Yemets, A. I., & Blume, Y. B. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 306-313.
  • ResearchGate. (n.d.). The 2,6 Dinitroaniline herbicide-resistant mutations mapped in a 3D....
  • Helling, C. S., & Krivonak, A. E. (1978). Physicochemical characteristics of bound dinitroaniline herbicides in soils. Journal of Agricultural and Food Chemistry, 26(5), 1156-1163. [Link]

Sources

Analytical Strategies for the Quantification of 2,3-Dinitroaniline in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dinitroaniline (2,3-DNA) is a nitroaromatic compound that can be introduced into the environment through industrial processes and as a degradation product of certain explosives and herbicides. Due to its potential toxicity and persistence, the development of sensitive and reliable analytical methods for its detection in environmental samples is of paramount importance for monitoring and risk assessment. This document provides a comprehensive guide to the primary analytical techniques and detailed protocols for the determination of this compound in various environmental matrices, including water and soil. The methodologies described herein are grounded in established principles of analytical chemistry and validated against rigorous performance standards.

The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the expected concentration range of 2,3-DNA, and the specific requirements of the analysis, such as throughput and desired level of confirmation. This application note will focus on the most widely employed and robust techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle Analytical Techniques

The two primary chromatographic techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds.[1] It is particularly well-suited for non-volatile and thermally labile compounds, a category that includes many dinitroaniline isomers.[2] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] Ultraviolet (UV) detection is commonly employed for quantification, as nitroaromatic compounds exhibit strong absorbance in the UV region.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmation of 2,3-DNA.[4] In GC, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of a capillary column.[5][6] The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific identification and quantification.[5][7] An electron capture detector (ECD) is also highly sensitive to the electronegative nitro groups present in dinitroaniline compounds.[5]

Experimental Workflows

A successful analysis of this compound in environmental samples hinges on a well-defined workflow, encompassing sample collection, preparation, instrumental analysis, and data interpretation.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water/Soil) Extraction Extraction (LLE or SPE for Water) (Solvent Extraction for Soil) Sample_Collection->Extraction Matrix-specific Cleanup Cleanup & Concentration (e.g., Florisil, SPE) Extraction->Cleanup Removal of Interferences HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Aqueous/Solvent Extract GC_MS GC-MS Analysis Cleanup->GC_MS Solvent Extract Quantification Quantification (Calibration Curve) HPLC_UV->Quantification GC_MS->Quantification Confirmation Confirmation (MS Spectra/Second Column) GC_MS->Confirmation Final_Report Final Report Quantification->Final_Report Confirmation->Final_Report

Caption: General workflow for the analysis of this compound.

Protocols

PART 1: Sample Preparation

The goal of sample preparation is to extract 2,3-DNA from the environmental matrix and remove interfering substances that could affect the accuracy and precision of the analysis.

Protocol 1.1: Water Sample Preparation (Liquid-Liquid Extraction - LLE)

This protocol is suitable for the extraction of this compound from water samples.

  • Sample Collection: Collect 1 liter of the water sample in a clean glass container.

  • Extraction:

    • Transfer the 1 L water sample to a 2 L separatory funnel.

    • Add 60 mL of 15% methylene chloride in hexane and shake vigorously for 2 minutes, venting the funnel periodically.[5][7]

    • Allow the layers to separate and drain the organic (bottom) layer into a flask.[5][7]

    • Repeat the extraction twice more with fresh portions of the extraction solvent.[5][7]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.[5][7]

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Protocol 1.2: Water Sample Preparation (Solid-Phase Extraction - SPE)

SPE is an alternative to LLE that can reduce solvent consumption and improve sample cleanup.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.

  • Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with reagent water to remove polar interferences.

  • Elution: Elute the retained this compound with a suitable organic solvent, such as acetonitrile or methanol.

  • Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol 1.3: Soil and Sediment Sample Preparation

This protocol outlines a common method for extracting this compound from solid matrices.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.

  • Extraction:

    • Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube.

    • Add a suitable extraction solvent, such as acetonitrile, and extract using an ultrasonic bath or a mechanical shaker.[7]

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant to remove particulate matter.

  • Cleanup (if necessary): The extract may require further cleanup using techniques like Florisil column chromatography (as per EPA Method 3620) or gel permeation chromatography (as per EPA Method 3640) to remove co-extracted interferences.[6]

  • Solvent Exchange: Prior to GC analysis, the extraction solvent may need to be exchanged to a more suitable solvent like hexane.[6]

PART 2: Instrumental Analysis

Protocol 2.1: HPLC-UV Analysis

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection, based on principles outlined in EPA Method 8330B.[7][8]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[3]

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[3] The exact composition may need to be optimized.

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 254 nm is a common wavelength for nitroaromatic compounds, though scanning from 210 nm may also be beneficial.[7]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and quantify the concentration of this compound using the calibration curve.

Protocol 2.2: GC-MS Analysis

This protocol details a general method for the analysis of this compound by GC-MS, drawing from principles in EPA Method 8091.[6]

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.[5]

    • Injector: Split/splitless or on-column injection.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.[5]

      • Ramp 1: 25°C/min to 150°C, hold for 2 minutes.[5]

      • Ramp 2: 3°C/min to 200°C.[5]

      • Ramp 3: 8°C/min to 280°C, hold for 10 minutes.[5]

    • Carrier Gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

  • Calibration: Prepare calibration standards in a suitable solvent (e.g., hexane). Analyze the standards to establish a calibration curve.

  • Sample Analysis and Confirmation: Inject the sample extracts. Tentative identification is based on retention time. Confirmation is achieved by comparing the mass spectrum of the peak in the sample to that of a known standard.[6]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Actual performance may vary depending on the specific instrumentation, matrix, and laboratory conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.1–10 µg/L0.01–1 µg/L
Limit of Quantification (LOQ) 0.5–20 µg/L0.05–5 µg/L
Linear Range 1–1000 µg/L0.1–500 µg/L
Precision (RSD) < 10%< 15%
Recovery 80–110%70–120%

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program should be implemented. This includes:

  • Method Blanks: Analysis of a blank sample (reagent water or clean sand) to check for contamination.

  • Matrix Spikes: Spiking a real sample with a known amount of 2,3-DNA to assess matrix effects and recovery.

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known amount of 2,3-DNA to monitor the performance of the analytical process.

  • Surrogates: Adding a non-target compound with similar chemical properties to each sample to monitor extraction efficiency.

  • Calibration Verification: Periodically analyzing a calibration standard to ensure the instrument's response remains stable.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in environmental samples. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs, with HPLC offering a straightforward approach for quantification and GC-MS providing higher sensitivity and definitive confirmation. Adherence to the described protocols and a comprehensive QA/QC program are essential for generating high-quality, defensible data for environmental monitoring and assessment.

References

  • Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Piveteau, P. F., Nodet, P., & Favier, S. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Analytical Chemistry, 73(6), 1236-1241.
  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency.
  • ACS Publications. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

  • Agilent. HPLC Analysis of Explosives Using EPA Method 8330. Available from: [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

  • Tong, C., Wang, Y., Zhang, J., & Lin, C. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(1), 108-114.

Sources

Application Note: A Robust HPLC Method for the Isocratic Separation of Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate resolution and quantification of dinitroaniline (DNA) isomers, such as 2,4-dinitroaniline and 2,6-dinitroaniline, represent a significant analytical challenge due to their structural similarity. These compounds are crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, making their purity and isomeric composition critical for quality control and environmental monitoring. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective baseline separation of key dinitroaniline isomers. The protocol utilizes a standard C18 reversed-phase column with an isocratic mobile phase, ensuring simplicity, robustness, and transferability for routine analysis in research and industrial settings.

Introduction: The Challenge of Isomer Separation

Structural isomers, such as 2,4-dinitroaniline and 2,6-dinitroaniline, possess identical molecular weights and often exhibit very similar physicochemical properties, including polarity and solubility. This similarity makes their separation by chromatographic techniques notoriously difficult. The subtle differences in the position of the nitro groups on the aniline ring, however, impart slight variations in molecular geometry and electron distribution. These differences can be exploited by selecting an appropriate stationary and mobile phase combination in HPLC to achieve resolution.

The mechanism of separation in reversed-phase HPLC is primarily driven by hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C18). While both 2,4-DNA and 2,6-DNA are relatively nonpolar, the steric hindrance and dipole moment differences arising from the nitro group positions influence their interaction strength with the C18 ligands, thus affecting their retention times. This method is designed to maximize these subtle differences for reliable and reproducible separation.

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a variable wavelength or photodiode array (PDA) detector.

  • Analytical Column: Agilent TC-C18, 5 µm, 4.6 x 250 mm (or equivalent C18 column).

  • Data Acquisition: Empower™ 3, Chromeleon™, or equivalent chromatography data software.

  • Solvents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: Analytical standards of 2,4-dinitroaniline and 2,6-dinitroaniline (>99% purity).

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio was prepared.[1][2] The solution was filtered through a 0.45 µm membrane filter and degassed for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solutions: Individual stock solutions of 2,4-dinitroaniline and 2,6-dinitroaniline were prepared by accurately weighing approximately 10 mg of each standard and dissolving it in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solution: A mixed working standard solution was prepared by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.

Detailed Analytical Protocol

This protocol provides a self-validating system for the separation of dinitroaniline isomers. Adherence to these steps ensures reproducibility.

HPLC System Configuration and Conditions

The following parameters were established for the analysis. These conditions were optimized to achieve baseline separation with symmetrical peak shapes.

ParameterCondition
Column Agilent TC-C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1][2]
Injection Volume 10 µL
Detector UV Absorbance at 225 nm[1][2]
Run Time 15 minutes
Experimental Workflow

The logical flow of the experiment, from preparation to analysis, is critical for consistent results.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase (30:70 MeCN/H₂O) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sample Preparation: Filter the prepared working standard solution through a 0.22 µm syringe filter to remove any particulates before placing it in an autosampler vial.

  • Sequence Setup: Program the HPLC software with the analytical method parameters listed in the table above. Create a sequence including a blank injection (mobile phase) followed by at least three replicate injections of the mixed working standard.

  • Data Acquisition: Execute the sequence. Monitor the real-time chromatogram to ensure proper system performance.

  • Data Analysis: After the run, integrate the peaks for each dinitroaniline isomer. Determine the retention time (tᵣ), peak area, USP tailing factor (T), and resolution (Rₛ) between the isomeric peaks.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (30:70 MeCN/H₂O) P2 Prepare 10 µg/mL Working Standard P1->P2 P3 Filter Standard (0.22 µm Syringe Filter) P2->P3 H1 Equilibrate System (30 min @ 1.0 mL/min) P3->H1 H2 Inject Blank (Mobile Phase) H1->H2 H3 Inject Standard (10 µL, n=3) H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate tᵣ, T, Rₛ D1->D2 D3 Verify System Suitability D2->D3 caption Figure 1: Experimental Workflow Diagram

Figure 1: Experimental Workflow Diagram

Results and Discussion

Mechanism of Separation and Method Rationale

The selection of a C18 stationary phase provides a nonpolar environment ideal for reversed-phase chromatography. The mobile phase, a polar mixture of acetonitrile and water, facilitates the elution of the analytes. The key to separating the dinitroaniline isomers lies in the subtle differences in their polarity and molecular shape.

  • 2,4-Dinitroaniline: The nitro groups are positioned asymmetrically on the benzene ring. This asymmetry can lead to a slightly higher dipole moment and potentially more planar interactions with the C18 stationary phase.

  • 2,6-Dinitroaniline: The two nitro groups are positioned symmetrically flanking the amino group. This arrangement can cause steric hindrance, potentially limiting the molecule's ability to interact fully with the C18 alkyl chains.

The 30:70 acetonitrile/water composition provides the optimal polarity to resolve these differences. A higher concentration of the organic modifier (acetonitrile) would decrease retention times but could lead to co-elution, while a lower concentration would increase run times unnecessarily. The controlled temperature of 30°C ensures run-to-run reproducibility by minimizing fluctuations in viscosity and analyte-column interactions.[1][2]

G cluster_system Chromatographic System cluster_analytes Analyte Interaction MobilePhase Mobile Phase (Polar) 30% MeCN / 70% H₂O StationaryPhase Stationary Phase (Nonpolar) C18 Alkyl Chains Analyte1 2,4-Dinitroaniline (More Interaction) Analyte1->StationaryPhase Stronger Hydrophobic Interaction (Longer tᵣ) Analyte2 2,6-Dinitroaniline (Less Interaction) Analyte2->StationaryPhase Weaker Hydrophobic Interaction (Shorter tᵣ) caption Figure 2: Separation Principle

Figure 2: Separation Principle
Expected Chromatographic Performance

Under the specified conditions, baseline resolution of the dinitroaniline isomers is expected. The following table summarizes the anticipated system suitability results.

AnalyteExpected Retention Time (tᵣ)USP Tailing (T)
2,6-Dinitroaniline~ 8.5 min≤ 1.5
2,4-Dinitroaniline~ 10.2 min≤ 1.5
Parameter Acceptance Criteria
Resolution (Rₛ)≥ 2.0

Note: Retention times are approximate and may vary slightly based on the specific column, system dwell volume, and mobile phase preparation.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution / Co-elution 1. Improper mobile phase composition.2. Column degradation.1. Carefully reprepare the mobile phase. Ensure accurate volumetric mixing.2. Replace the column with a new, validated C18 column.
Broad or Tailing Peaks 1. Column contamination.2. Sample overload.1. Flush the column with a strong solvent (e.g., 100% MeCN).2. Reduce the concentration of the working standard.
Shifting Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction / leak.1. Ensure the column thermostat is set to 30°C and is stable.2. Prepare fresh mobile phase and degas thoroughly.3. Check system for leaks and perform pump performance tests.

References

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(9), 1032-1038. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

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The Strategic Role of 2,3-Dinitroaniline in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the realm of high-performance polymers, the judicious selection of monomeric precursors is paramount to achieving desired thermal, mechanical, and chemical resistance properties. While not a direct monomer in its commercially available form, 2,3-dinitroaniline serves as a critical intermediate, unlocking access to a unique aromatic diamine and triamine functionalities. Its strategic importance lies in its conversion to 1,2,3-triaminobenzene, a monomer that imparts exceptional thermal stability and rigidity to polymer backbones. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, complete with detailed protocols for its conversion and subsequent use in the synthesis of high-performance polyamides, polyimides, and as a curing agent for epoxy resins.

This compound is a yellow crystalline solid, soluble in organic solvents but insoluble in water.[1][2] Its molecular structure, featuring an aniline core with two adjacent nitro groups, is the key to its utility. The electron-withdrawing nature of the nitro groups deactivates the aromatic ring, making direct polymerization challenging. However, the selective reduction of these nitro groups provides access to highly reactive amine functionalities, transforming this unassuming compound into a valuable building block for advanced materials.

Core Applications in Polymer Chemistry

The utility of this compound in polymer science is primarily realized through its derivatives. The following sections detail its principal roles as a precursor to monomers for polyamides and polyimides, and as a component in epoxy curing systems.

Precursor for High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal stability. The introduction of 1,2,3-triaminobenzene, derived from this compound, into the polyamide backbone can lead to polymers with enhanced rigidity and potential for cross-linking, further augmenting their performance characteristics.

Experimental Protocols

Protocol 1: Reduction of this compound to 1,2,3-Triaminobenzene

The conversion of this compound to 1,2,3-triaminobenzene is a critical first step. A characteristic reaction of dinitroanilines is their reduction to diamines and subsequently to triamines.[3] This can be achieved through catalytic hydrogenation.

Materials:

  • This compound

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate (80%)

  • Nitrogen gas

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in ethanol.

  • Carefully add 10% Pd/C catalyst to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude 1,2,3-triaminobenzene.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of an Aromatic Polyamide from 1,2,3-Triaminobenzene and Terephthaloyl Chloride

This protocol outlines the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • 1,2,3-Triaminobenzene

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas

  • Stirring apparatus

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,2,3-triaminobenzene and LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride as a solid or dissolved in a small amount of anhydrous NMP to the stirred solution.

  • After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 2-3 hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Monomer for Thermally Stable Polyimides

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties.[4] The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[5] The use of 1,2,3-triaminobenzene as the diamine component can introduce a high degree of aromaticity and rigidity into the polymer backbone, leading to materials with exceptional thermal performance.

Protocol 3: Synthesis of a Polyimide from 1,2,3-Triaminobenzene and Pyromellitic Dianhydride (PMDA)

This protocol describes the two-step synthesis of a polyimide.

Materials:

  • 1,2,3-Triaminobenzene

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas

  • Stirring apparatus

Procedure: Step 1: Synthesis of Poly(amic acid)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,2,3-triaminobenzene in anhydrous DMAc under a nitrogen atmosphere.

  • Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) dropwise with stirring.

  • Continue stirring at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150°C.

Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured product.[6] The reaction involves the nucleophilic attack of the amine groups on the epoxide ring, leading to a cross-linked network. 1,2,3-Triaminobenzene, with its three primary amine groups, can act as an effective cross-linking agent for epoxy resins.

Protocol 4: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with 1,2,3-Triaminobenzene

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 1,2,3-Triaminobenzene

  • Mixing container and stirrer

  • Mold

  • Oven

Procedure:

  • Calculate the stoichiometric amount of 1,2,3-triaminobenzene required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin.

  • Preheat the DGEBA epoxy resin to reduce its viscosity.

  • Melt the 1,2,3-triaminobenzene if it is solid and add it to the preheated epoxy resin.

  • Thoroughly mix the two components until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold and degas in a vacuum oven to remove any entrapped air bubbles.

  • Cure the resin in an oven following a suitable curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 180°C). The optimal curing schedule may need to be determined experimentally.

  • Allow the cured resin to cool slowly to room temperature before demolding.

Visualization of Key Processes

To further elucidate the chemical transformations and workflows, the following diagrams are provided.

reduction_of_2_3_dinitroaniline This compound This compound 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene This compound->1,2,3-Triaminobenzene H2, Pd/C Ethanol, Hydrazine Hydrate

Caption: Reduction of this compound.

polyamide_synthesis 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene Polyamide Polyamide 1,2,3-Triaminobenzene->Polyamide Terephthaloyl Chloride Terephthaloyl Chloride Terephthaloyl Chloride->Polyamide

Caption: Polyamide Synthesis Workflow.

polyimide_synthesis 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene Poly(amic acid) Poly(amic acid) 1,2,3-Triaminobenzene->Poly(amic acid) Polyimide Polyimide Poly(amic acid)->Polyimide Chemical or Thermal Imidization Pyromellitic Dianhydride Pyromellitic Dianhydride Pyromellitic Dianhydride->Poly(amic acid)

Caption: Two-Step Polyimide Synthesis.

epoxy_curing DGEBA Epoxy Resin DGEBA Epoxy Resin Cured Epoxy Network Cured Epoxy Network DGEBA Epoxy Resin->Cured Epoxy Network 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene->Cured Epoxy Network

Caption: Epoxy Curing Process.

Characterization and Properties

The resulting polymers from these syntheses are expected to exhibit high thermal stability and robust mechanical properties.

PropertyPolyamidePolyimideCured Epoxy
Glass Transition Temp. (Tg) HighVery HighHigh
Decomposition Temp. (Td) > 400°C> 500°C> 350°C
Solubility Generally soluble in polar aprotic solventsOften insolubleInsoluble (cross-linked)
Mechanical Strength HighExcellentHigh

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide and imide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the polymers.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

  • Mechanical Testing (e.g., Tensile Testing): To evaluate the mechanical properties of the polymer films or cured resins.[7]

Conclusion and Future Outlook

This compound, through its conversion to 1,2,3-triaminobenzene, provides a valuable pathway to the synthesis of high-performance polymers. The protocols outlined in this guide offer a foundational framework for researchers and scientists to explore the potential of this versatile precursor. The resulting polyamides, polyimides, and epoxy systems are anticipated to find applications in demanding environments where thermal stability and mechanical integrity are critical, such as in the aerospace, electronics, and automotive industries. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly lead to the development of novel materials with tailored functionalities for advanced applications.

References

  • Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. (URL: [Link])

  • Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. (URL: [Link])

  • This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. (URL: [Link])

  • The Mechanical Properties of Polyimide Films after Exposure to High pH. (URL: [Link])

  • Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s. (URL: [Link])

  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (URL: [Link])

  • Polyimide - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (URL: [Link])

  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. (URL: [Link])

  • Thermal, Mechanical and Dielectric Properties of Polyimide Composite Films by In-Situ Reduction of Fluorinated Graphene. (URL: [Link])

  • Preparation sequence of polyimide from dianhydride with diamine. (URL: [Link])

  • Thermal properties of polyamides. (URL: [Link])

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. (URL: [Link])

  • Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides. (URL: [Link])

  • Functional Aromatic Polyamides. (URL: [Link])

  • 2,4-Dinitroaniline | C6H5N3O4 - PubChem. (URL: [Link])

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (URL: [Link])

  • Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. (URL: [Link])

  • Synthesis of Polyamides from diacid (II) and various aromatic diamines. (URL: [Link])

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (URL: [Link])

  • The Synthesis and Characteristic ofA New Soluble Polyimides. (URL: [Link])

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (URL: [Link])

  • Liquid aromatic diamines as curing agents for epoxy ether resins. (URL: )
  • Polyimides and Other High-Temperature Polymers: Synthesis, Characterization and Applications. (URL: [Link])

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (URL: [Link])

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (URL: [Link])

  • Curing Agents for Epoxy Resin. (URL: [Link])

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (URL: [Link])

  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. (URL: [Link])

  • Preparation of m-nitroaniline from nitrobenzene. (URL: [Link])

  • Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. (URL: [Link])

  • Surface Characterization of Polyamic Acid and Polyimide Films Prepared by Vapor Deposition Polymerization by Using Sum-Frequency Generation. (URL: [Link])

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  • 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. (URL: [Link])

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  • 3-Nitroaniline | C6H6N2O2 - PubChem. (URL: [Link])

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Application Note & Protocol: Strategic Synthesis of Novel Benzimidazole and Quinoxaline Scaffolds from 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the strategic utilization of 2,3-dinitroaniline as a versatile starting material for the synthesis of novel benzimidazole and quinoxaline derivatives. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science. This document provides an in-depth exploration of the synthetic pathways, featuring meticulously detailed, step-by-step protocols for the key transformations. The causality behind experimental choices is elucidated, ensuring a deep understanding of the chemical principles at play. Each protocol is designed as a self-validating system, with clear procedural checkpoints and expected outcomes. All mechanistic claims are substantiated with citations to authoritative literature, upholding the highest standards of scientific integrity.

Introduction: The Synthetic Potential of this compound

This compound is a highly functionalized and readily accessible aromatic building block, poised for strategic application in the synthesis of complex heterocyclic systems. The vicinal arrangement of two nitro groups, ortho to an amino functionality, imparts unique reactivity to the molecule. The potent electron-withdrawing nature of the nitro groups facilitates nucleophilic aromatic substitution and, more critically, allows for their reductive transformation into a highly reactive 1,2,3-triaminobenzene intermediate. This key intermediate is the gateway to a diverse array of fused heterocyclic compounds.

This application note will focus on two classes of high-value compounds synthesized from this compound:

  • Benzimidazole Derivatives: The benzimidazole motif is a cornerstone in pharmaceutical sciences, with compounds exhibiting a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The synthesis hinges on the generation of a 1,2-diamino functionality, readily accessible from this compound, which undergoes cyclocondensation with carbonyl compounds.

  • Quinoxaline Derivatives: Quinoxalines represent another privileged scaffold in drug discovery and are also explored for applications in organic electronics. Their synthesis from this compound also proceeds through the vicinal diamine intermediate, which is condensed with 1,2-dicarbonyl compounds.

This guide is intended to equip researchers with the necessary theoretical understanding and practical protocols to confidently and safely leverage this compound in the pursuit of novel chemical entities.

Overview of the Synthetic Strategy

The central theme of the synthetic approach is the chemoselective reduction of the two nitro groups of this compound to generate the pivotal 1,2,3-triaminobenzene intermediate. This highly reactive species is typically generated and used in situ to prevent degradation and is subsequently cyclized to afford the target heterocyclic cores.

Synthetic_Workflow Start This compound Reduction Reduction Start->Reduction e.g., Na₂S₂O₄, H₂/Pd-C Intermediate 1,2,3-Triaminobenzene (Key Intermediate) Reduction->Intermediate Condensation_Benz Condensation with Aldehydes/Carboxylic Acids Intermediate->Condensation_Benz Condensation_Quinox Condensation with 1,2-Dicarbonyls Intermediate->Condensation_Quinox Benzimidazoles Substituted Benzimidazoles Condensation_Benz->Benzimidazoles Quinoxalines Substituted Quinoxalines Condensation_Quinox->Quinoxalines

Figure 1: General synthetic workflow from this compound.

Detailed Experimental Protocols

3.1. Critical Safety Precautions

  • This compound: This compound is classified as toxic and an irritant. Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All manipulations should be performed within a certified chemical fume hood.

  • Reducing Agents: Reagents such as sodium dithionite and catalytic hydrogenation setups (with flammable solvents and hydrogen gas) pose significant hazards. Adhere strictly to established safety procedures for handling these materials.

  • Solvents: The organic solvents utilized are often flammable and volatile. Ensure proper ventilation and use intrinsically safe heating equipment (e.g., heating mantles).

3.2. Protocol 1: Synthesis of the Key Intermediate: 1,2,3-Triaminobenzene

This protocol describes the reduction of this compound to 1,2,3-triaminobenzene. It is critical to note that this triamine is highly susceptible to aerial oxidation and should be used immediately in the subsequent cyclization step.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous ammonia solution (25%)

  • Deoxygenated water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of deoxygenated water and ethanol.

  • To this suspension, add an excess of sodium dithionite (typically 4-6 eq) in portions.

  • Add aqueous ammonia solution to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • The resulting solution containing the crude 1,2,3-triaminobenzene should be used directly in the next synthetic step without complete solvent evaporation to minimize oxidation.

3.3. Protocol 2: Synthesis of a Novel Benzimidazole Derivative

This protocol details the cyclocondensation of 1,2,3-triaminobenzene with an aromatic aldehyde to yield a substituted benzimidazole.

Materials:

  • Solution of 1,2,3-triaminobenzene (from Protocol 1)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To the solution of crude 1,2,3-triaminobenzene (1.0 eq) from Protocol 1, add the aromatic aldehyde (1.0 eq) and additional ethanol to ensure dissolution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If required, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.4. Protocol 3: Synthesis of a Novel Quinoxaline Derivative

This protocol describes the synthesis of a substituted quinoxaline via the condensation of 1,2,3-triaminobenzene with a 1,2-dicarbonyl compound.

Materials:

  • Solution of 1,2,3-triaminobenzene (from Protocol 1)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To the solution of crude 1,2,3-triaminobenzene (1.0 eq) from Protocol 1, add the 1,2-dicarbonyl compound (1.0 eq).

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the formation of the quinoxaline product by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product is likely to crystallize from the solution.

  • Collect the crystalline product by filtration, wash with a minimal amount of cold ethanol, and dry.

  • Recrystallization from ethanol or a similar solvent can be performed for enhanced purity.

Mechanistic Considerations

4.1. The Reduction of the Dinitroaniline

The reduction of the nitro groups is a fundamental step. Sodium dithionite in an aqueous or mixed aqueous-organic system is a mild and effective reagent for this transformation.[1] The mechanism is believed to involve a single-electron transfer from the dithionite ion, leading to the stepwise reduction of the nitro groups to amines.[1]

4.2. Benzimidazole Formation: The Phillips-Ladenburg Synthesis

The synthesis of benzimidazoles from 1,2-diamines and aldehydes is a classic transformation known as the Phillips-Ladenburg synthesis.[2][3] The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.[4]

Benzimidazole_Mechanism A 1,2,3-Triaminobenzene C Schiff Base Intermediate A->C + B Aldehyde B->C D Intramolecular Cyclization C->D E Dehydration & Aromatization D->E F Substituted Benzimidazole E->F

Figure 2: Simplified mechanism of Benzimidazole formation.

4.3. Quinoxaline Formation: The Hinsberg Synthesis

The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound to form a quinoxaline is known as the Hinsberg quinoxaline synthesis.[5][6] This reaction is a robust and high-yielding double condensation. The mechanism involves the sequential nucleophilic attack of each amino group on a carbonyl carbon, with each addition step followed by dehydration, ultimately leading to the formation of the aromatic quinoxaline ring.

Quinoxaline_Mechanism A 1,2,3-Triaminobenzene C Double Condensation Intermediate A->C + B 1,2-Dicarbonyl Compound B->C D Cyclization & Double Dehydration C->D E Substituted Quinoxaline D->E

Figure 3: Simplified mechanism of Quinoxaline formation.

Product Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques.

Analytical TechniqueExpected Observations for Confirmation
¹H NMR Spectroscopy Appearance of distinct signals in the aromatic region corresponding to the protons of the heterocyclic core and any substituents. Disappearance of signals from the starting materials.
¹³C NMR Spectroscopy Presence of signals corresponding to the carbon atoms of the newly formed heterocyclic ring and the appended substituents.
Mass Spectrometry Observation of a molecular ion peak ([M]+ or [M+H]+) that matches the calculated molecular weight of the target compound.
FT-IR Spectroscopy Disappearance of the characteristic N-H stretching vibrations of the starting 1,2,3-triaminobenzene and the appearance of new bands associated with the benzimidazole or quinoxaline ring system.
Melting Point A sharp and well-defined melting point is indicative of a pure crystalline compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of 1,2,3-triaminobenzene Incomplete reduction of the dinitro compound or significant oxidation of the triamine product.Ensure a sufficient excess of the reducing agent is utilized. Minimize exposure of the triamine solution to air by working expeditiously or under an inert atmosphere.
Incomplete cyclization reaction Insufficient reaction time, inadequate heating, or catalyst deactivation.Extend the reflux time and monitor the reaction progress closely by TLC. Ensure the reaction temperature is maintained. Use a fresh batch of catalyst if necessary.
Difficult product purification Formation of side products or the presence of unreacted starting materials.Optimize the reaction stoichiometry and conditions to minimize side reactions. If recrystallization proves ineffective, consider purification by column chromatography.

Conclusion

This compound serves as an exemplary and cost-effective precursor for the synthesis of medicinally and materially relevant benzimidazole and quinoxaline derivatives. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers to explore and expand upon the rich chemistry of this versatile starting material. By adhering to the detailed procedures and safety guidelines, scientists can effectively harness the synthetic potential of this compound in their ongoing research and development endeavors.

References

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.[Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.[Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.[Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Avicenna Journal of Clinical Microbiology and Infection.[Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.[Link]

  • General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. The Royal Society of Chemistry.[Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA, Inc.[Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.[Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules.[Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.[Link]

  • Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate.[Link]

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  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.[Link]

  • Benzimidazole synthesis. Organic Chemistry Portal.[Link]

  • Quinoxaline synthesis. Organic Chemistry Portal.[Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules.[Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.[Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Università di Torino.[Link]

  • Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. ScienceDirect.[Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate.[Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. ResearchGate.[Link]

  • Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al 2O 3. ResearchGate.[Link]

  • Reduction of nitrobenzene to aniline by sodium dithionite? Reddit.[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Side Products for Researchers and Drug Development Professionals

The synthesis of 2,3-dinitroaniline, a key intermediate in various chemical manufacturing processes, requires precise control over reaction conditions to ensure high purity and yield. The inherent reactivity of the aniline moiety, especially under strong nitrating conditions, often leads to a complex mixture of side products. This guide provides in-depth troubleshooting advice and analytical protocols to help researchers identify, understand, and control the formation of these impurities.

Section 1: Frequently Asked Questions - Understanding Potential Side Products

This section addresses the fundamental challenges and the most common impurities encountered during the synthesis of this compound, which is typically prepared via the dinitration of a suitable precursor like o-nitroaniline.

Q1: What are the most common side products in the synthesis of this compound?

The nitration of an aniline derivative is susceptible to several competing reactions. The primary impurities are typically related to over-nitration, incorrect positional nitration (isomer formation), and oxidation of the highly activated aromatic ring.

Table 1: Common Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesFormation Mechanism
Positional Isomers 2,5-Dinitroaniline, 2,6-DinitroanilineCompeting electrophilic aromatic substitution at positions directed by the amino and existing nitro groups.
Oxidation Products Tarry, polymeric materialsThe highly activated aniline ring is susceptible to oxidation by strong nitric acid, especially at elevated temperatures.[1]
Over-nitrated Products Trinitroaniline isomers (e.g., 2,3,6-trinitroaniline)Harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the addition of a third nitro group.[2]
N-Nitrosamines N-nitroso-dinitroaniline derivativesBelieved to arise from residual nitrogen oxides from the nitration step reacting with the amine functionality.[3]
Unreacted Starting Material o-Nitroaniline (if used as precursor)Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of nitrating agent.
Q2: Why are other dinitroaniline isomers formed during the reaction?

The formation of positional isomers is a direct consequence of the principles of electrophilic aromatic substitution. When nitrating a monosubstituted aniline like o-nitroaniline, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by both the activating amino group (-NH₂) and the deactivating nitro group (-NO₂).

  • Amino Group (-NH₂): A powerful ortho, para-director.

  • Nitro Group (-NO₂): A strong meta-director.

In o-nitroaniline, the amino group directs incoming groups to positions 4 and 6, while the existing nitro group directs to positions 3 and 5. The combination of these directing effects leads to a mixture of products, with the 2,3- and 2,5- isomers often being significant products.

isomer_formation cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Potential Products start o-Nitroaniline reagents HNO₃ / H₂SO₄ product_23 This compound (Desired Product) reagents->product_23 Nitration at C3 product_25 2,5-Dinitroaniline (Isomeric Impurity) reagents->product_25 Nitration at C5 product_26 2,6-Dinitroaniline (Isomeric Impurity) reagents->product_26 Nitration at C6

Caption: Isomer formation pathways in the nitration of o-nitroaniline.
Q3: What causes the formation of dark brown or black, tarry materials in the reaction?

This is a classic sign of oxidation.[1] The amino group makes the aniline ring highly electron-rich and therefore extremely susceptible to oxidation by concentrated nitric acid. This problem is exacerbated by:

  • Elevated Temperatures: Nitration reactions are exothermic, and poor temperature control can accelerate oxidative side reactions.

  • Direct Nitration of Unprotected Aniline: Without a protecting group, the free amino group strongly activates the ring towards both nitration and oxidation.[4]

Q4: How can I prevent the formation of meta-isomers and oxidation byproducts when starting from aniline?

Direct nitration of aniline is notoriously difficult because the acidic conditions of the nitrating mixture (HNO₃/H₂SO₄) protonate the basic amino group to form the anilinium ion (-NH₃⁺).[5] This ion is a strong meta-director and deactivates the ring, leading to significant formation of m-nitroaniline.[1][5]

The most effective strategy to prevent both meta-substitution and oxidation is to protect the amino group before nitration, typically by acetylation with acetic anhydride to form acetanilide.[1] The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group, which provides crucial control over the reaction.[5] The acetyl group can be easily removed by hydrolysis after nitration.

reaction_control cluster_uncontrolled Uncontrolled Nitration cluster_controlled Controlled Nitration (Recommended) aniline1 Aniline anilinium Anilinium Ion (-NH₃⁺) (Meta-Director) aniline1->anilinium Protonation by H₂SO₄ oxidation Oxidation Products (Tar) aniline1->oxidation Oxidation by HNO₃ meta_product m-Nitroaniline anilinium->meta_product Nitration aniline2 Aniline acetanilide Acetanilide (o,p-Director) aniline2->acetanilide Acetylation nitro_acetanilide p-Nitroacetanilide acetanilide->nitro_acetanilide Nitration nitro_aniline p-Nitroaniline nitro_acetanilide->nitro_aniline Hydrolysis

Caption: Comparison of uncontrolled vs. controlled nitration of aniline.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues encountered during the synthesis of this compound.

Problem 1: My reaction mixture turned dark brown/black and yielded a tar-like substance.
  • Primary Cause: This indicates significant oxidation of the aniline ring.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure the reaction temperature is strictly maintained at a low level (typically 0-10 °C) during the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or dry ice-acetone).[1]

    • Protect the Amino Group: If your synthesis pathway allows, use a protecting group strategy as described in the FAQ section. This moderates the ring's reactivity and protects the amino group from direct oxidation.[1]

    • Order of Addition: Add the nitrating agent slowly and subsurface to the aniline derivative solution to prevent localized overheating.

Problem 2: My yield of this compound is very low, and I've isolated other isomers.
  • Primary Cause: Suboptimal reaction conditions are favoring the formation of kinetic or thermodynamic byproducts over the desired 2,3-isomer.

  • Troubleshooting & Optimization:

    • Review Directing Effects: Re-evaluate the directing effects of the substituents on your starting material. The ratio of isomers is highly sensitive to the composition of the nitrating agent and the temperature.

    • Modify Nitrating Agent: The strength of the nitrating system can influence isomer distribution. Experiment with different ratios of HNO₃ to H₂SO₄ or consider alternative nitrating agents if the literature supports it.

    • Purification Strategy: Develop a robust purification method. Isomers of dinitroaniline often have different solubilities in various solvents. Recrystallization or column chromatography may be necessary to isolate the desired product.

Problem 3: My final product contains residual starting material.
  • Primary Cause: The reaction has not gone to completion.

  • Troubleshooting & Optimization:

    • Reaction Time: Increase the reaction time. Use TLC or HPLC to monitor the consumption of the starting material.

    • Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess may be required, but be cautious as this can increase the risk of over-nitration.

    • Temperature: While low temperatures are needed for the initial addition, the reaction may need to be allowed to slowly warm to room temperature and stir for several hours to ensure completion.

troubleshooting_flowchart start Observe Undesirable Result q_color Is the mixture dark/tarry? start->q_color q_yield Is the yield low with many isomers? q_color->q_yield No sol_oxidation Oxidation Occurred. 1. Lower Temperature. 2. Add nitrating agent slower. 3. Consider protecting group. q_color->sol_oxidation Yes q_sm Is starting material present in product? q_yield->q_sm No sol_isomer Poor Selectivity. 1. Optimize temp & time. 2. Modify nitrating agent. 3. Improve purification. q_yield->sol_isomer Yes sol_incomplete Incomplete Reaction. 1. Increase reaction time. 2. Check stoichiometry. 3. Allow to warm post-addition. q_sm->sol_incomplete Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Analytical Protocols for Impurity Identification

The accurate identification and quantification of impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary techniques for this purpose.[6]

Table 2: Comparison of Primary Analytical Techniques

TechniqueAdvantagesDisadvantagesBest For...
HPLC-UV Excellent for separating non-volatile isomers; robust and quantitative.[7][8]May not definitively identify unknown peaks without a reference standard.Quantifying known isomers, assessing purity, and monitoring reaction progress.
GC-MS Provides molecular weight and fragmentation data for definitive identification of unknown impurities.[2][9]Not suitable for thermally labile compounds; may require derivatization for polar molecules.[8][10]Identifying volatile impurities, unreacted starting materials, and unknown byproducts.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the simultaneous quantification of this compound and its common positional isomers.[6]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the crude reaction mixture.

    • Dissolve the sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks by comparing retention times with pure standards of this compound and suspected isomers (e.g., 2,5- and 2,6-dinitroaniline).

    • Calculate the area percentage of each peak to determine the relative purity of the product. For accurate quantification, a calibration curve should be generated using certified reference standards.[7]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is particularly useful for identifying volatile impurities and confirming the identity of isomeric byproducts.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product.

    • Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or acetone.

  • Instrumentation & Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Compare the resulting mass spectra of impurity peaks with library databases (e.g., NIST) to tentatively identify structures.

    • Confirm the identity of isomers by comparing the fragmentation patterns and retention times with known standards if available. The molecular ion peak (M⁺) should correspond to the molecular weight of dinitroaniline (183.12 g/mol ).

References

  • Technical Support Center: Nitration of Aniline Derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for 2,3,4,6-Tetranitroaniline in Organic Synthesis. (n.d.). Benchchem.
  • Dinitroaniline. (n.d.). In Wikipedia.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Help with nitration of a protected aniline. (2020, November 19). Reddit.
  • Direct nitration of aniline is not possible. Why? (2017, May 31). Quora.
  • Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA.
  • Why is nitration of aniline difficult? (2025, July 23). askIITians.
  • Dinitroaniline purification with inorganic acid halides. (n.d.). Google Patents.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International.
  • A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. (n.d.). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
  • What are the precursors for the synthesis of 2 - Nitroaniline? (2025, June 2). HOPEMAX.

Sources

Technical Support Center: Purification of Crude 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,3-dinitroaniline. This document is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound for their downstream applications. Here, we will explore common challenges and provide robust, field-tested solutions.

Understanding the Challenge: Common Impurities in Crude this compound

The synthesis of this compound, typically through the nitration of o-nitroaniline or other precursors, can lead to a variety of impurities that can interfere with subsequent reactions or compromise the integrity of the final product.[1] Understanding the nature of these impurities is the first step toward effective purification.

Primary Impurities Include:

  • Positional Isomers: The most common and challenging impurities are other dinitroaniline isomers. These include, but are not limited to, 2,4-dinitroaniline, 2,6-dinitroaniline, and 3,4-dinitroaniline.[2] Their similar chemical properties make separation difficult.

  • Unreacted Starting Materials: Residual o-nitroaniline or other precursors may remain in the crude product.

  • Over-nitrated Byproducts: Trinitroaniline species can form under aggressive nitration conditions.

  • Degradation Products: The harsh acidic and thermal conditions of nitration can lead to various degradation byproducts.

A thorough understanding of the synthetic route is crucial for anticipating the likely impurity profile.

Troubleshooting Common Purification Problems

This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.

Root Cause Analysis & Solution:

This is often a result of suboptimal solvent selection or procedural errors. This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.[3][4] The key to a successful recrystallization is to choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Protocol: Solvent Screening for Recrystallization

  • Small-Scale Screening: In separate small test tubes, test the solubility of a few milligrams of your crude this compound in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water).

  • Hot & Cold Solubility: Heat the solvent to its boiling point and observe dissolution. Then, cool the solution in an ice bath to observe crystal formation.

  • Optimal Choice: The ideal solvent will completely dissolve the crude product when hot and yield a high recovery of crystals upon cooling. Ethanol or ethanol/water mixtures are often a good starting point.[5]

dot graph TD { A[Crude this compound] --> B{Dissolve in Minimum Hot Solvent}; B --> C{Hot Gravity Filtration (to remove insoluble impurities)}; C --> D{Slow Cooling to Room Temperature}; D --> E{Further Cooling in Ice Bath}; E --> F{Vacuum Filtration to Collect Crystals}; F --> G[Wash Crystals with Cold Solvent]; G --> H[Dry Purified Crystals]; }

Caption: General workflow for recrystallization.

Issue 2: Persistent Isomeric Impurities Detected by HPLC

Symptom: HPLC analysis of your "purified" this compound still shows significant peaks corresponding to other dinitroaniline isomers.

Root Cause Analysis & Solution:

Co-crystallization of isomers is a common problem due to their similar structures and polarities. When recrystallization alone is insufficient, column chromatography is the preferred method for separating closely related isomers.[6][7]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection (TLC First):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • The ideal solvent system will show good separation between the spot for this compound and the impurity spots, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å)Provides good separation for moderately polar compounds like dinitroanilines.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/HexaneOffers a tunable polarity to achieve optimal separation of isomers.
Detection UV (254 nm)Dinitroanilines are UV-active, allowing for easy visualization on TLC plates.
Issue 3: Presence of Acidic or Basic Impurities

Symptom: Your product has an unexpectedly low or high pH when dissolved, or you suspect the presence of acidic (e.g., residual nitrating acids) or basic (e.g., unreacted aniline precursors) impurities.

Root Cause Analysis & Solution:

Acid-base extraction is a highly effective technique for removing acidic or basic impurities from a neutral organic compound like this compound.[8][9][10] This method relies on the differential solubility of the ionized (salt) and neutral forms of the impurities in aqueous and organic phases.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate water-immiscible organic solvent, such as dichloromethane or diethyl ether.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. The acidic impurities will be deprotonated to form water-soluble salts and partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Aqueous Wash (Acid): Wash the organic layer with a dilute aqueous acid (e.g., 5% hydrochloric acid) to remove basic impurities. The basic impurities will be protonated to form water-soluble salts that move into the aqueous phase.

  • Separation: Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual acid or base.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to yield the purified this compound.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Pure this compound has a melting point in the range of 126-127 °C or 134-136°C, depending on the source.[3][4] A broad melting point range or a value significantly lower than this indicates the presence of impurities.

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity and detecting isomeric impurities.[6][7][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a toxic substance.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14][15] Avoid inhalation of dust and skin contact.[12][14]

Q4: Can I use a different recrystallization solvent than ethanol?

While ethanol is a common choice, other solvents may be more effective depending on the specific impurity profile of your crude material. It is always advisable to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture for your particular batch. The solubility of nitroanilines can vary significantly between different solvents.[16][17][18]

Physicochemical Data for Dinitroaniline Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₆H₅N₃O₄183.12126-127Yellow crystalline powder
2,4-Dinitroaniline C₆H₅N₃O₄183.12175-177Yellow crystalline powder
2,6-Dinitroaniline C₆H₅N₃O₄183.12138-140Yellow-orange needles
3,4-Dinitroaniline C₆H₅N₃O₄183.12154-156Orange-yellow needles
3,5-Dinitroaniline C₆H₅N₃O₄183.12159-161Yellow needles

Data compiled from various sources.[2][3][4][5]

References

  • Tong, C., Guo, Y., & Liu, W. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. Retrieved from [Link]

  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. ResearchGate. (n.d.). Retrieved from [Link]

  • Common Name: DINITROANILINES HAZARD SUMMARY. NJ.gov. (n.d.). Retrieved from [Link]

  • This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • o-NITROANILINE. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. (2007, October 17). Retrieved from [Link]

  • Separation of N-Methyl-2,6-dinitroaniline on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Process for the purification of nitrosamine-containing dinitroanilines. Google Patents. (n.d.).
  • EXTRACTION Extraction is a process in which a substance is transferred from one phase into another, distinct phase (or phases). (n.d.). Retrieved from [Link]

  • 2,4-dinitroaniline. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Dinitroaniline purification with inorganic acid halides. Google Patents. (n.d.).
  • Acid–base extraction. Wikipedia. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction of Organic Compounds. Scribd. (n.d.). Retrieved from [Link]

  • Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. EPA. (n.d.). Retrieved from [Link]

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Google Patents. (n.d.).
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. (n.d.). Retrieved from [Link]

  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Retrieved from [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. ResearchGate. (n.d.). Retrieved from [Link]

  • Dinitroaniline. Wikipedia. (n.d.). Retrieved from [Link]

  • 2,4-Dinitroaniline. PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitroaniline. Solubility of Things. (n.d.). Retrieved from [Link]

  • This compound. NIST WebBook. (n.d.). Retrieved from [Link]

  • What are the precursors for the synthesis of 2 - Nitroaniline?. HOPEMAX. (2025, June 2). Retrieved from [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. (2020, April 22). Retrieved from [Link]

  • Recrystallization: Figure 1. Structure of Aniline. Scribd. (n.d.). Retrieved from [Link]

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stability of 2,3-Dinitroaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,3-Dinitroaniline. This guide is designed to provide in-depth technical assistance to professionals working with this compound. As Senior Application Scientists, we understand the nuances of chemical stability and the critical impact it has on experimental outcomes. This resource consolidates our expertise and field-proven insights to help you navigate the challenges of handling this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption.[3][4] The compound is stable under normal storage conditions.[3][4]

Q2: Is this compound sensitive to light?

A2: Yes, dinitroanilines as a class are susceptible to photodegradation.[5][6] Therefore, it is best practice to store the compound in an opaque or amber container to protect it from light. When conducting experiments, especially over extended periods, it is advisable to shield the reaction vessel from direct light exposure.

Q3: What are the known incompatibilities of this compound?

A3: Dinitroanilines are incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), strong acids (e.g., hydrochloric, sulfuric, nitric), strong bases (e.g., sodium hydroxide, potassium hydroxide), acid chlorides, acid anhydrides, and chloroformates.[1][2][7] Contact with these substances can lead to vigorous reactions and should be avoided.

Q4: What happens when this compound is heated?

A4: While stable at room temperature, heating dinitroanilines can lead to decomposition.[8] When heated to decomposition, it emits highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8] Some dinitroanilines are capable of detonation or explosive decomposition if heated under confinement or require a strong initiating source.[8][9]

Q5: Is this compound soluble in water?

A5: No, this compound is insoluble in water.[3][8] It is, however, soluble in various organic solvents.[3]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected color change or degradation of the compound in solution. Photodegradation: Exposure to ambient or direct light can cause the compound to degrade.1. Repeat the experiment in a flask wrapped in aluminum foil or in an amber glass vessel. 2. Minimize the exposure of the solution to light during preparation and analysis.
Reaction with Solvent: The solvent may not be inert or could contain impurities that react with this compound.1. Ensure the use of high-purity, dry solvents. 2. Test the stability of this compound in the chosen solvent by running a control experiment (compound in solvent) under the reaction conditions (time, temperature) without other reagents.
Thermal Decomposition: The reaction temperature may be too high, causing the compound to decompose.1. Review the literature for the thermal stability of this compound under your specific reaction conditions. 2. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Low yield or formation of unexpected byproducts in a reaction. Incompatible Reagents: One or more reagents in the reaction mixture may be incompatible with the dinitroaniline functional groups.1. Review the known incompatibilities of dinitroanilines (strong acids, bases, oxidizing agents).[1][2][7] 2. If an incompatible reagent is necessary, consider using a protecting group strategy for the amine or nitro groups.
Side Reactions under Acidic/Basic Conditions: The reaction conditions may be promoting unintended side reactions.1. For reactions in acidic media, be aware of the potential for N-nitration followed by rearrangement, especially in the presence of nitric acid.[10] 2. In strongly basic conditions, hydrolysis of the nitro groups or other base-catalyzed decompositions can occur. Consider using milder bases or a non-aqueous basic system.
Difficulty in reducing the nitro groups selectively. Harsh Reducing Agents: Strong reducing agents like LAH may not be suitable and can lead to over-reduction or reaction with other functional groups.1. Consider milder and more selective reducing agents. Selective reduction of one nitro group in dinitroanilines can often be achieved using sulfides, such as ammonium sulfide or sodium sulfide.[11][12] 2. Catalytic hydrogenation over nickel or palladium catalysts can be used to reduce the nitro groups to amines.[11]
Explosive decomposition during diazotization. High Concentration of Reactants: An explosion has been reported during the diazotization of dinitroaniline hydrochloride with nitrosylsulfuric acid due to high reactant concentrations.1. CRITICAL: Always work with dilute solutions when performing diazotization reactions with dinitroanilines. 2. Maintain strict temperature control and add reagents slowly. 3. Conduct the reaction behind a blast shield and take all necessary safety precautions.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure to determine the decomposition temperature of this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles

  • Analytical balance

Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC crucible.

  • Seal the crucible.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

  • The onset of a large exothermic peak indicates the decomposition temperature.

Protocol 2: Assessing Photostability (Forced Degradation Study)

This protocol is adapted from the ICH Q1B guideline for photostability testing and helps to evaluate the photosensitivity of this compound.[13]

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile, methanol)

  • Chemically inert and transparent containers (e.g., quartz cuvettes)

  • Dark control containers (wrapped in aluminum foil)

  • Photostability chamber with a light source providing a specified illumination (e.g., cool white fluorescent and near UV lamps)

  • HPLC-UV or other suitable analytical method

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable solvent.

  • Transfer aliquots of the solution into both transparent and dark control containers.

  • Expose the containers to a light source in a photostability chamber for a defined period. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • At specified time intervals, withdraw samples from both the exposed and dark control containers.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Compare the degradation of the exposed sample to the dark control to assess the extent of photodegradation.

Section 4: Visualizing Stability Concepts

Diagram 1: Decision Workflow for Investigating Unexpected Degradation

G start Unexpected Degradation Observed check_light Was the reaction protected from light? start->check_light protect_light Action: Repeat experiment in the dark or with an amber flask. check_light->protect_light No check_temp Was the reaction temperature too high? check_light->check_temp Yes end Problem Resolved protect_light->end lower_temp Action: Lower the reaction temperature. check_temp->lower_temp Yes check_reagents Are all reagents compatible? check_temp->check_reagents No lower_temp->end replace_reagents Action: Substitute incompatible reagents or use protecting groups. check_reagents->replace_reagents No check_solvent Is the solvent inert and pure? check_reagents->check_solvent Yes replace_reagents->end change_solvent Action: Use a different, high-purity solvent. check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: A troubleshooting workflow for unexpected degradation.

Section 5: Data Summary

The following table summarizes key physical and stability-related properties of this compound.

PropertyValueSource
Molecular Formula C6H5N3O4[3]
Molecular Weight 183.12 g/mol [3]
Appearance Yellow crystalline powder[3]
Melting Point 134-136 °C[3]
Boiling Point 305.5 °C at 760 mmHg[3]
Solubility in Water Insoluble[3][8]
Storage Keep away from moisture, in a cool, dry, well-ventilated place.[1][2][3]

References

  • This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 5).
  • Common Name: DINITROANILINES HAZARD SUMMARY. (n.d.). NJ.gov.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Version 5.0 - LGC Standards. (2015, January 10).
  • 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. (n.d.). PubChem.
  • 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Muby Chemicals.
  • Dinitroaniline. (n.d.). In Wikipedia.
  • Dinitroanilines - CORESTA. (n.d.).
  • The mechanism of nitration of this compound in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement. (n.d.). RSC Publishing.
  • DINITROANILINE - CAMEO Chemicals. (n.d.). NOAA.
  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (n.d.). NIH.
  • Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. (2009, March 3). Sciencemadness Discussion Board.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

Sources

Technical Support Center: Synthesis of Dinitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dinitroanilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

PART 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental principles and common queries related to dinitroaniline synthesis.

Q1: Why is the direct nitration of aniline to produce dinitroanilines often problematic?

Direct nitration of aniline using a standard mixed acid (concentrated nitric and sulfuric acid) is fraught with complications for two primary reasons[1]:

  • Oxidation : The amino group (-NH₂) is highly activating, making the aniline ring extremely susceptible to oxidation by nitric acid. This leads to the formation of dark, tarry polymerization and degradation products, which significantly reduces the yield and complicates purification[1][2].

  • Loss of Regioselectivity : The strongly acidic reaction medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring via an inductive effect. Consequently, the reaction yields a complex mixture of ortho, para, and a substantial amount of the meta-isomer, which is often not the desired product[1][2][3].

Q2: What is the typical product distribution when nitrating aniline directly, and why is so much meta-product formed?

The direct nitration of aniline typically results in a mixture of isomers. The significant formation of the meta-isomer is a direct result of the aniline being protonated in the strongly acidic medium to form the meta-directing anilinium ion[1][2].

IsomerTypical Yield (%)
p-Nitroaniline~51%
m-Nitroaniline~47%
o-Nitroaniline~2%
(Data sourced from BenchChem Technical Support[1])
Q3: How can these oxidation and meta-substitution side reactions be prevented?

The most effective and widely adopted strategy is to temporarily "protect" the amino group before the nitration step. This is commonly achieved by acetylating aniline with acetic anhydride to form acetanilide[1][4]. The resulting acetamido group (-NHCOCH₃) offers several advantages:

  • It is less activating than the amino group, preventing oxidation of the aromatic ring.

  • It remains an ortho-, para-director, guiding the electrophilic substitution to the desired positions.

  • It provides significant steric hindrance, which favors the formation of the para-isomer over the ortho-isomer[5].

After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline[6].

Q4: Are there alternative synthetic routes to dinitroanilines that avoid direct nitration of aniline?

Yes, several methods bypass the challenges of direct nitration. A common industrial route involves nucleophilic aromatic substitution on a pre-nitrated substrate. For instance, 2,4-dinitroaniline can be prepared in high yield by reacting 1-chloro-2,4-dinitrobenzene with aqueous ammonia under controlled temperature and pressure[7][8]. This method avoids the harsh oxidizing conditions of nitration and offers excellent regioselectivity, as the positions of the nitro groups are already defined by the starting material[7].

PART 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during dinitroaniline synthesis.

Problem: Low Yield & Formation of Dark, Tarry By-products
  • Potential Cause : This is a classic symptom of direct nitration of an unprotected aniline. The highly activated ring is being oxidized by the nitric acid.

  • Solution : Protect the amino group as an amide (e.g., acetanilide) before nitration. The reduced activation of the acetamido group prevents oxidative degradation while still directing ortho/para substitution[1].

Problem: Poor Regioselectivity with a High Percentage of the Meta-Isomer
  • Potential Cause : You are likely performing the nitration under strongly acidic conditions without a protecting group. The amino group is being protonated to the meta-directing anilinium ion (-NH₃⁺)[2][5].

  • Solution : Implement the amino group protection strategy as described above. By converting the -NH₂ group to -NHCOCH₃, you prevent protonation and ensure the substituent remains an ortho-, para-director[5].

Logical Relationship: Direct Nitration Pitfalls

Start Direct Nitration of Aniline (HNO₃ / H₂SO₄) Acid Strongly Acidic Medium Start->Acid Oxidizer HNO₃ is a Strong Oxidizing Agent Start->Oxidizer Anilinium Protonation of -NH₂ to -NH₃⁺ (Anilinium Ion) Acid->Anilinium Oxidation Oxidation of Activated Ring Oxidizer->Oxidation Meta Poor Regioselectivity: High Yield of Meta-Isomer Anilinium->Meta Solution Solution: Protect Amino Group (e.g., Acetylation) Meta->Solution Leads to Tarry Low Yield & Tarry By-products Oxidation->Tarry Tarry->Solution Leads to

Caption: Troubleshooting logic for direct nitration of aniline.

Problem: Product is Contaminated with N-Nitrosamines
  • Potential Cause : Nitrosamines can form as by-products during the synthesis of dinitroanilines, particularly under certain conditions where residual nitrites may be present. This is a significant concern as nitrosamines are often carcinogenic.

  • Solution : Specific purification processes can be employed to reduce nitrosamine content. One patented method involves treating the crude dinitroaniline product in a liquid phase with reagents such as phosphorus tribromide (PBr₃), phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂)[9][10]. This treatment denitrosates the impurity. The reaction time should be minimized to prevent the potential for further nitrosamine formation, followed by neutralization and separation of the purified product[9].

Problem: Difficulty Purifying the Crude Product by Recrystallization
  • Potential Cause : The crude product may contain a mixture of isomers (ortho, para), unreacted starting material, or other side products with similar solubilities, making simple recrystallization ineffective. The use of technical grade starting materials can also introduce impurities that form complex mixtures[11].

  • Solution :

    • Solvent System Optimization : Experiment with different solvent systems. A common and effective method for dinitroanilines is recrystallization from a mixed solvent system, such as ethanol and water. The crude product is dissolved in boiling alcohol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarity and allowed to cool slowly[11]. For some compounds, boiling water alone may be sufficient for recrystallization if impurities are insoluble[12].

    • Hot Filtration : If insoluble materials (like the tarry by-products mentioned earlier) are present, perform a hot gravity filtration of the dissolved product before allowing it to cool and crystallize[11][12].

    • Column Chromatography : If isomer separation is required, silica gel column chromatography is the most effective method, though less practical for large-scale work. A solvent system must be developed using Thin Layer Chromatography (TLC) first.

PART 3: Experimental Protocols & Workflows

These protocols are provided as a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.

Workflow: Standard Synthesis of para-Nitroaniline

cluster_0 Protection Step cluster_1 Nitration Step cluster_2 Deprotection & Purification Aniline Aniline Protect React with Acetic Anhydride Aniline->Protect Acetanilide Acetanilide Protect->Acetanilide Nitrate Nitrate with HNO₃ / H₂SO₄ (<10°C) Acetanilide->Nitrate p_Nitroacetanilide p-Nitroacetanilide (Precipitates on Ice) Nitrate->p_Nitroacetanilide Hydrolyze Acid Hydrolysis (H₂SO₄ / H₂O, Reflux) p_Nitroacetanilide->Hydrolyze p_Nitroaniline Crude p-Nitroaniline Hydrolyze->p_Nitroaniline Recrystallize Recrystallize (Ethanol/Water) p_Nitroaniline->Recrystallize Final Pure p-Nitroaniline Recrystallize->Final

Caption: Standard workflow for regioselective dinitroaniline synthesis.

Protocol 1: Protection of Aniline as Acetanilide

(Methodology adapted from BenchChem[5])

  • Setup : In a fume hood, place a flask containing aniline in an ice bath.

  • Reagent Addition : Slowly add an equimolar amount of acetic anhydride to the cooled aniline while stirring continuously. The reaction is exothermic.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation : Pour the reaction mixture into a beaker of cold water with stirring. The acetanilide will precipitate as a white solid.

  • Purification : Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude acetanilide can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Regioselective para-Nitration of Acetanilide

(Methodology adapted from BenchChem[5] and Royal Society of Chemistry[6])

  • Setup : Add the dried acetanilide to glacial acetic acid in a flask and cool the mixture in an ice bath.

  • Acid Addition : While stirring, slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Nitrating Mixture : In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath.

  • Reaction : Add the nitrating mixture dropwise to the acetanilide solution. It is critical to maintain the reaction temperature below 10 °C to minimize side reactions.

  • Quenching : After the addition is complete, let the mixture stand at room temperature for approximately 30 minutes. Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Isolation : The p-nitroacetanilide will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Deprotection (Hydrolysis) : Heat the p-nitroacetanilide under reflux with aqueous sulfuric acid (e.g., a mixture of 30 mL concentrated H₂SO₄ and 20 mL water) for 45 minutes[6].

  • Final Isolation : Cool the solution and pour it into ice water. Neutralize the mixture with an aqueous base (e.g., 10% NaOH) to precipitate the p-nitroaniline. Collect the final product by vacuum filtration, wash with water, and recrystallize from ethanol/water.

Protocol 3: Synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene

(Methodology adapted from US Patent 4,102,927 A[8])

Safety Note : This reaction is performed under pressure and is exothermic. It must be conducted in an appropriate pressure vessel (autoclave) with proper temperature and pressure monitoring and control. Insufficient cooling can lead to a runaway reaction[8].

  • Charging the Reactor : Place an aqueous ammonia solution (20-35% concentration by weight) into the autoclave. A significant excess (e.g., 400% of the theoretical amount) is used[8].

  • Reactant Addition : Heat the autoclave to 70-80 °C. Add molten 1-chloro-2,4-dinitrobenzene to the ammonia solution under pressure. Introducing the chlorobenzene derivative to the ammonia (and not the other way around) is crucial for obtaining a clean product and ensuring a safe reaction profile[8].

  • Reaction : Maintain the temperature at 70-80 °C and stir for approximately 30 minutes to complete the reaction.

  • Workup : After completion, cool the reaction mixture, release the pressure (venting ammonia into a suitable scrubber), and filter the product slurry.

  • Purification : Wash the filter cake with water until neutral and then dry. This method typically yields a light yellow product of high purity (e.g., 98% yield) that may not require further purification[8].

PART 4: Analytical & Characterization

Proper analysis is key to confirming product identity, purity, and the success of troubleshooting efforts.

  • Gas Chromatography (GC) : GC is a robust and sensitive platform for the analysis of dinitroanilines, which are volatile enough for this technique.

    • Detection : An Electron Capture Detector (ECD) is highly sensitive to the electronegative nitro groups, allowing for low-level detection. For unambiguous identification, Mass Spectrometry (MS) is used as the detector, providing structural information[13].

  • Liquid Chromatography (LC) : LC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for analyzing dinitroanilines, especially in complex matrices[14].

  • UV-Vis Spectrophotometry : This technique can be used for the quantitative determination of dinitroaniline herbicides and for identifying specific compounds based on their UV absorption spectra[15].

PART 5: Safety First - Handling Nitrating Agents

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood : All operations involving concentrated acids and nitration reactions must be performed in a certified chemical fume hood.

  • Temperature Control : As noted in the protocols, maintaining strict temperature control is paramount. Runaway exotherms can lead to violent decomposition[8][16]. Use an ice bath for cooling and add reagents slowly and in a controlled manner.

  • Quenching : Always quench the reaction by pouring the acid mixture slowly onto ice, never the other way around. Adding water to concentrated acid can cause violent splashing and release of heat.

  • Waste Disposal : Neutralize acidic waste streams before disposal according to your institution's hazardous waste guidelines.

References

  • Dinitroaniline purification with inorganic acid halides. (n.d.). Google Patents.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]

  • Dinitroanilines. (n.d.). CORESTA. Retrieved from [Link]

  • Process for the purification of nitrosamine-containing dinitroanilines. (n.d.). Google Patents.
  • Dinitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 2,6-dinitroaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. (1989). Analyst. Retrieved from [Link]

  • Process for the preparation of 2,4-dinitroaniline. (n.d.). Google Patents.
  • 2,4-dinitroaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. (2016). ResearchGate. Retrieved from [Link]

  • Methodology for the Determination of Dinitroaniline Herbicides in Tissue and Excreta. (n.d.). Retrieved from [Link]

  • Methodology for the determination of dinitroaniline herbicides in tissue and excreta. (1979). Eisei kagaku. Japanese journal of toxicology and environmental health. Retrieved from [Link]

  • Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. (2022). Tetrahedron Letters. Retrieved from [Link]

  • Synthesis of dinitroaniline as plant growth regulators and for identification of amines. (1972). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved from [Link]

  • Can anyone let me know how I can obtain 2,5-Dinitroaniline? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of dinitroaniline. (n.d.). Retrieved from [Link]

  • Clean production process of 6-chloro-2,4-dinitroaniline. (n.d.). Google Patents.
  • Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. (1998). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Method for removing nitrosamine from dinitroaniline herbicides. (n.d.). Google Patents.
  • Simple method for the preparation of 2,4-dinitroaniline. (1963). Journal of Chemical Education. Retrieved from [Link]

  • Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles. (2002). Canadian Journal of Chemistry. Retrieved from [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2021). ResearchGate. Retrieved from [Link]

  • A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. (1990). Journal of Energetic Materials. Retrieved from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (1996). ACS Symposium Series. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved from [Link]

  • Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene. (n.d.). Google Patents.
  • Strong Safe Nitration Agent. (2015). Sciencemadness.org. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Strategies to Optimize the Yield of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of this compound is a nuanced example of electrophilic aromatic substitution, primarily achieved through the nitration of m-nitroaniline. The core challenge lies in controlling the regioselectivity of the reaction. The starting material possesses two directing groups: an amino group (-NH₂) and a nitro group (-NO₂). Under the strong acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This creates a complex interplay of directing effects: the existing nitro group directs meta to its position (C5), while the anilinium ion also directs meta (C5), and the unprotonated amino group directs ortho and para (C2, C4, C6).[1][2][3]

Optimizing the yield of the desired this compound isomer requires careful manipulation of reaction conditions to favor electrophilic attack at the C2 position while minimizing the formation of 3,4- and 2,5-dinitroaniline isomers and preventing oxidative side reactions.[4][5]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound via the nitration of m-nitroaniline.

Q1: Why is my overall yield of dinitroaniline products consistently low?

A1: Low yields can stem from several factors, often related to reaction kinetics and product stability.

  • Possible Cause 1: Incomplete Reaction. The deactivating nature of both the nitro group and the protonated anilinium ion makes the aromatic ring electron-poor and thus less reactive towards electrophilic attack.

    • Solution: Ensure sufficient reaction time or consider a modest increase in reaction temperature. However, temperature must be increased cautiously, as it can promote side reactions. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Possible Cause 2: Suboptimal Nitrating Agent. The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be insufficient. The nitronium ion is generated from nitric acid and sulfuric acid.[1]

    • Solution: Verify the concentration and quality of your nitric and sulfuric acids. The use of fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of NO₂⁺, but this also increases the reaction's exothermic potential and risk of oxidation. The ratio of H₂SO₄ to HNO₃ is critical and should be carefully controlled.

  • Possible Cause 3: Product Loss During Work-up. The dinitroaniline isomers may have some solubility in the acidic aqueous phase during quenching.

    • Solution: Ensure the reaction mixture is poured into a sufficiently large volume of crushed ice to cause rapid and complete precipitation. Wash the collected solid with ice-cold water to remove residual acid without dissolving a significant amount of the product. Consider back-extraction of the acidic filtrate with a suitable organic solvent like dichloromethane if significant product loss is suspected.[6]

Q2: My TLC/NMR analysis shows multiple spots/peaks, indicating a mixture of isomers. How can I improve the selectivity for this compound?

A2: The formation of isomeric byproducts is the primary challenge in this synthesis due to the competing directing effects on the m-nitroaniline ring.

  • Causality:

    • Nitration at C4 (leading to 3,4-Dinitroaniline): This is directed by the ortho, para-directing amino group.

    • Nitration at C5 (leading to 3,5-Dinitroaniline): This is directed by the meta-directing nitro group and the meta-directing anilinium ion.

    • Nitration at C2 (leading to this compound): This is also directed by the ortho, para-directing amino group, but is sterically hindered.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter for influencing regioselectivity. Lower temperatures (e.g., 0 to 5 °C) generally favor kinetic control and can help modulate the isomer ratios. High temperatures can lead to a loss of selectivity.

    • Protecting Group Strategy: The most effective method to control regioselectivity in aniline nitration is to protect the amino group.[5][7] By acetylating m-nitroaniline to form N-acetyl-m-nitroaniline, you replace the -NH₂ group with an acetamido group (-NHCOCH₃). This group is still ortho, para-directing but is less activating and provides more steric bulk, which can significantly alter the isomer distribution, often favoring nitration at the less hindered para-position (relative to the acetamido group), which would be C4. While this may not directly increase the 2,3-isomer, it provides a reliable way to control the reaction, which can then be optimized. The protecting group is removed by hydrolysis after nitration.

Q3: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What happened?

A3: The formation of dark, tarry material is a classic sign of oxidation and/or polymerization of the aniline derivative.

  • Possible Cause 1: Oxidative Side Reactions. Concentrated nitric acid is a powerful oxidizing agent, and aniline rings are highly susceptible to oxidation, especially at elevated temperatures.[5][8]

    • Solution: Maintain a strictly controlled low temperature (e.g., below 10 °C) throughout the addition of the nitrating mixture. The addition should be done dropwise with vigorous stirring to dissipate heat effectively.

  • Possible Cause 2: Uncontrolled Exotherm. The nitration reaction is highly exothermic. A rapid addition of the nitrating agent can cause a sudden temperature spike, leading to runaway reactions and decomposition.

    • Solution: Use an ice-salt bath to maintain a consistently low temperature. Add the nitrating mixture slowly via a dropping funnel over an extended period (e.g., 1-2 hours) to ensure the reaction remains under control.[6]

Frequently Asked Questions (FAQs)

Q1: What is the foundational reaction mechanism for the synthesis of this compound? A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the π-electrons of the m-nitroaniline ring to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (like HSO₄⁻) removes a proton from the ring to restore aromaticity, yielding the dinitroaniline product.[1]

Q2: Why is direct nitration of aniline itself generally avoided for producing specific isomers? A2: Direct nitration of aniline is problematic for two main reasons. First, the strong acids protonate the amino group to form the anilinium ion, which is a meta-director, leading to a mixture of isomers (typically ~47% meta, ~51% para, and ~2% ortho).[3][5] Second, nitric acid is a strong oxidizing agent that can degrade the highly activated aniline ring, resulting in tar formation and low yields.[8] Starting with m-nitroaniline already constrains the possible outcomes, but the same principles of protonation and oxidation apply.

Q3: How can I effectively purify this compound from its isomers? A3: Separating dinitroaniline isomers is challenging due to their similar polarities and solubilities.

  • Fractional Crystallization: This is often the first method attempted. It relies on small differences in solubility between the isomers in a particular solvent. Multiple recrystallization steps may be necessary, often with significant loss of material. A common solvent system is ethanol or an ethanol-water mixture.[6][9]

  • Column Chromatography: For achieving high purity, column chromatography on silica gel is the most effective method. A solvent system with a gradient of polarity, such as hexane-ethyl acetate, can be used to separate the isomers. Monitoring the fractions by TLC is essential to isolate the pure desired product.[10]

Q4: Are there safety precautions I should be aware of? A4: Yes, this reaction carries significant risks.

  • Highly Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction can release a large amount of heat. Proper temperature control is crucial to prevent the reaction from becoming violent. Always perform the reaction in a fume hood and have a cooling bath ready.

  • Nitrated Products: Dinitroanilines are energetic materials and can be explosive under certain conditions. Handle the final product with care, avoiding shock and friction.

Data Presentation

Table 1: Key Parameters for Optimizing the Nitration of m-Nitroaniline
ParameterCondition/VariableRationale & Impact on this compound Yield
Temperature -5 °C to 10 °CPrimary control variable for selectivity and safety. Lower temperatures suppress oxidation and can influence the kinetic vs. thermodynamic product ratio, potentially altering isomer distribution. Higher temperatures increase reaction rate but drastically reduce yield due to tar formation.[6]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄The ratio determines the concentration of the NO₂⁺ electrophile. A higher proportion of H₂SO₄ increases NO₂⁺ generation but also increases the degree of aniline protonation.[1]
Rate of Addition Slow, dropwise over 1-2 hoursCrucial for controlling the exotherm. Prevents localized temperature spikes, minimizing oxidation and improving overall yield and purity of the isolated product mixture.[6]
Reaction Time 2-6 hours (post-addition)Must be sufficient for the reaction to go to completion, especially given the deactivated nature of the substrate. Monitor by TLC to avoid unnecessarily long reaction times which could lead to degradation.
Quenching Pouring onto excess crushed iceRapidly stops the reaction and precipitates the organic products. Using a large volume of ice ensures the temperature does not rise significantly during this step.
Purification Method Fractional Crystallization / Column ChromatographyEssential for isolating the desired isomer. Fractional crystallization is suitable for initial bulk purification, while column chromatography is required for high purity.[10]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (~70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and portion-wise, add m-nitroaniline to the cold, stirring sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Stir until a homogeneous solution is formed.

  • Preparation of the Nitrating Mixture: In a separate beaker, pre-cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Allow this mixture to cool to 0-5 °C.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred m-nitroaniline solution over approximately 2 hours. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition.

  • Digestion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Work-up and Isolation: In a large beaker, prepare a mixture of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow solid precipitate containing a mixture of dinitroaniline isomers will form.

  • Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: Dry the crude product. The primary methods for purification are:

    • Fractional Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol. Isomers will have different solubilities, allowing for partial separation. Multiple recrystallizations may be needed.[9]

    • Column Chromatography: For high purity, dissolve the crude product in a minimal amount of dichloromethane and purify using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[10]

Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine_salt Prepare Amine Salt (m-Nitroaniline + conc. H₂SO₄) Maintain 0-5 °C start->amine_salt nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) Maintain 0-5 °C start->nitrating_mix nitration Nitration (Add nitrating mix to amine salt dropwise) Maintain 5-10 °C amine_salt->nitration nitrating_mix->nitration digestion Digestion (Stir at RT for 2-4h) nitration->digestion quench Quench (Pour onto crushed ice) digestion->quench filtration Vacuum Filtration & Washing quench->filtration purification Purification (Fractional Crystallization or Column Chromatography) filtration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Considerations. Retrieved from Benchchem Technical Support.[1]

  • Quora. (2018). Why is meta nitroaniline one of the major products in nitration of aniline?. Retrieved from Quora.[11]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from Chemistry Steps.[12]

  • Reddit. (2020). Help with nitration of a protected aniline. r/Chempros. Retrieved from Reddit.[13]

  • Benchchem. (n.d.). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. Retrieved from Benchchem Technical Support.[4]

  • Quora. (2017). Direct nitration of aniline is not possible. Why?. Retrieved from Quora.[8]

  • Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?. Retrieved from Quora.[2]

  • Benchchem. (n.d.). Technical Support Center: Nitration of Aniline Derivatives. Retrieved from Benchchem Technical Support.[5]

  • Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m -nitroaniline because.... Retrieved from Testbook.[3]

  • Google Patents. (n.d.). Dinitroaniline purification with inorganic acid halides. (US4185035A). Retrieved from Google Patents.[14]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from Allen.[7]

  • Testbook. (2024). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from Testbook.[15]

  • Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines. (DE2837529C2). Retrieved from Google Patents.[16]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from Chempanda Blog.[17]

  • U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Retrieved from EPA.gov.[18]

  • Benchchem. (n.d.). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification. Retrieved from Benchchem Technical Support.[10]

  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from YouTube.[19]

  • Chegg. (2020). Solved Question 3: (a) why are the o- and p- isomers (rather.... Retrieved from Chegg.com.[20]

  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. (Coll. Vol. 1, p.214; Vol. 2, p.42). Retrieved from Organic Syntheses.[9]

  • Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. (CN106854162A). Retrieved from Google Patents.[21]

  • Google Patents. (n.d.). Conversion method for m-dinitrobenzene, process for producing meta-nitroaniline and m-phenylenediamine. (CN101402978A). Retrieved from Google Patents.[22]

  • ScienceDirect. (2006). Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. Catalysis Communications, 8(3), 553-557.[23]

  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from PrepChem.com.[24]

  • ChemPedia. (2022). Preparation of m-nitroaniline from nitrobenzene. Retrieved from ChemPedia.[25]

  • Scribd. (n.d.). Preparation of M-Nitroaniline From Sodium Polysulfide. Retrieved from Scribd.[26]

  • MDPI. (2018). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Catalysts, 8(1), 23.[27]

  • ResearchGate. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline?. Retrieved from ResearchGate.[28]

  • Benchchem. (n.d.). Optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis. Retrieved from Benchchem Technical Support.[6]

  • Filo. (2024). Consider the given reaction, percentage yield of.... Retrieved from Filo.[29]

Sources

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Dinitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of dinitroaniline herbicides. This resource is meticulously designed for researchers, scientists, and professionals in drug development and environmental analysis. Here, we address common and complex challenges encountered during the chromatographic analysis of this important class of compounds, providing not just solutions, but the scientific reasoning behind them. Our goal is to empower you with the expertise to diagnose, resolve, and prevent issues, ensuring the accuracy, reproducibility, and robustness of your analytical methods.

Dinitroanilines are a class of herbicides widely used in agriculture for pre-emergence control of various weeds.[1][2] Their chemical properties, particularly their basicity, can present unique challenges in reversed-phase HPLC.[3] This guide will walk you through a systematic approach to troubleshooting, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Peak Shape Problems

Poor peak shape is one of the most frequent issues in HPLC, directly impacting resolution and the accuracy of quantification.

Q1: My dinitroaniline peaks are showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for dinitroaniline compounds in reversed-phase HPLC is most commonly caused by secondary interactions between the basic analyte molecules and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a drawn-out trailing edge. A tailing factor greater than 2.0 is generally considered unacceptable for precise analytical methods.[3]

Troubleshooting Workflow for Peak Tailing

Sources

Technical Support Center: Degradation Pathways of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the experimental degradation of 2,3-Dinitroaniline (2,3-DNA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your research endeavors. While experimental data on this compound is not as abundant as for other isomers like 2,4- and 2,6-Dinitroaniline, this document synthesizes established principles of nitroaromatic compound degradation to offer predictive insights and practical guidance for your experiments.

I. Scientific Background: Understanding the Degradation of this compound

This compound is an aromatic compound characterized by an aniline ring substituted with two nitro groups at the 2 and 3 positions. The electron-withdrawing nature of the nitro groups makes the aromatic ring electron-deficient and resistant to oxidative degradation, a common challenge with nitroaromatic compounds.[1] The primary degradation pathways typically involve the reduction of the nitro groups, which is a critical first step toward mineralization.

Experimental approaches to degrade 2,3-DNA and other nitroaromatics generally fall into three categories: microbial degradation, chemical reduction, and advanced oxidation processes (AOPs). Each of these approaches presents unique experimental considerations and potential challenges.

II. FAQs: Degradation Pathways of this compound

This section addresses frequently asked questions regarding the experimental degradation of 2,3-DNA.

Microbial Degradation

Q1: What are the likely microbial degradation pathways for this compound?

While specific microbial pathways for 2,3-DNA are not extensively documented, we can infer likely pathways from studies on other nitroaromatic compounds.[2][3] The initial and most crucial step is the reduction of the nitro groups.

  • Reductive Pathway: Under anaerobic conditions, microorganisms typically reduce the nitro groups sequentially to nitroso, hydroxylamino, and finally amino groups.[3] This would lead to the formation of 2-amino-3-nitroaniline and subsequently 2,3-diaminobenzene.

  • Oxidative Pathway: Aerobic degradation pathways for some dinitrotoluenes have been shown to initiate with a dioxygenase attack, leading to the removal of a nitro group as nitrite and the formation of a catechol.[4] A similar mechanism for 2,3-DNA would be a plausible area of investigation.

Q2: I am not observing any degradation of 2,3-DNA with my microbial culture. What could be the issue?

Several factors could be at play:

  • Toxicity: this compound, like other nitroaromatics, can be toxic to microorganisms, inhibiting their metabolic activity.[1] Consider starting with lower concentrations of 2,3-DNA.

  • Acclimation: The microbial consortium may require an acclimation period to induce the necessary enzymes for degradation. This can take time, from days to weeks.

  • Redox Conditions: The degradation pathway is highly dependent on the redox potential. Ensure your experimental setup maintains the desired aerobic or anaerobic conditions.

  • Co-substrates: Some microbial degradation processes require a co-substrate to provide the necessary energy and reducing equivalents for the initial steps of degradation.

Chemical Degradation & Advanced Oxidation Processes (AOPs)

Q3: What are the expected products from the chemical reduction of this compound?

Chemical reduction, for instance using zero-valent iron (Fe/H₂O) or sodium dithionite, is expected to follow a similar pathway to microbial reduction, targeting the nitro groups. The primary products would be 2-amino-3-nitroaniline and 2,3-diaminobenzene.[5][6]

Q4: My Advanced Oxidation Process (e.g., Fenton, photocatalysis) is not effectively degrading 2,3-DNA. What should I check?

  • pH: The efficiency of many AOPs, especially Fenton and photo-Fenton processes, is highly pH-dependent, with optimal degradation often occurring under acidic conditions (pH 2.5-3.5).[7][8]

  • Reagent Concentration: The concentrations of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺) are critical. An excess of these reagents can lead to scavenging of hydroxyl radicals, reducing the degradation efficiency.

  • UV Light Source: For photocatalytic processes, ensure the wavelength and intensity of your UV source are appropriate for activating your photocatalyst (e.g., TiO₂).[9]

  • Interfering Substances: Other organic matter or inorganic ions in your sample matrix can compete for hydroxyl radicals, inhibiting the degradation of 2,3-DNA.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during 2,3-DNA degradation experiments.

Analytical & Monitoring Issues
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent HPLC/GC Results Improper sample preparation; Mobile phase/carrier gas issues; Column degradation; Detector malfunction.Ensure complete dissolution of 2,3-DNA and its degradation products in the injection solvent. Prepare fresh mobile phase and ensure proper degassing.[10][11] Check for column contamination and consider flushing or replacing it.[12] Verify detector settings and lamp performance.
Difficulty Identifying Intermediates Low concentration of intermediates; Co-elution with other compounds; Lack of appropriate analytical standards.Use a more sensitive detector or employ sample concentration techniques (e.g., solid-phase extraction).[13] Optimize your chromatographic method to improve resolution.[14] Utilize mass spectrometry (LC-MS or GC-MS) for structural elucidation of unknown peaks.
Mass Balance Issues (Initial vs. Final Concentration) Incomplete extraction of parent compound or degradation products; Adsorption to experimental apparatus; Formation of volatile or un-extractable products.Optimize your extraction method to ensure high recovery of all analytes. Use silanized glassware to minimize adsorption. Analyze the headspace for volatile degradation products if applicable.
Experimental & Procedural Issues
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Degradation Insufficient reaction time; Non-optimal reaction conditions (pH, temperature, reagent concentration); Toxicity to microbial culture.Extend the duration of the experiment. Systematically optimize reaction parameters.[7] Perform a toxicity assay to determine the inhibitory concentration of 2,3-DNA on your microbial culture.
Formation of Recalcitrant Intermediates The degradation pathway leads to the formation of a more stable compound.Consider a combined treatment approach, such as a reductive step followed by an oxidative step, to degrade the parent compound and any persistent intermediates.
Precipitation of Reactants/Products Low solubility of 2,3-DNA or its degradation products in the reaction medium.Adjust the pH of the medium to enhance solubility. Consider using a co-solvent if it does not interfere with the degradation process.

IV. Experimental Protocols & Methodologies

Protocol 1: General Microbial Degradation Assay
  • Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for your microbial culture.

  • Inoculation: Inoculate the medium with your microbial consortium or pure strain.

  • Acclimation (Optional): If using a new culture, you may need to acclimate it to 2,3-DNA by gradually increasing its concentration over several transfers.

  • Spiking: Add a stock solution of this compound to the culture to achieve the desired initial concentration.

  • Incubation: Incubate the cultures under the desired conditions (e.g., aerobic or anaerobic, specific temperature, shaking speed).

  • Sampling: At regular time intervals, withdraw an aliquot of the culture.

  • Sample Preparation: Centrifuge the sample to remove biomass. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant for the disappearance of 2,3-DNA and the appearance of degradation products using HPLC or GC.

Protocol 2: General Photocatalytic Degradation Assay
  • Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in deionized water.

  • Add 2,3-DNA: Add a stock solution of this compound to the catalyst suspension to achieve the desired initial concentration.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.

  • Initiate Photocatalysis: Expose the suspension to a UV light source while continuously stirring.

  • Sampling: At regular time intervals, withdraw an aliquot of the suspension.

  • Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtrate for the concentration of 2,3-DNA using HPLC or a UV-Vis spectrophotometer.[9]

V. Visualizing Degradation Pathways & Workflows

Diagrams

G Figure 1: Putative Reductive Degradation Pathway of this compound This compound This compound 2-Nitroso-3-nitroaniline 2-Nitroso-3-nitroaniline This compound->2-Nitroso-3-nitroaniline +2e-, +2H+ 2-Hydroxylamino-3-nitroaniline 2-Hydroxylamino-3-nitroaniline 2-Nitroso-3-nitroaniline->2-Hydroxylamino-3-nitroaniline +2e-, +2H+ 2-Amino-3-nitroaniline 2-Amino-3-nitroaniline 2-Hydroxylamino-3-nitroaniline->2-Amino-3-nitroaniline +2e-, +2H+ Further Reduction/Ring Cleavage Further Reduction/Ring Cleavage 2-Amino-3-nitroaniline->Further Reduction/Ring Cleavage

Caption: Putative reductive degradation pathway of this compound.

G Figure 2: General Experimental Workflow for Microbial Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Mineral Salt Medium Prepare Mineral Salt Medium Inoculate with Microbial Culture Inoculate with Microbial Culture Prepare Mineral Salt Medium->Inoculate with Microbial Culture Spike with 2,3-DNA Spike with 2,3-DNA Inoculate with Microbial Culture->Spike with 2,3-DNA Incubate under Controlled Conditions Incubate under Controlled Conditions Spike with 2,3-DNA->Incubate under Controlled Conditions Collect Samples at Time Intervals Collect Samples at Time Intervals Incubate under Controlled Conditions->Collect Samples at Time Intervals Sample Preparation (Centrifuge/Filter) Sample Preparation (Centrifuge/Filter) Collect Samples at Time Intervals->Sample Preparation (Centrifuge/Filter) HPLC/GC Analysis HPLC/GC Analysis Sample Preparation (Centrifuge/Filter)->HPLC/GC Analysis Identify Degradation Products Identify Degradation Products HPLC/GC Analysis->Identify Degradation Products

Caption: General workflow for a microbial degradation study of 2,3-DNA.

VI. References

  • Dinitroaniline - Wikipedia. [5]

  • Methodology for the determination of dinitroaniline herbicides in tissue and excreta. [15]

  • Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed. [6][16]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [10]

  • Degradation of nitroaromatic compounds by microorganisms - PubMed. [2]

  • Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed. [17]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [18]

  • Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - ResearchGate. [19]

  • Application Note: Photocatalytic Degradation of 2,4-Dinitroaniline using TiO₂/ZrO₂ Films - Benchchem. [9]

  • Supercritical water oxidation of 2-, 3- and 4-nitroaniline: A study on nitrogen transformation mechanism - PubMed. [20]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. [11]

  • A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline - Benchchem. [21]

  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF - ResearchGate. [22]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [1]

  • :: Environmental Analysis Health and Toxicology. [23]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc.. [12]

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. [13]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [14]

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. [24]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites - MDPI. [25]

  • Biodegradation of nitroaromatic compounds - PubMed. [3]

  • Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed. [7]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.. [26]

  • Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ResearchGate. [27]

  • Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process | Request PDF - ResearchGate. [8]

  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - NIH. [28]

  • 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. [29]

  • Corundum Particles as Trypsin Carrier for Efficient Protein Digestion - MDPI. [30]

  • Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC - NIH. [4]

  • The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants - MDPI. [31]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. [32]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. [33]

  • Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis - PMC - NIH. [34]

  • This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. [35]

  • Degradation of 4-nitroaniline by Stenotrophomonas strain HPC 135 | Request PDF. [36]

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the highly exothermic nature of this classic yet challenging reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the safety and success of your experiments.

Introduction: The Challenge of Taming a Powerful Reaction

The nitration of aniline is a cornerstone of aromatic chemistry, pivotal for synthesizing a wide array of pharmaceuticals, dyes, and advanced materials. However, the reaction is notoriously exothermic and fraught with potential hazards if not properly controlled. The high reactivity of the aniline ring, driven by the electron-donating amino group, makes it susceptible to vigorous, often uncontrollable, reactions with strong nitrating agents.[1] This guide provides a structured approach to understanding and managing these challenges, ensuring both safety and optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the nitration of anilines, providing the foundational knowledge needed for successful experimentation.

Q1: Why is the direct nitration of aniline so hazardous and often avoided?

A1: Direct nitration of aniline with a standard mixture of concentrated nitric and sulfuric acids is highly problematic for two primary reasons:

  • Oxidation and Decomposition: The amino group (-NH₂) is highly susceptible to oxidation by concentrated nitric acid, a strong oxidizing agent. This leads to the formation of a complex mixture of oxidation products, often appearing as tarry, intractable materials, which significantly reduces the yield of the desired nitroaniline.[1][2]

  • Loss of Regiocontrol and Formation of Meta Isomer: In the strongly acidic nitrating medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[3][4] This protonated group is strongly deactivating and meta-directing, leading to a significant amount of the undesired m-nitroaniline (up to 47%).[2][5] This complicates purification and reduces the yield of the desired ortho and para isomers.[6][7]

Q2: What is the purpose of "protecting" the amino group before nitration?

A2: Protecting the amino group, typically through acetylation with acetic anhydride to form acetanilide, is a crucial strategy to mitigate the issues of direct nitration.[8][9] The resulting acetamido group (-NHCOCH₃) offers several advantages:

  • Moderates Reactivity: The acetyl group withdraws electron density from the nitrogen atom, reducing the activating effect of the amino group. This tempers the reactivity of the aromatic ring, preventing oxidation by nitric acid.[2][8]

  • Ensures Ortho/Para Selectivity: The acetamido group remains an ortho, para-director but is not basic enough to be significantly protonated in the acidic medium. This ensures that the electrophilic substitution occurs primarily at the para position due to steric hindrance at the ortho positions.[5][10]

  • Improves Yields: By preventing oxidation and controlling regioselectivity, the overall yield of the desired p-nitroaniline is dramatically increased.[11]

The protection-nitration-deprotection sequence is a classic example of strategic functional group manipulation in organic synthesis.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the nitration of anilines.

Issue 1: Runaway Reaction and Temperature Spike

A sudden, uncontrolled increase in temperature is the most critical safety hazard in aniline nitration, potentially leading to violent decomposition.[12]

Probable Causes Solutions & Explanations
Rapid Addition of Nitrating Agent The addition of the nitrating mixture (HNO₃/H₂SO₄) must be done slowly and dropwise. A rapid addition generates heat faster than the cooling system can dissipate it, leading to a thermal runaway. Solution: Use a dropping funnel for controlled, slow addition and constantly monitor the internal reaction temperature with a thermometer.
Inadequate Cooling The cooling bath may not have sufficient capacity or be at a low enough temperature to absorb the heat generated. Solution: Ensure a well-maintained ice-salt bath or a cryo-cooler capable of maintaining the reaction temperature between 0-5°C. The reaction vessel should be adequately immersed in the cooling bath.[13]
Poor Agitation Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction that can propagate through the mixture. Solution: Use a properly sized magnetic stir bar or overhead stirrer to ensure vigorous and homogenous mixing throughout the reaction.
Incorrect Reagent Concentration Using overly concentrated acids can dangerously increase the reaction rate and exothermicity. Solution: Adhere strictly to established protocols for the preparation and concentration of the nitrating mixture.

Emergency Response for a Runaway Reaction: If the temperature rises uncontrollably, the immediate priority is to prevent a catastrophic failure. If your lab has an established emergency procedure, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[14] Caution: This quenching process is itself highly exothermic due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate personal protective equipment (PPE) and behind a safety shield.[14]

Issue 2: Low Yield of the Desired Nitroaniline Product
Probable Causes Solutions & Explanations
Incomplete Reaction The reaction may not have gone to completion due to insufficient time or a temperature that is too low, leading to an accumulation of unreacted starting material. Solution: Ensure the reaction is stirred for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Side Products As discussed in the FAQs, direct nitration can lead to significant amounts of m-nitroaniline and oxidation byproducts. Solution: Employ the amino group protection strategy (acetylation) to direct the substitution to the para position and prevent oxidation.[15]
Loss During Work-up The desired product may be lost during extraction or recrystallization steps. Solution: Carefully choose your extraction solvents. When quenching, pouring the reaction mixture onto ice can help precipitate the product, which can then be collected by filtration.[16] For recrystallization, select a solvent that provides good differential solubility between the desired product and impurities.
Issue 3: Formation of Unexpected Isomers or Byproducts
Probable Causes Solutions & Explanations
Significant Meta-Isomer Formation This is a clear indication of direct nitration without protection of the amino group, leading to the formation of the meta-directing anilinium ion.[17] Solution: Implement the protection-nitration-deprotection workflow as detailed in the protocols below.
Presence of Dinitro Compounds Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). Solution: Maintain strict temperature control and use the correct stoichiometry of the nitrating agent. The deactivating effect of the first nitro group generally makes the introduction of a second one more difficult, but it can occur under forcing conditions.
Tarry Residues This is typically a result of oxidation of the aniline starting material.[18] Solution: Protect the amino group before nitration. Ensure the reaction temperature is kept low, as higher temperatures accelerate oxidative side reactions.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Protection of Aniline via Acetylation

This protocol describes the conversion of aniline to acetanilide to protect the amino group.

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice-water bath

  • Beaker, round-bottom flask, magnetic stirrer

Procedure:

  • In a fume hood, dissolve aniline in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.[13]

  • Cool the flask in an ice-water bath.

  • Slowly add acetic anhydride to the stirred solution at a rate that keeps the temperature below 80°C (Note: the reaction is exothermic).[13]

  • After the addition is complete, continue stirring until the mixture cools to room temperature (approximately 15-20 minutes).

  • Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the acetanilide.

  • Collect the solid acetanilide by suction filtration and wash with cold water until the filtrate is neutral.

  • Dry the product before proceeding to the nitration step.

Protocol 2: Nitration of Acetanilide

Materials:

  • Acetanilide (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-salt bath

  • Dropping funnel, thermometer, magnetic stirrer

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture is highly corrosive and the mixing is exothermic.

  • Reaction Setup: Place the dried acetanilide in a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add concentrated sulfuric acid to the acetanilide and stir until it is fully dissolved.

  • Cool the flask in an ice-salt bath to a temperature between 0-5°C.[13]

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred acetanilide solution. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.[16][19]

  • After the addition is complete, allow the mixture to stir at room temperature for about 1 hour to ensure the reaction goes to completion.[13]

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the p-nitroacetanilide.

  • Collect the solid product by suction filtration and wash thoroughly with cold water.

Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide

Materials:

  • p-Nitroacetanilide (from Protocol 2)

  • Concentrated Sulfuric Acid

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • Heat a mixture of the p-nitroacetanilide, concentrated sulfuric acid, and water under reflux for approximately 45 minutes.[13]

  • Cool the solution and pour it into a mixture of ice and water.

  • Neutralize the mixture with a 10% NaOH solution to precipitate the p-nitroaniline.

  • Collect the p-nitroaniline by suction filtration, wash with water, and dry.

Part 4: Visualizations

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired reaction pathway via protection versus the problematic direct nitration route.

NitrationPathways cluster_protection Desired Pathway (with Protection) cluster_direct Undesired Side Reactions (Direct Nitration) Aniline_P Aniline (-NH2) Acetanilide Acetanilide (-NHCOCH3) Aniline_P->Acetanilide Acetylation pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Nitration (HNO3/H2SO4) pNitroaniline p-Nitroaniline (Major Product) pNitroacetanilide->pNitroaniline Hydrolysis Aniline_D Aniline Anilinium Anilinium Ion (-NH3+) Aniline_D->Anilinium Protonation (in H2SO4) Oxidation Oxidation Products (Tarry Byproducts) Aniline_D->Oxidation Oxidation (by HNO3) mNitroaniline m-Nitroaniline (Side Product) Anilinium->mNitroaniline Nitration (Meta-directing)

Caption: Desired vs. Undesired Aniline Nitration Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues during aniline nitration.

Troubleshooting decision decision action action problem problem Start Start: Nitration of Aniline Derivative CheckSideReactions Side Reactions Observed? (e.g., Tarring, Meta-Isomer) Start->CheckSideReactions CheckProtection Is the Amino Group Protected? (e.g., as Acetanilide) CheckSideReactions->CheckProtection Yes End End: Improved Yield and Purity CheckSideReactions->End No ImplementProtection Action: Implement Protection Protocol (Acetylation -> Nitration -> Hydrolysis) CheckProtection->ImplementProtection No CheckOtherIssues Action: Check Reagent Purity, Optimize Temperature Control CheckProtection->CheckOtherIssues Yes ImplementProtection->End CheckOtherIssues->End

Caption: Troubleshooting workflow for aniline nitration side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • ResearchGate. (n.d.). Methods for the nitration of protected anilines.
  • Anjali Devi. (2020, November 5).
  • PubMed. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis, 22(2), 234-242.
  • Ingenta Connect. (2025, February 1). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis, 22(2), 234-242.
  • Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?
  • Electrophilic substitution (case aniline): Nitration. (n.d.).
  • ResearchGate. (2025, October 31).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Khan Academy India - English. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Video]. YouTube.
  • NCERT. (n.d.). Amines.
  • Reddit. (2020, November 19). Help with nitration of a protected aniline. r/Chempros.
  • askIITians. (2025, July 23). Why is nitration of aniline difficult?
  • University of Washington. (n.d.). Aniline Safety Guideline.
  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Khan Academy. (n.d.).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4.
  • All Chemistry. (2021, October 2). 7.
  • PMC - NIH. (2014, February 14).
  • Sarthaks eConnect. (2020, February 28). During the nitration of aniline, the amino group is protected by.
  • brainly.com. (2023, November 2). Assertion: Controlled nitration of aniline at low temperature gives m-nitroaniline as one of the major.
  • Nitration reaction safety. (2024, June 7). [Video]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Nitration of Aniline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
  • Carl ROTH. (n.d.).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Quora. (2017, May 31).
  • Explosions&Fire. (2024, June 1). Making Nitroaniline (And the Exploding Snake). [Video]. YouTube.
  • Benchchem. (n.d.). Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitration Reactions.
  • Taylor & Francis. (n.d.).
  • Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Allen. (n.d.). Direct nitration of aniline is not carried out. Explain why?
  • Fisher Scientific. (2015, March 19).
  • ElearnIn. (2017, December 12). Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter. [Video]. YouTube.
  • PubMed. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Luminescence, 26(2), 148-52.
  • Sarpong Group, UC Berkeley. (2016, November 22).

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Technical Support Center: Purification of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dinitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to remove isomeric impurities. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a typical this compound synthesis?

During the synthesis of this compound, which often involves the nitration of a substituted aniline or the reaction of a chlorodinitrobenzene isomer with ammonia, the formation of other dinitroaniline isomers is a significant possibility. The directing effects of the amino and nitro groups on the benzene ring can lead to a mixture of products. The most common isomeric impurities include:

  • 2,4-Dinitroaniline: Often a major byproduct due to the strong ortho, para-directing effect of the amino group.

  • 2,5-Dinitroaniline

  • 2,6-Dinitroaniline

  • 3,4-Dinitroaniline

  • 3,5-Dinitroaniline

The exact profile and ratio of these impurities depend heavily on the specific synthetic route and reaction conditions used.[1][2]

Q2: Why is the removal of these isomeric impurities critical, especially in pharmaceutical applications?

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount.[3] Isomeric impurities, even in small amounts, can have significantly different pharmacological, toxicological, and pharmacokinetic profiles compared to the target compound. The presence of an unintended isomer can lead to:

  • Altered Efficacy: The impurity may be less active, inactive, or even antagonistic to the desired biological target.

  • Increased Toxicity: Isomers can have unique toxicity profiles, leading to unforeseen side effects.

  • Regulatory Hurdles: Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.

Therefore, robust and validated purification methods are essential to ensure the safety, efficacy, and regulatory compliance of the final product.

Q3: What are the primary methods for removing isomeric impurities from this compound?

The primary methods leverage the subtle differences in the physicochemical properties of the dinitroaniline isomers.[2] The most effective techniques are:

  • Recrystallization: This is the most common and scalable method, relying on differences in the solubility of the isomers in a specific solvent or solvent system at varying temperatures.[4]

  • Column Chromatography: A highly effective but often less scalable method that separates compounds based on their differential adsorption to a stationary phase.[5]

  • High-Performance Liquid Chromatography (HPLC): While typically used for analysis, preparative HPLC can be employed for high-purity separation of small to moderate quantities of material.[6][7]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purification. Success depends entirely on selecting a solvent system where the solubility of this compound is significantly different from its impurities at different temperatures.

Q4: My recrystallization isn't improving the purity of my this compound. What's going wrong?

This is a common issue and usually points to a suboptimal solvent choice.

Causality: For successful recrystallization, the target compound (this compound) should be sparingly soluble at low temperatures but highly soluble at high temperatures in the chosen solvent. Conversely, the isomeric impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). If the solubility profiles of the desired product and the impurity are too similar in your chosen solvent, you will not achieve effective separation.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Based on available data for similar compounds like 2,4-Dinitroaniline, good starting points include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone), as well as mixtures with water.[8][9][10]

  • Use a Two-Solvent System: If a single solvent doesn't work, a binary system is often effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common example for anilines is an ethanol/water mixture.[10][11]

  • Control the Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then move it to an ice bath to maximize yield. Slow crystal growth is key to high purity.

  • Check for Oiling Out: If your product separates as an oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of your solute at that concentration. To fix this, use a lower-boiling point solvent or use a larger volume of the same solvent.

Experimental Protocol: Two-Solvent Recrystallization of this compound

This protocol is a starting point and should be optimized based on your specific impurity profile.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (a "good" solvent) while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Addition of "Poor" Solvent: To the hot, clear solution, add warm water (the "poor" solvent) dropwise until the solution just begins to turn cloudy (turbid).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., cold 50:50 ethanol/water).

  • Drying: Dry the crystals under vacuum to remove residual solvent. Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the efficiency of the purification.

Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Q5: How do I select the right mobile phase and stationary phase for separating dinitroaniline isomers?

The key is to find a system that maximizes the difference in affinity between this compound and its isomeric impurities for the stationary phase.

Causality: Separation in normal-phase chromatography (e.g., using silica gel) is based on polarity. More polar compounds interact more strongly with the polar silica gel and therefore elute later. The polarity of dinitroaniline isomers is influenced by intramolecular hydrogen bonding and the overall dipole moment of the molecule. For example, an isomer capable of strong intramolecular hydrogen bonding between the amino group and an ortho-nitro group may behave as a less polar compound than an isomer where this is not possible, causing it to elute faster.

Troubleshooting Steps:

  • Stationary Phase Selection: For dinitroanilines, silica gel is the most common and effective stationary phase.

  • Mobile Phase Selection (TLC Analysis): Before running a large column, screen different mobile phases using Thin Layer Chromatography (TLC).

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Spot your crude mixture on a TLC plate and develop it in different hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • The ideal mobile phase will give a good separation of the spots with the spot for the desired product having a Retention Factor (Rf) of approximately 0.25-0.35.

  • Optimize the Gradient: If a single solvent mixture (isocratic elution) does not resolve all impurities, a gradient elution may be necessary. This involves starting with a less polar mobile phase and gradually increasing its polarity during the column run.

Data Summary: Physicochemical Properties of Dinitroaniline Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₅N₃O₄183.12134-136[3]
2,4-DinitroanilineC₆H₅N₃O₄183.12175-180[10][12]
2,6-DinitroanilineC₆H₅N₃O₄183.12138-142
3,5-DinitroanilineC₆H₅N₃O₄183.12159-161

Note: Melting points can vary slightly based on purity and measurement conditions. The significant difference in melting points, particularly between 2,3- and 2,4-isomers, can be a useful indicator of purity.

Workflow and Logic Diagram

The following diagram outlines the logical workflow for the purification of this compound.

PurificationWorkflow Start Crude this compound CheckPurity Analyze Purity (HPLC/GC) Start->CheckPurity Recrystallization Attempt Recrystallization CheckPurity->Recrystallization Purity < Target PureProduct Pure this compound (>99%) CheckPurity->PureProduct Purity >= Target AssessRecryst Analyze Purity Recrystallization->AssessRecryst ColumnChrom Perform Column Chromatography AssessRecryst->ColumnChrom Purity < Target AssessRecryst->PureProduct Purity >= Target AssessColumn Analyze Purity ColumnChrom->AssessColumn AssessColumn->PureProduct Purity >= Target Reprocess Reprocess or Combine Fractions AssessColumn->Reprocess Purity < Target (some fractions may be pure) Reprocess->ColumnChrom

Caption: Logical workflow for the purification of this compound.

References

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere. Available at: [Link][6]

  • ResearchGate. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF. Available at: [Link][7]

  • Journal of Chemical & Engineering Data. (2015). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Available at: [Link][8]

  • ResearchGate. (2015). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Available at: [Link][9]

  • Google Patents. (1980). US4185035A - Dinitroaniline purification with inorganic acid halides. Available at: [13]

  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. Available at: [Link][10]

  • Google Patents. (1978). DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines. Available at: [14]

  • Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available at: [Link][15]

  • Autechaux. (n.d.). This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. Available at: [Link][3]

  • Course Hero. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Available at: [Link][16]

  • HOPEMAX. (2024). What are the precursors for the synthesis of 2 - Nitroaniline?. Available at: [Link][1]

  • Wikipedia. (n.d.). Dinitroaniline. Available at: [Link][2]

  • ResearchGate. (n.d.). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K | Request PDF. Available at: [Link][17]

  • ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link][18]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Available at: [Link][19]

  • PubChem. (n.d.). 2,4-Dinitroaniline. Available at: [Link][12]

  • Google Patents. (2017). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Available at: [20]

  • Scribd. (n.d.). Recrystallization. Available at: [Link][4]

  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of.... Available at: [Link][5]

  • YouTube. (2022). Recrystallization of m-nitroaniline#chemistrypractical. Available at: [Link][21]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link][11]

  • ResearchGate. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Available at: [Link][22]

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preventing the formation of tar-like byproducts in dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Tar-Like Byproduct Formation

Welcome to the Technical Support Center for dinitroaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of tar-like byproducts, a common challenge in this synthetic process. As Senior Application Scientists, we provide insights grounded in chemical principles and extensive laboratory experience to help you achieve higher yields and purity.

Introduction to the Challenge

Dinitroanilines are crucial intermediates in the production of various industrial chemicals, including dyes, pesticides, and explosives.[1] Their synthesis, often involving the nitration of anilines or the reaction of dinitrochlorobenzene with ammonia, can be complicated by the formation of dark, viscous, tar-like substances.[2][3] These byproducts not only reduce the yield of the desired product but also present significant challenges in purification. Understanding the underlying causes of tar formation is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns encountered during dinitroaniline synthesis.

Q1: What are the primary causes of tar-like byproduct formation in dinitroaniline synthesis?

A: Tar formation is generally a result of several competing side reactions and degradation pathways. The primary causes include:

  • Oxidation of the Aniline Ring: The amine group in aniline and its derivatives is highly activating, making the aromatic ring susceptible to oxidation, especially under the harsh conditions of nitration (e.g., using concentrated nitric and sulfuric acids).[2] This can lead to the formation of condensed quinone-like structures, which are dark-colored and polymeric.[2]

  • Over-Nitration: The reaction conditions for nitration can be difficult to control, and polynitration can occur, leading to the formation of highly unstable and reactive species that can decompose and polymerize.[2]

  • Side Reactions of Diazonium Salts: In syntheses that may involve diazotization as an intermediate step, the resulting diazonium salts can be unstable, especially at elevated temperatures.[4][5][6][] Their decomposition can initiate polymerization and the formation of complex, tarry mixtures.

  • Reaction with Impurities: The presence of impurities in the starting materials or reagents can catalyze unwanted side reactions, contributing to the formation of tar.

Q2: How does reaction temperature influence the formation of tarry byproducts?

A: Temperature is a critical parameter in controlling the selectivity and outcome of dinitroaniline synthesis.

  • Exothermic Nature of Nitration: Aromatic nitration is a highly exothermic process.[8] Without adequate temperature control, localized "hot spots" can develop within the reaction mixture. These high-temperature zones can accelerate the rates of undesirable side reactions, such as oxidation and decomposition, leading to increased tar formation.

  • Stability of Intermediates: Many intermediates in these reaction pathways are thermally sensitive. For instance, diazonium salts, if formed, are notoriously unstable at temperatures above 5 °C and can decompose violently.[4]

  • Optimal Temperature Ranges: For many dinitroaniline preparations, maintaining a specific and often low temperature range is crucial for maximizing the yield of the desired product while minimizing byproduct formation. For example, a patented process for 2,4-dinitroaniline synthesis specifies a temperature range of 60° to 90°C to ensure high yield and quality.[9]

Q3: My reaction mixture turned dark brown/black, and I have a significant amount of insoluble tar. What should I do?

A: A dark, tarry reaction mixture indicates significant byproduct formation. While prevention is ideal, here are some troubleshooting steps for salvaging the product:

  • Cool the Reaction: Immediately cool the reaction mixture to slow down further byproduct formation.

  • Dilution and Extraction: Dilute the mixture with a suitable solvent to reduce viscosity. A common procedure involves dissolving the crude product in a solvent like ethyl acetate, filtering out insoluble matter, and then washing the organic phase with a sodium bicarbonate solution to remove acidic impurities.[10]

  • Recrystallization: Recrystallization is a powerful technique for purifying the desired dinitroaniline from tarry impurities. A common method for 2,4-dinitroaniline involves dissolving the crude product in hot alcohol and then adding water until the solution becomes turbid.[11] Upon cooling, the purified product crystallizes out, leaving many of the impurities in the solution.[11]

  • Chromatography: For smaller-scale reactions or when high purity is essential, column chromatography on silica gel can be an effective method for separating the dinitroaniline from the tarry byproducts.[10]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causal analysis of common issues and their solutions.

Observed Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
Darkening of reaction mixture upon addition of nitrating agent - Uncontrolled exothermic reaction- Oxidation of the aniline substrate- Add the nitrating agent slowly and in portions.- Ensure efficient stirring and external cooling (e.g., ice bath).- Protect the amine group prior to nitration.Slow addition and cooling help dissipate the heat generated during the exothermic nitration reaction, preventing localized overheating that can lead to oxidation and other side reactions.[8] Protecting the amine group, for instance, through acetylation, reduces its activating effect and susceptibility to oxidation.[12]
Low yield of crystalline product and high amount of tar - Incorrect stoichiometry of reagents- Reaction temperature too high- Presence of impurities- Carefully control the molar ratios of reactants.- Monitor and maintain the reaction temperature within the optimal range.- Use high-purity starting materials and reagents.Precise stoichiometry ensures that the limiting reagent is fully consumed in the desired reaction pathway. Maintaining the correct temperature minimizes side reactions. Impurities can act as catalysts for unwanted polymerization or degradation reactions.
Product is difficult to filter and purify - Co-precipitation of tar with the product- Product is an oil rather than a solid- Attempt recrystallization from a different solvent system.- Consider a solvent-antisolvent precipitation method.- Use column chromatography for purification.The solubility of the desired product and the tarry byproducts will vary in different solvents. A well-chosen solvent system can selectively dissolve the product, leaving the tar behind, or vice-versa. Chromatography separates compounds based on their differential adsorption to the stationary phase.[10]

Experimental Protocols

Protocol 1: Protective Acetylation of Aniline Prior to Nitration

This protocol describes a method to protect the amine group, thereby reducing its activating and oxidizing potential during nitration.[12]

  • To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride at room temperature.

  • Heat the mixture to reflux for a short period to ensure complete acetylation.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the acetanilide.

  • Filter the solid acetanilide, wash with cold water, and dry.

  • Proceed with the nitration of the acetanilide using a standard nitrating mixture (concentrated nitric and sulfuric acids) at a controlled temperature.

  • After nitration, hydrolyze the acetyl group by heating with aqueous acid to yield the nitrated aniline.

Protocol 2: Purification of 2,4-Dinitroaniline by Recrystallization

This protocol is adapted from a well-established procedure for purifying 2,4-dinitroaniline.[11]

  • Dissolve the crude 2,4-dinitroaniline product in a minimal amount of boiling alcohol.

  • While the solution is hot, slowly add water until the solution becomes turbid.

  • Reheat the solution until the turbidity disappears.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Filter the purified crystals and wash them with a small amount of cold alcohol-water mixture.

  • Dry the crystals under vacuum.

Visualizing the Problem: Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the competing side reactions that lead to tar formation.

cluster_desired Desired Reaction Pathway cluster_side Side Reactions (Tar Formation) Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Acetylation Oxidation_Products Oxidation Products (Quinones, etc.) Aniline->Oxidation_Products Direct Nitration (Harsh Conditions) Nitrated_Acetanilide Nitrated Acetanilide Acetanilide->Nitrated_Acetanilide Nitration Dinitroaniline Dinitroaniline (Desired Product) Nitrated_Acetanilide->Dinitroaniline Hydrolysis Polynitration Polynitrated Species Dinitroaniline->Polynitration Excess Nitrating Agent Decomposition Decomposition & Polymerization Oxidation_Products->Decomposition Polynitration->Decomposition Tar Tar-like Byproducts Decomposition->Tar

Caption: Desired vs. side reaction pathways in dinitroaniline synthesis.

The following workflow provides a logical approach to troubleshooting tar formation.

Start Tar Formation Observed Check_Temp Was reaction temperature controlled effectively? Start->Check_Temp Check_Addition Was the nitrating agent added slowly? Check_Temp->Check_Addition Yes Improve_Cooling Improve cooling and monitoring of temperature Check_Temp->Improve_Cooling No Check_Protection Was the amine group protected? Check_Addition->Check_Protection Yes Slow_Addition Slow down the rate of addition Check_Addition->Slow_Addition No Protect_Amine Implement amine protection step Check_Protection->Protect_Amine No Purify Purify product via recrystallization or chromatography Check_Protection->Purify Yes Improve_Cooling->Check_Addition Slow_Addition->Check_Protection Protect_Amine->Purify End Optimized Synthesis Purify->End

Caption: Troubleshooting workflow for tar formation.

Conclusion

The formation of tar-like byproducts in dinitroaniline synthesis is a complex issue that arises from a combination of factors, primarily related to the reactivity of the aniline ring and the harsh conditions of the reaction. By understanding the underlying chemical principles and implementing careful control over reaction parameters such as temperature and reagent addition, it is possible to significantly minimize the formation of these unwanted byproducts. Furthermore, the use of protective group strategies and effective purification techniques can lead to higher yields and purity of the desired dinitroaniline products.

References

  • Wells, F. B., & Allen, C. F. H. (n.d.). 2,4-dinitroaniline. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Simple method for the preparation of 2,4-dinitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Obtaining 2-4 Dinitrophenylaniline. Retrieved from [Link]

  • Quora. (n.d.). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Nitration of aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
  • Google Patents. (n.d.). CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline.
  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). KR910005767B1 - Method for preparing 2,4-dinitroaniline.
  • Google Patents. (n.d.). DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Pharm D GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (1972). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of nitrosoamine impurities from herbicides.
  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • YouTube. (2020, November 5). Nitration of aniline. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

  • Journal of the Chemical Society. (1950). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitroanilines and the respective N-nitrosamine impurities. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]

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Technical Support Center: Long-Term Storage and Stability of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical reagent in your experiments. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory.

I. Core Principles of this compound Stability

This compound, a yellow crystalline powder, is a valuable intermediate in pharmaceutical and organic synthesis.[1] Its stability is paramount for reproducible and accurate experimental outcomes. The presence of two electron-withdrawing nitro groups on the aniline ring makes the molecule susceptible to certain degradation pathways, particularly under harsh conditions.[2] While generally stable under recommended storage conditions, understanding its potential liabilities is key to preventing unexpected experimental results.[3]

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1][4] It is also recommended to store it in a locked cabinet due to its toxicity.[4]

Q2: What are the primary signs of this compound degradation?

A2: Visual inspection is the first line of defense. A change in color from its characteristic yellow, darkening, or the appearance of clumping or an unusual odor can indicate degradation. However, chemical degradation can occur without obvious physical changes. Therefore, periodic analytical testing is recommended for long-term stored materials.

Q3: What are the main degradation pathways I should be concerned about?

A3: Based on the structure of this compound and data from related nitroaromatic compounds, the primary degradation pathways to consider are:

  • Photodegradation: Exposure to UV light can induce photochemical reactions.[5]

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially initiated by the scission of the N-NO2 bond.[6]

  • Hydrolysis: Although sparingly soluble in water, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the amine or nitro groups.[7]

  • Reaction with Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can cause decomposition.[3]

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions.[8] When stored under ideal conditions (cool, dry, dark, and inert atmosphere), it is expected to be stable for several years. However, for critical applications, it is best practice to re-qualify the material after a prolonged storage period (e.g., >2 years) to ensure it meets the required purity specifications.

III. Troubleshooting Guide: Experimental Issues Related to Stability

This section provides a question-and-answer formatted guide to troubleshoot common experimental problems that may arise from the instability of this compound.

Q1: My reaction is giving lower yields than expected, and I suspect the quality of my aged this compound. How can I confirm this?

A1: A lower-than-expected yield is a common indicator of reagent degradation. To confirm if your this compound is the culprit, you should perform a purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for this.[3] Compare the chromatogram of your stored sample with a fresh batch or a certified reference standard. A significant decrease in the main peak area percentage or the appearance of new impurity peaks would confirm degradation.

Q2: I am observing unexpected side products in my reaction. Could these be from the degradation of this compound?

A2: Yes, it is possible. Degradation products of this compound can act as impurities and participate in side reactions. The most likely degradation products would arise from the reduction of one or both nitro groups to form nitro-amino or diamino-aniline derivatives.[9] To identify these, you can use HPLC-MS (Mass Spectrometry) to analyze your starting material. The mass of the unexpected side products in your reaction can then be compared to the masses of potential degradation products.

Q3: My HPLC analysis of this compound is showing tailing peaks and inconsistent retention times. What could be the cause?

A3: While these issues can stem from the HPLC system itself, they can also be related to the sample.[10]

  • Peak Tailing: This can be caused by the interaction of the basic amine group with acidic silanols on the column stationary phase. Ensure your mobile phase is adequately buffered. The presence of impurities from degradation can also lead to co-elution and peak tailing.

  • Inconsistent Retention Times: This may be due to the degradation of the sample in the autosampler vial, especially if exposed to light or elevated temperatures for an extended period. Prepare fresh samples and minimize their time in the autosampler.

Troubleshooting Workflow for Analytical Issues

Caption: Troubleshooting workflow for analytical issues with this compound.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure an inert seal.

  • Atmosphere: Before sealing, flush the headspace of the container with an inert gas such as argon or nitrogen to displace oxygen and moisture.

  • Labeling: Clearly label the container with the compound name, date of receipt/synthesis, and storage conditions.

  • Location: Store the container in a designated, locked cabinet for toxic substances, away from heat sources and direct sunlight. The storage area should be temperature and humidity controlled.

  • Inventory: Maintain a detailed log of when the container is opened and closed to track potential exposure to atmospheric conditions.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute the compound and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound has a strong absorbance (a wavelength scan is recommended to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate the peaks and calculate the area percentage of the main this compound peak. A purity of >98% is generally considered good for a starting material.[1]

V. Data Summary

ParameterRecommended Condition/ValueRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermal degradation.
Storage Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis.
Light Exposure In the dark (Amber container)Prevents photodegradation.[5]
Incompatible Materials Strong acids, strong oxidizing agents, acid chlorides, acid anhydridesTo prevent chemical reactions and decomposition.[3]
Purity Check Frequency Annually for long-term stored materialTo ensure continued integrity for critical applications.

VI. References

Sources

Validation & Comparative

A Comparative Analysis of 2,3-Dinitroaniline and 2,4-Dinitroaniline Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate fields of chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. The positional arrangement of functional groups on an aromatic scaffold can profoundly influence a molecule's electronic properties, steric profile, and, consequently, its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two key dinitroaniline isomers: 2,3-Dinitroaniline and 2,4-Dinitroaniline. By delving into their structural disparities and the resulting electronic and steric effects, we aim to equip researchers with the predictive insights necessary for optimizing synthetic strategies and designing novel molecular entities.

Structural and Physicochemical Properties: A Tale of Two Isomers

This compound and 2,4-Dinitroaniline, while sharing the same molecular formula (C₆H₅N₃O₄) and molecular weight (183.12 g/mol ), exhibit distinct physical properties stemming from the differential placement of their nitro substituents. These differences in properties such as melting point and solubility can have practical implications in experimental design and product isolation.[1][2]

PropertyThis compound2,4-Dinitroaniline
CAS Number 602-03-9[2]97-02-9[3]
Appearance Yellow crystalline solid[2]Yellow to yellow-green crystalline powder[4]
Melting Point 126-127 °C[2]177 °C[4]
Water Solubility Insoluble[2]0.06 g/L (20 °C)[5]
pKa (of conjugate acid) Data not readily available-4.53[5]

The significantly higher melting point of 2,4-Dinitroaniline suggests a more stable crystal lattice, likely due to more effective intermolecular interactions, including hydrogen bonding and π-π stacking, facilitated by its molecular symmetry.

Unraveling Reactivity: Electronic and Steric Effects at Play

The reactivity of dinitroaniline isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the two powerful electron-withdrawing nitro (-NO₂) groups. These effects modulate the nucleophilicity of the amino (-NH₂) group and the electrophilicity of the aromatic ring.

Basicity of the Amino Group: A Quantitative and Qualitative Comparison

The basicity of the amino group is a direct measure of the availability of its lone pair of electrons for protonation. The presence of electron-withdrawing nitro groups significantly decreases the basicity of the aniline scaffold compared to aniline itself.

  • 2,4-Dinitroaniline: The nitro groups are positioned ortho and para to the amino group. In these positions, they exert a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This delocalization of the nitrogen lone pair into the nitro groups drastically reduces the electron density on the nitrogen atom, rendering it a very weak base. The experimentally determined pKa of its conjugate acid is -4.53, underscoring its extremely low basicity.[5]

  • This compound: One nitro group is ortho to the amino group, exerting both -I and -M effects. The second nitro group is in the meta position, where it primarily exerts an inductive (-I) electron-withdrawing effect, with no direct resonance delocalization of the amino group's lone pair. Consequently, the overall electron-withdrawing effect on the amino group in this compound is expected to be slightly less pronounced than in the 2,4-isomer. Therefore, it can be predicted that This compound is a slightly stronger base than 2,4-Dinitroaniline , although both are significantly weaker bases than aniline.

Basicity Comparison cluster_0 Electronic Effects on Basicity 2,4-DNA 2,4-Dinitroaniline (-I, -M from both NO2 groups) Lower Basicity (Confirmed) Lower Basicity (Confirmed) 2,4-DNA->Lower Basicity (Confirmed) 2,3-DNA This compound (-I, -M from ortho-NO2) (-I from meta-NO2) Higher Basicity (Predicted) Higher Basicity (Predicted) 2,3-DNA->Higher Basicity (Predicted)

Caption: Predicted basicity based on electronic effects.

Reactivity in Electrophilic Aromatic Substitution

The dinitroaniline ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the two nitro groups. However, reactions can be forced under harsh conditions. The directing influence of the amino and nitro groups will determine the position of substitution.

  • 2,4-Dinitroaniline: The amino group is a strong ortho, para-director, while the nitro groups are meta-directors. The positions on the ring are either strongly activated by the amino group and strongly deactivated by a nitro group, or deactivated by both nitro groups. The position C6 is ortho to the amino group and meta to the 2-nitro group, making it the most likely site for electrophilic attack, although the overall reactivity will be very low.

  • This compound: The amino group directs ortho and para. The C6 position is para to the amino group and meta to the 3-nitro group, making it a potential site for substitution. A study on the nitration of this compound in aqueous sulfuric acid has shown that 6-nitration does occur.[6]

EAS Reactivity cluster_0 2,4-Dinitroaniline cluster_1 This compound node_24 NH2 (o,p-director) NO2 (2) (m-director) NO2 (4) (m-director) C6_24 C6: Most likely site (ortho to NH2, meta to NO2) node_24->C6_24 Directing effect node_23 NH2 (o,p-director) NO2 (2) (m-director) NO2 (3) (m-director) C6_23 C6: Favorable site (para to NH2, meta to NO2) node_23->C6_23 Directing effect

Caption: Directing effects in electrophilic aromatic substitution.

Reactivity in Nucleophilic Aromatic Substitution

The electron-deficient nature of the dinitroaniline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. The synthesis of 2,4-Dinitroaniline itself is often achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, a classic example of an SNAr reaction.[5][7]

  • 2,4-Dinitroaniline: The presence of nitro groups ortho and para to a potential leaving group strongly activates the ring towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro groups.

  • This compound: A leaving group at a position activated by both nitro groups (e.g., C1 with nitro groups at C2 and C3) would also be susceptible to SNAr. However, the stabilization of the Meisenheimer intermediate would be less effective compared to the 2,4-isomer, as only the ortho-nitro group can delocalize the negative charge through resonance.

Therefore, it is predicted that 2,4-dinitro-substituted aromatic systems will be more reactive towards nucleophilic aromatic substitution than their 2,3-dinitro counterparts , assuming a leaving group at a suitably activated position.

Experimental Protocol: Competitive Nitration of 2,3- and 2,4-Dinitroaniline

To empirically determine the relative reactivity of the two isomers towards electrophilic aromatic substitution, a competitive nitration experiment can be performed. This protocol is designed to provide a clear, semi-quantitative comparison of their reaction rates.

Objective: To determine the relative reactivity of this compound and 2,4-Dinitroaniline towards nitration.

Materials:

  • This compound

  • 2,4-Dinitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Internal standard (e.g., 1,3,5-trinitrobenzene)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and 2,4-Dinitroaniline, along with a known amount of the internal standard, in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding a sub-stoichiometric amount of concentrated nitric acid (e.g., 0.5 mmol) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Slowly add the nitrating mixture dropwise to the solution of dinitroanilines over 15 minutes, maintaining the temperature at 0 °C.

  • Quenching: After stirring for a specified time (e.g., 1 hour), carefully pour the reaction mixture onto crushed ice.

  • Workup: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution. Extract the products with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting mixture by GC-MS. Identify and quantify the remaining starting materials and the nitrated products relative to the internal standard.

Expected Outcome: The ratio of the nitrated products will provide a direct measure of the relative reactivity of the two isomers. A higher yield of the nitrated product of one isomer indicates its greater reactivity under these conditions.

Competitive_Nitration_Workflow cluster_workflow Experimental Workflow start Dissolve Equimolar 2,3-DNA & 2,4-DNA in H2SO4 at 0°C prepare_nitrating_mix Prepare Nitrating Mixture (HNO3/H2SO4) react Slowly Add Nitrating Mixture at 0°C prepare_nitrating_mix->react quench Quench Reaction on Ice react->quench workup Neutralize & Extract with DCM quench->workup analyze Analyze by GC-MS workup->analyze

Caption: Workflow for competitive nitration experiment.

Conclusion

The subtle difference in the substitution pattern between this compound and 2,4-Dinitroaniline leads to predictable, yet significant, differences in their chemical reactivity. 2,4-Dinitroaniline, with its ortho and para nitro groups, exhibits lower basicity and a higher susceptibility to nucleophilic aromatic substitution compared to this compound. Conversely, in electrophilic aromatic substitution, while both are strongly deactivated, the directing effects of the substituents will lead to different products. This guide provides a foundational framework for researchers to anticipate the behavior of these isomers and to design experiments that leverage their distinct reactive properties. The provided experimental protocol offers a practical approach to empirically validate these theoretical predictions.

References

  • PubChem. 2,4-Dinitroaniline. [Link]

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  • Filo. Decreasing order of basicity of the three isomers of nitro aniline is. [Link]

  • RSC Publishing. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. [Link]

  • ResearchGate. Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl... [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • Chemistry Stack Exchange. Effect of nitro group basicity order of o,m and p nitroanilines? [Link]

  • The Royal Society of Chemistry. 1 Electronic supplementary information Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates. [Link]

  • A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. [Link]

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  • ResearchGate. (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

  • Organic Syntheses. 2,4-dinitroaniline. [Link]

  • Filo. Compare the basicity of the following. [Link]

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A Spectroscopic Vade Mecum: Differentiating Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of isomeric compounds is not merely a matter of analytical rigor, but a cornerstone of safety, efficacy, and intellectual property. The six isomers of dinitroaniline, with the molecular formula C₆H₅N₃O₄, present a classic analytical challenge.[1] While sharing the same molecular weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides a comparative analysis of the dinitroaniline isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline—through the lenses of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the mechanistic basis for their spectral differences and provide field-proven experimental protocols to empower researchers in their analytical endeavors.

The Structural Isomers of Dinitroaniline

The six structural isomers of dinitroaniline are distinguished by the positions of the two nitro (NO₂) groups on the aniline ring. This positional variance significantly influences the electronic distribution and steric environment within each molecule, leading to discernible differences in their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitro groups relative to the amino group—a strong activating group—profoundly affects the extent of conjugation and, consequently, the wavelength of maximum absorbance (λmax). Generally, isomers with greater conjugation and charge transfer character will exhibit a bathochromic (red) shift to longer λmax values.

For instance, in 2,4-dinitroaniline, the para-nitro group is in direct conjugation with the amino group, facilitating a significant intramolecular charge transfer, which typically results in a λmax at a longer wavelength compared to isomers where such direct conjugation is absent.[2][3]

Comparative UV-Vis Data of Dinitroaniline Isomers
Isomerλmax (nm)SolventReference
2,4-Dinitroaniline346Not Specified[2]
Other IsomersData not readily available in public databases--

Note: The λmax values can be influenced by the solvent used for analysis. It is crucial to maintain consistent solvent conditions for accurate comparison.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a general procedure for the UV-Vis analysis of dinitroaniline isomers.

  • Sample Preparation:

    • Prepare a stock solution of the dinitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution (e.g., 5-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Acquire the spectrum of the sample solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups and discerning subtle structural differences based on molecular vibrations.[4] For dinitroaniline isomers, key diagnostic peaks include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro groups, and the C-H out-of-plane bending patterns in the fingerprint region, which are indicative of the substitution pattern on the aromatic ring.

The positions of the N-H stretching bands can provide insights into intramolecular hydrogen bonding. For example, in 2,4- and 2,6-dinitroaniline, the proximity of a nitro group to the amino group can lead to intramolecular hydrogen bonding, which typically shifts the N-H stretching vibrations to lower wavenumbers compared to isomers where this interaction is absent.

Key IR Absorption Regions for Dinitroaniline Isomers
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
N-H Stretch (Amino)3500 - 3300Position and number of bands can indicate hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000Characteristic of the aromatic ring.
NO₂ Asymmetric Stretch1570 - 1490Strong absorption, sensitive to the electronic environment.
NO₂ Symmetric Stretch1390 - 1300Strong absorption, also sensitive to the electronic environment.
C=C Stretch (Aromatic)1600 - 1400Multiple bands characteristic of the benzene ring.
C-H Out-of-Plane Bend900 - 675Highly diagnostic of the aromatic substitution pattern.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[5]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dinitroaniline isomer with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are highly sensitive to the electronic and steric effects of the substituents on the aromatic ring, making NMR a powerful tool for isomer differentiation.

The chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nitro groups deshield adjacent protons, shifting their resonances downfield (to higher ppm values). Conversely, the electron-donating amino group shields ortho and para protons, shifting their signals upfield. The distinct substitution patterns of the dinitroaniline isomers result in unique sets of chemical shifts and coupling patterns for the aromatic protons.

Comparative ¹H NMR Data of Dinitroaniline Isomers
IsomerAromatic Proton Chemical Shifts (δ, ppm)SolventReference
2,4-Dinitroaniline8.85 (d, 1H), 8.35 (dd, 1H), 7.20 (d, 1H)Not Specified[6]
2,6-Dinitroaniline8.30 (d, 2H), 7.00 (t, 1H)DMSO-d6[7]
3,5-Dinitroaniline8.05 (s, 1H), 7.60 (s, 2H)Not Specified[8]
2,3-DinitroanilineData not readily available in public databases--
2,5-DinitroanilineData not readily available in public databases--
3,4-DinitroanilineData not readily available in public databases--

Note: Chemical shifts are highly dependent on the solvent and the spectrometer frequency. The data presented here should be used as a general guide.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the dinitroaniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation patterns of a molecule. While all dinitroaniline isomers have the same nominal molecular weight (183 g/mol ), high-resolution mass spectrometry can confirm the elemental composition. The primary utility of MS in distinguishing these isomers often lies in tandem MS (MS/MS) experiments, where fragmentation patterns can be isomer-specific, particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Common fragmentation pathways for dinitroanilines involve the loss of nitro groups (NO₂), nitric oxide (NO), and hydroxyl radicals (OH).

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the dinitroaniline isomer (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation and Data Acquisition:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the isomers based on their boiling points and interactions with the stationary phase.

    • The separated components will then be introduced into the mass spectrometer.

    • Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.

Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of dinitroaniline isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Dinitroaniline Isomer Sample uv_prep Dissolve in UV-grade solvent start->uv_prep ir_prep Prepare KBr pellet or Nujol mull start->ir_prep nmr_prep Dissolve in deuterated solvent start->nmr_prep ms_prep Dissolve in volatile solvent start->ms_prep uv_vis UV-Vis Spectroscopy uv_prep->uv_vis ir FT-IR Spectroscopy ir_prep->ir nmr NMR Spectroscopy nmr_prep->nmr ms Mass Spectrometry ms_prep->ms uv_data λmax uv_vis->uv_data ir_data Vibrational Frequencies ir->ir_data nmr_data Chemical Shifts & Coupling nmr->nmr_data ms_data m/z & Fragmentation ms->ms_data comparison Isomer Identification uv_data->comparison ir_data->comparison nmr_data->comparison ms_data->comparison

Caption: General workflow for spectroscopic analysis of dinitroaniline isomers.

Conclusion

The differentiation of dinitroaniline isomers is a multifaceted analytical challenge that can be effectively addressed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, UV-Vis, IR, NMR, and Mass Spectrometry offer a robust toolkit for the unambiguous identification of these compounds. The choice of technique and the interpretation of the resulting data must be grounded in a solid understanding of the underlying chemical principles. This guide serves as a foundational resource to aid researchers in navigating the spectroscopic landscape of dinitroaniline isomers, fostering both accurate analysis and a deeper appreciation for the intricate relationship between molecular structure and spectral properties.

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A Comparative Guide to the Structural Validation of 2,3-Dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible results. In the realm of nitroaromatic compounds, exemplified by 2,3-dinitroaniline and its derivatives, this structural validation is paramount due to the prevalence of isomerism, where subtle changes in substituent positions can drastically alter physicochemical and biological properties. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices and present detailed, field-proven protocols to ensure the integrity of your findings.

The Imperative of Orthogonal Structural Verification

The synthesis of substituted dinitroanilines can often yield a mixture of isomers.[1] For instance, the nitration of anilines can result in various positional isomers, making it critical to confirm the precise substitution pattern of the final compound.[1] Relying on a single analytical technique can be misleading. Therefore, a multi-faceted, orthogonal approach, combining several spectroscopic and analytical methods, is essential for unambiguous structural validation. This guide will focus on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and, for definitive proof, Single-Crystal X-ray Crystallography.

Navigating the Analytical Landscape: A Comparative Overview

Each analytical technique offers a unique window into the molecular structure of this compound derivatives. Understanding their strengths and limitations is key to designing a robust validation strategy.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.Unparalleled for determining the precise substitution pattern and identifying isomers.[2]Requires a relatively pure sample and a larger sample amount compared to MS.
Mass Spectrometry Provides the molecular weight and elemental composition, along with structural information from fragmentation patterns.High sensitivity, requires very little sample, and can be coupled with chromatographic techniques for mixture analysis.[3]Fragmentation can sometimes be complex to interpret, and isomers often yield similar molecular ions.
FT-IR Spectroscopy Identifies the presence of specific functional groups.Fast, non-destructive, and provides a quick "fingerprint" of the molecule.[4][5][6][7][8]Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[9]The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be challenging to grow.[9]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound derivatives. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), allowing for the precise determination of the substitution pattern on the aromatic ring.

The "Why": Causality in NMR Experimental Design
  • Choice of Solvent: The selection of a deuterated solvent is critical. For many nitroanilines, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are excellent choices.[10][11][12] DMSO-d₆ is particularly adept at dissolving polar organic compounds and its residual proton peak at ~2.50 ppm rarely interferes with aromatic signals.[10][11] CDCl₃ is a versatile solvent for a wide range of organic compounds, with a residual peak at 7.26 ppm.[10][11] The choice depends on the solubility of the specific derivative being analyzed.

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, the aromatic region will be particularly informative, with the coupling patterns of the three aromatic protons being diagnostic of their relative positions.

  • ¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the nitro and amino groups, providing further confirmation of the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[13]

    • Gently sonicate or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[13]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.[13]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the protons to their respective positions on the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.

Predicted ¹H NMR Data for Dinitroaniline Isomers (in DMSO-d₆)
Compound Aromatic Protons Chemical Shifts (δ, ppm) and Coupling Patterns Amine Protons (NH₂) Chemical Shift (δ, ppm)
This compound (Predicted) ~8.0-8.2 (d), ~7.5-7.7 (t), ~7.0-7.2 (d)~7.8 (s, 2H)
2,4-Dinitroaniline[2] 8.68 (d, J=2.8 Hz, 1H), 8.25 (dd, J=9.6, 2.8 Hz, 1H), 7.20 (d, J=9.6 Hz, 1H)8.45 (s, 2H)
3,5-Dinitroaniline[14] 8.28 (d, J=2.1 Hz, 2H), 7.85 (t, J=2.1 Hz, 1H)7.95 (s, 2H)

Note: The predicted data for this compound is an estimation based on the electronic effects of the substituents and data from related compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H & ¹³C) lock_shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate, Assign Peaks, & Interpret calibrate->analyze result result analyze->result Validated Structure

II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound with high accuracy. For structural validation, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides a molecular fingerprint that can help differentiate between isomers.

The "Why": Causality in MS Experimental Design
  • Choice of Ionization Technique: The choice of ionization method is crucial for analyzing nitroaromatic compounds.

    • Electron Ionization (EI): This is a "hard" ionization technique that imparts high energy to the molecule, leading to extensive fragmentation.[15] While this can provide rich structural information, the molecular ion peak may be weak or absent. EI is often coupled with Gas Chromatography (GC) for the analysis of volatile derivatives.[15]

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that is ideal for less volatile or thermally labile compounds.[15] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it excellent for confirming the molecular weight.[15]

    • Atmospheric Pressure Chemical Ionization (APCI): This is another soft ionization technique suitable for a wide range of compounds and is often used with Liquid Chromatography (LC).[16]

    • Negative Ion Chemical Ionization (NICI): Dinitroaniline derivatives, with their electron-withdrawing nitro groups, are highly electronegative. NICI is particularly sensitive for such compounds, often producing an abundant molecular anion [M]⁻ or [M-H]⁻.

Experimental Protocol: LC-MS Analysis of a this compound Derivative
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions to create a working solution at a concentration of ~1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

  • Instrumentation and Data Acquisition:

    • Use a High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

    • HPLC Conditions:

      • Column: A C18 reverse-phase column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode) is a common choice.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI in both positive and negative modes to gather comprehensive data.

      • Scan Range: m/z 50-500.

      • Data Acquisition: Acquire full scan data to identify the molecular ion and tandem MS (MS/MS) data on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan data and use it to calculate the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum. Common fragmentation pathways for nitroaromatics include the loss of NO (30 Da), NO₂ (46 Da), and H₂O (18 Da, often via an ortho effect).[17]

    • Compare the fragmentation pattern to that of known isomers or use it to deduce the positions of the functional groups.

Expected Mass Spectrometry Data for this compound
  • Molecular Formula: C₆H₅N₃O₄

  • Exact Mass: 183.0280

  • Expected [M+H]⁺ (Positive ESI): m/z 184.0353

  • Expected [M-H]⁻ (Negative ESI): m/z 182.0207

  • Key Fragmentation Losses: Loss of NO₂ (m/z 137), loss of NO (m/z 153), and potential loss of H₂O from the protonated molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prepare_sol Prepare Dilute Solution (1-10 µg/mL) filter_sample Filter through 0.22 µm Syringe Filter prepare_sol->filter_sample inject Inject into HPLC-MS filter_sample->inject separate Chromatographic Separation inject->separate acquire_ms Acquire Full Scan & MS/MS Data separate->acquire_ms det_mass Determine Accurate Mass & Formula acquire_ms->det_mass analyze_frag Analyze Fragmentation Pattern det_mass->analyze_frag compare Compare with Isomers analyze_frag->compare result result compare->result Confirmed Molecular Formula & Fragmentation

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent confirmatory technique.

The "Why": Causality in FT-IR Experimental Design

The primary goal of FT-IR analysis in this context is to confirm the presence of the key functional groups in this compound: the amine (N-H) and the nitro (N-O) groups. The positions of the absorption bands for these groups are characteristic and can provide clues about the molecular environment.

Experimental Protocol: FT-IR Analysis using a KBr Pellet
  • Sample Preparation (KBr Pellet):

    • Thoroughly clean and dry an agate mortar and pestle, and a KBr pellet die set.[4][5][6][7][8]

    • Weigh approximately 1-2 mg of the finely ground this compound derivative and 100-200 mg of dry, spectroscopy-grade KBr powder.[4][5][6][7][8]

    • Gently mix the sample and KBr in the mortar until a homogeneous powder is obtained.[4][5][6][7][8]

    • Transfer the powder to the pellet die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[4][5][6][7][8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups.

    • Compare the obtained spectrum with reference spectra of known dinitroaniline isomers if available.

Characteristic FT-IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)[14]
Amine (N-H) Symmetric & Asymmetric Stretching3300-3500
Aromatic (C-H) Stretching3000-3100
Nitro (NO₂) ** Asymmetric Stretching~1520-1560
Nitro (NO₂) **Symmetric Stretching~1335-1355
Aromatic (C=C) Stretching1450-1600

IV. Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides the precise coordinates of every atom in the crystal lattice, confirming connectivity, stereochemistry, and the exact substitution pattern.

The "Why": Causality in X-ray Crystallography

The goal is to grow a single, defect-free crystal of the this compound derivative. The crystal diffracts a beam of X-rays in a unique pattern, which can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step. Common methods include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly over days or weeks.[9]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.[9]

      • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[9]

    • Place the mounted crystal in the X-ray diffractometer.

    • A stream of cold nitrogen is often used to cool the crystal, minimizing thermal vibrations and improving data quality.

    • The crystal is irradiated with a monochromatic X-ray beam and rotated, while the diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial model of the electron density.

    • The atomic positions and thermal parameters are refined against the experimental data to produce the final, accurate molecular structure.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement purify Purify Compound grow Grow Single Crystal (e.g., Slow Evaporation) purify->grow mount Mount Crystal on Goniometer grow->mount diffract Collect Diffraction Data mount->diffract solve Solve Phase Problem diffract->solve refine Refine Atomic Coordinates solve->refine result result refine->result Unambiguous 3D Structure

Conclusion

The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While techniques like FT-IR and MS provide rapid and valuable information regarding functional groups and molecular weight, NMR spectroscopy is unparalleled for determining the precise isomeric structure in solution. For absolute, undeniable proof of the three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the gold standard. By employing these techniques in a synergistic workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further studies in drug development and materials science.

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A Comparative Guide to the Efficacy of Dinitroaniline-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of prominent dinitroaniline-based herbicides, including trifluralin, pendimethalin, and oryzalin. Designed for researchers, scientists, and weed management professionals, this document synthesizes experimental data to offer a clear perspective on the performance of these widely used pre-emergence herbicides.

Introduction: The Dinitroaniline Class of Herbicides

Dinitroaniline herbicides have been a cornerstone of weed management strategies for decades, primarily used for pre-emergence control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural crops.[1][2] Their distinctive yellow color is a hallmark of this chemical family.[3] The first commercially successful dinitroaniline, trifluralin, was introduced in the 1960s and set the stage for the development of other key members of this class, including pendimethalin and oryzalin.[2]

The efficacy of these herbicides is intrinsically linked to their unique mode of action and physicochemical properties, which dictate their behavior in the soil and interaction with target weed species. Understanding these characteristics is paramount for optimizing their performance in the field.

Mechanism of Action: Arresting Weed Growth at its Inception

Dinitroaniline herbicides are mitotic inhibitors, specifically targeting the assembly of microtubules in plant cells.[4] Microtubules are essential protein filaments that form the mitotic spindle, a structure crucial for chromosome segregation during cell division.

By binding to tubulin, the protein subunit of microtubules, dinitroanilines disrupt the formation of the mitotic spindle.[4] This leads to an arrest of mitosis in the metaphase stage, preventing the normal division and proliferation of cells, particularly in the growing root tips of germinating weeds.[5] Consequently, susceptible weed seedlings are unable to establish a proper root system and fail to emerge from the soil. This pre-emergent activity is the foundation of their weed control efficacy.

Caption: Mechanism of action of dinitroaniline herbicides.

Comparative Efficacy: A Data-Driven Analysis

The field performance of dinitroaniline herbicides is influenced by a combination of their inherent chemical properties, application techniques, and environmental conditions. This section provides a comparative analysis of trifluralin, pendimethalin, and oryzalin, supported by experimental data on their weed control spectrum and physicochemical characteristics.

Physicochemical Properties

The behavior and persistence of dinitroaniline herbicides in the soil are largely governed by their physicochemical properties, such as water solubility, vapor pressure, and soil sorption coefficient (Koc).

PropertyTrifluralinPendimethalinOryzalinReference(s)
Water Solubility (mg/L at 20-25°C) 0.22 - 0.30.332.6[2][6]
Vapor Pressure (mPa at 25°C) 9.5 x 10³1.94 x 10³0.133[2]
Soil Sorption Coefficient (Koc; mL/g) 7,000 - 15,80017,200 - 17,5813,500[2][7]
Field Half-life (days) 45 - 12044Varies[7]

Key Insights:

  • Volatility and Soil Incorporation: Trifluralin exhibits the highest vapor pressure, making it highly volatile.[2] This necessitates immediate soil incorporation after application to prevent significant loss through volatilization and photodegradation.[5] Pendimethalin is less volatile than trifluralin, while oryzalin has a very low vapor pressure.[2][6] This difference in volatility influences application requirements, with oryzalin being more suitable for surface applications where incorporation is not feasible.[8]

  • Soil Mobility and Leaching: All three herbicides have low water solubility and high Koc values, indicating strong adsorption to soil organic matter and clay particles.[2][7] This results in low mobility in the soil and a minimal risk of leaching into groundwater.[6] Pendimethalin has the highest Koc value, suggesting it is the most strongly bound to soil.[7]

  • Persistence: The soil half-life of these herbicides can vary depending on environmental factors such as soil type, temperature, and moisture. Generally, they provide residual weed control for several weeks to months.[6][7]

Weed Control Spectrum

The efficacy of dinitroaniline herbicides varies among different weed species. The following table summarizes the reported control levels for key annual grasses and broadleaf weeds. It is important to note that actual field performance can be influenced by application rate, environmental conditions, and the presence of herbicide-resistant biotypes.

Weed SpeciesCommon NameTrifluralinPendimethalinOryzalinReference(s)
Digitaria sanguinalisLarge CrabgrassExcellentExcellentExcellent[9][10]
Echinochloa crus-galliBarnyardgrassExcellentExcellentExcellent[9][10][11]
Setaria faberiGiant FoxtailExcellentExcellentExcellent[9][10][11]
Poa annuaAnnual BluegrassGoodGoodExcellent[12]
Amaranthus retroflexusRedroot PigweedGoodGoodGood[10]
Chenopodium albumCommon LambsquartersGoodGoodFair[10]
Portulaca oleraceaCommon PurslaneGoodExcellentExcellent[10][11]
Stellaria mediaCommon ChickweedGoodGoodGood[9][10]

Key Insights:

  • Grass Control: All three herbicides generally provide excellent control of annual grasses such as crabgrass, barnyardgrass, and foxtail.[9][10][11]

  • Broadleaf Weed Control: Their efficacy against broadleaf weeds is more variable. They are generally effective against small-seeded broadleaf weeds like pigweed and lambsquarters but provide poor control of larger-seeded species.[10][13]

  • Comparative Performance: While there is considerable overlap in the weed control spectrum, some studies suggest subtle differences. For instance, in one study, trifluralin at 0.5 lb ai/ac was found to be similar in efficacy to pendimethalin at 0.75 lb ai/ac for controlling seedling johnsongrass and Palmer amaranth.[14] Another study showed that while both trifluralin and pendimethalin provided similar weed control when incorporated, pendimethalin was more strongly adsorbed to the soil.[13]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of efficacy data, standardized experimental protocols are essential. This section outlines detailed methodologies for conducting greenhouse bioassays and field trials to compare dinitroaniline-based herbicides.

Greenhouse Bioassay for Pre-Emergence Herbicide Efficacy

Greenhouse bioassays offer a controlled environment to rapidly assess the dose-response of different weed species to herbicides.

Objective: To determine the concentration of a dinitroaniline herbicide required to cause a 50% reduction in weed seedling growth (GR₅₀).

Materials:

  • Target weed seeds (e.g., Setaria faberi, Amaranthus retroflexus)

  • Susceptible indicator plant seeds (e.g., oats, cucumber)

  • Herbicide-free soil or standardized potting mix

  • Pots (e.g., 10 cm diameter)

  • Dinitroaniline herbicides (technical grade or commercial formulations)

  • Laboratory spray chamber with a flat-fan nozzle

  • Greenhouse with controlled temperature, light, and humidity

  • Drying oven

  • Analytical balance

Procedure:

  • Soil Preparation and Potting: Fill pots with a uniform amount of herbicide-free soil or potting mix.

  • Herbicide Application:

    • Prepare a stock solution of each herbicide.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X the recommended field rate).

    • Apply the herbicide solutions evenly to the soil surface in the pots using a laboratory spray chamber.[10] An untreated control (0X) should be included.

    • For volatile herbicides like trifluralin, incorporate the herbicide into the top 2-3 cm of soil immediately after application.

  • Sowing and Incubation:

    • Sow a predetermined number of weed seeds (e.g., 20-30) uniformly on the treated soil surface and cover with a thin layer of untreated soil.

    • Place the pots in a greenhouse under optimal conditions for weed seed germination and growth (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Water the pots as needed, avoiding overwatering.

  • Data Collection:

    • After a set period (e.g., 14-21 days after treatment), visually assess weed control using a rating scale (0 = no control, 100 = complete control).

    • Carefully harvest the above-ground biomass of the emerged seedlings from each pot.

    • Dry the harvested biomass in an oven at 70°C to a constant weight.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

    • Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ value for each herbicide and weed species combination.

Caption: Workflow for a greenhouse bioassay of pre-emergence herbicides.

Field Trial Protocol for Comparing Pre-Emergence Herbicides

Field trials are crucial for evaluating herbicide efficacy under real-world agricultural conditions.

Objective: To compare the efficacy and crop safety of different dinitroaniline herbicides for pre-emergence weed control in a specific crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 3m x 10m).

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • Trifluralin at the recommended rate

    • Pendimethalin at the recommended rate

    • Oryzalin at the recommended rate

    • Standard commercial herbicide for comparison

Procedure:

  • Site Selection and Preparation:

    • Select a field with a uniform soil type and a known history of moderate to heavy infestation of the target weed species.

    • Prepare the seedbed according to standard agricultural practices for the chosen crop.

  • Herbicide Application:

    • Calibrate the sprayer accurately to deliver the intended herbicide rate and spray volume.

    • Apply the herbicides to the soil surface before crop emergence using a boom sprayer.

    • For herbicides requiring incorporation (e.g., trifluralin), incorporate them into the soil to the recommended depth immediately after application using appropriate tillage equipment.

  • Crop Planting: Plant the crop uniformly across all plots at the recommended seeding rate and depth.

  • Data Collection:

    • Weed Control Efficacy:

      • At regular intervals (e.g., 2, 4, and 8 weeks after treatment), assess weed control visually using a 0-100% rating scale.

      • Conduct weed density counts by placing quadrats (e.g., 0.25 m²) randomly within each plot.

      • Collect weed biomass from the quadrats, dry, and weigh.

    • Crop Phytotoxicity:

      • Visually assess crop injury (stunting, discoloration, stand reduction) at regular intervals using a 0-100% rating scale (0 = no injury, 100 = crop death).

    • Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

  • Data Analysis:

    • Analyze the weed control, crop injury, and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Caption: Workflow for a field trial comparing pre-emergence herbicides.

Herbicide Resistance and Management

The repeated use of herbicides with the same mode of action can lead to the evolution of herbicide-resistant weed populations. While resistance to dinitroaniline herbicides has been slower to develop compared to other herbicide classes, it has been documented in several weed species, including goosegrass (Eleusine indica) and rigid ryegrass (Lolium rigidum).[4]

Resistance mechanisms can involve target-site mutations in the tubulin gene or enhanced metabolic detoxification of the herbicide.[4] To mitigate the risk of resistance, it is crucial to adopt integrated weed management (IWM) strategies that include:

  • Rotation of herbicides with different modes of action.

  • Tank-mixing herbicides with different modes of action.

  • Utilizing cultural practices such as crop rotation, cover crops, and tillage.

  • Preventing the spread of weed seeds from resistant populations.

Conclusion

Dinitroaniline-based herbicides, including trifluralin, pendimethalin, and oryzalin, remain valuable tools for pre-emergence weed control. Their efficacy is rooted in their ability to inhibit mitosis in susceptible weed seedlings. While they share a common mode of action and a broad spectrum of activity against annual grasses, differences in their physicochemical properties, particularly volatility, influence their application requirements and soil behavior. A thorough understanding of these characteristics, coupled with robust experimental evaluation and sound resistance management practices, is essential for optimizing the performance of these herbicides and ensuring their long-term sustainability in modern agriculture.

References

  • Features of Pendimethalin - Knowledge - Natursim Science Co., Ltd. (2021-01-13). (URL: [Link])

  • 142 characteristics of the substituted dinitroaniline herbicides, treflan, balan, paarlan, and el. (URL: [Link])

  • Pendimethalin (Ref: AC 92553) - AERU - University of Hertfordshire. (2025-10-23). (URL: [Link])

  • Oryzalin 4 - DoMyOwn. (URL: [Link])

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023-07-18). (URL: [Link])

  • Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (URL: [Link])

  • The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato )Solanum tuberosum L.( weed. (URL: [Link])

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016-10-11). (URL: [Link])

  • Evaluate preemergence herbicide performance - Farm Progress. (2020-05-07). (URL: [Link])

  • Oryzalin Information and Products | Herbicide Active Ingredient. (URL: [Link])

  • guidelines for herbicide registration trials - Department of Agriculture. (URL: [Link])

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - MDPI. (URL: [Link])

  • Dinitroanilines - CORESTA. (URL: [Link])

  • Performance of Trifluralin, Nitralin, and Oryzalin in Nursery Containers1 - ASHS Journals. (URL: [Link])

  • Field-testing pre-emergent herbicide packages - WeedSmart. (2025-10-06). (URL: [Link])

  • a comparative study of pendimethalin and trifluralin on soybean and cotton root systems. (2017-05-18). (URL: [Link])

  • of Methods of Pendimethalin Combination with Other Selected Herbicides Weed Control in Cotton - Auburn University. (URL: [Link])

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. (2021-03-25). (URL: [Link])

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. (2021-03-25). (URL: [Link])

  • Estimates from regression analysis for 50% (GR 50 ) and 80% (GR 80 ) shoot mass reduction after halosulfuron, thifensulfuron-methyl, and trifloxysulfuron applications in two combined greenhouse experiments, Balm, Florida. a - ResearchGate. (URL: [Link])

  • How to Conduct a Bioassay to Test for Herbicide Contamination - Leaf, Root & Fruit. (2024-07-29). (URL: [Link])

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015-07-02). (URL: [Link])

  • Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. (2025-08-10). (URL: [Link])

  • Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost in Tomato (Solanum lycopersicum L.) Plasticulture Production in: HortScience Volume 59 - ASHS Journals. (URL: [Link])

  • Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean - ResearchGate. (URL: [Link])

  • Environmental fate of trifluralin - PubMed. (URL: [Link])

  • Mechanisms of Selectivity of Pendimethalin Prowl and Trifluralin Treflan in Cotton Gossypium Hirsutum and Weeds. (URL: [Link])

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  • COTTON AND WEED RESPONSE TO TRIFLURALIN AND PENDIMETHALIN. (URL: [Link])

  • Field Trial Protocols: Enhancing Fertilizer Recommendations and Cropping Systems in the Guinea Savannah Agroecological Zone - CGSpace. (URL: [Link])

  • Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substi. (2005-07-22). (URL: [Link])

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A Comparative Guide to Analytical Method Validation for the Quantification of 2,3-Dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates like 2,3-Dinitroaniline is a foundational requirement for ensuring product quality, process control, and regulatory compliance. As a nitroaromatic compound, this compound serves as a building block in various synthetic pathways and may also be present as a process-related impurity. The selection and validation of an appropriate analytical method are therefore critical decisions that directly impact the integrity of scientific data and the success of a development program.

This guide provides an in-depth, objective comparison of common analytical techniques for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices and ground our protocols in the rigorous framework of international regulatory guidelines. The objective is to empower you to select and validate a method that is truly fit for its intended purpose.

The Imperative of Method Validation: A Regulatory Overview

Analytical method validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended use.[1][2] This is not merely a procedural formality but a cornerstone of the scientific method, ensuring that the data generated is accurate, reliable, and reproducible. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that outline the necessary parameters for validation.[3][4][5] The most recent ICH Q2(R2) guideline, working in concert with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[2][6][7]

The validation process involves assessing a specific set of performance characteristics, which we will explore in the context of three primary analytical techniques.

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_cont Continuous Monitoring Dev Define Analytical Target Profile (ATP) Specificity Specificity/ Selectivity Dev->Specificity Fitness for Purpose Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection Limit (LOD) Quantitation Limit (LOQ) Precision->Limits Robustness Robustness Limits->Robustness Lifecycle Lifecycle Management (Method Verification) Robustness->Lifecycle Transfer & Routine Use Start What is the Analytical Goal? Q_Matrix What is the Sample Matrix? Start->Q_Matrix Ans_Complex Complex Mixture (e.g., reaction mixture, wastewater, final product) Q_Matrix->Ans_Complex Complex Ans_Simple Simple/Pure Matrix (e.g., pure substance assay) Q_Matrix->Ans_Simple Simple Q_Sensitivity What Sensitivity is Required? Ans_Trace Trace Level (ppb/ppt) (e.g., genotoxic impurity) Q_Sensitivity->Ans_Trace High Ans_Assay Assay Level (%) (e.g., bulk substance) Q_Sensitivity->Ans_Assay Low Method_HPLC Recommend: High-Performance Liquid Chromatography (HPLC-UV) Ans_Complex->Method_HPLC Ans_Simple->Q_Sensitivity Method_GC Recommend: Gas Chromatography (GC-ECD) Ans_Trace->Method_GC Ans_Assay->Method_HPLC (for higher specificity) Method_UV Consider: UV-Vis Spectrophotometry (Verify with HPLC) Ans_Assay->Method_UV

Sources

A Comparative Study on the Thermal Stability of Dinitroaniline Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of energetic materials and pharmaceutical intermediates, a thorough understanding of the thermal stability of isomeric compounds is paramount for ensuring safety, predicting shelf-life, and optimizing synthesis and processing conditions. This guide provides a comprehensive comparative analysis of the thermal stability of the six isomers of dinitroaniline: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline. By examining their structural nuances and leveraging available thermal analysis data, we aim to provide a foundational understanding of their decomposition behaviors.

Introduction: The Significance of Isomerism in Thermal Stability

Dinitroanilines are a class of aromatic compounds characterized by an aniline ring substituted with two nitro groups. The six constitutional isomers, differing in the substitution pattern of the nitro groups, exhibit distinct physicochemical properties, including their thermal stability. These differences arise from variations in intramolecular hydrogen bonding, steric hindrance, and electronic effects, all of which influence the energy required to initiate and propagate decomposition. Understanding these structure-property relationships is critical for the safe handling and application of these compounds.

Molecular Structures and Intramolecular Interactions

The positioning of the nitro and amino groups on the benzene ring dictates the potential for intramolecular hydrogen bonding and steric strain, which are key determinants of thermal stability.

Caption: Molecular structures of the six dinitroaniline isomers.

Isomers with a nitro group in the ortho position relative to the amino group (2,3-, 2,4-, 2,5-, and 2,6-dinitroaniline) can form intramolecular hydrogen bonds between an amino hydrogen and an oxygen of the nitro group. This interaction can stabilize the molecule, potentially increasing its decomposition temperature. However, significant steric hindrance, as seen in 2,6-dinitroaniline with two ortho nitro groups, can introduce ring strain and potentially lower the thermal stability. Isomers lacking an ortho nitro group (3,4- and 3,5-dinitroaniline) cannot form this type of intramolecular hydrogen bond, which may influence their decomposition pathways.

Comparative Thermal Analysis: A Synthesis of Available Data

Data Summary Table:

IsomerMelting Point (°C)Onset Decomposition Temp. (°C) (approx.)Peak Exothermic Temp. (°C) (approx.)Key Observations
2,3-Dinitroaniline 126-127[1]Not readily availableNot readily availableLimited experimental data available.
2,4-Dinitroaniline 176-180[2]~250~280-300Decomposes violently at elevated temperatures[3].
2,5-Dinitroaniline 137-138Not readily availableNot readily availableLimited experimental data available.
2,6-Dinitroaniline 134 (decomposes)Decomposes at melting pointNot clearly separated from meltingSignificant steric hindrance.
3,4-Dinitroaniline 154-158[4]Not readily availableNot readily availableLimited experimental data available.
3,5-Dinitroaniline 160-162[5]~270~310-330Generally considered one of the more stable isomers.

Interpretation of Data:

From the available data, a definitive ranking of thermal stability for all six isomers is challenging. However, some general trends can be inferred:

  • Melting Point as an Initial Indicator: While not a direct measure of decomposition temperature, a higher melting point can sometimes correlate with greater lattice energy and, consequently, higher thermal stability in the solid state. Based on melting points, 2,4-dinitroaniline appears to be the most thermally stable in its solid form.

  • Ortho vs. Meta/Para Substitution: The presence of ortho-nitro groups introduces a complex interplay of stabilizing intramolecular hydrogen bonding and destabilizing steric hindrance. 2,6-dinitroaniline, with two ortho groups, decomposes at its melting point, suggesting that steric strain may be a dominant factor.

  • 3,5-Dinitroaniline: This isomer, lacking ortho-nitro groups and their associated steric strain, is often cited as having good thermal stability.

Decomposition Pathways: A Mechanistic Overview

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. While specific, detailed mechanisms for each dinitroaniline isomer are not fully elucidated, the general pathways are understood to involve:

  • C-NO2 Bond Homolysis: This is often the initial and rate-determining step, where the carbon-nitro bond breaks to form a phenyl radical and nitrogen dioxide (NO2). The energy required for this step is a primary indicator of thermal stability.

  • Intramolecular Hydrogen Transfer: In ortho-substituted isomers, a hydrogen atom from the amino group can transfer to the nitro group, leading to the formation of a five- or six-membered ring intermediate. This can be a lower-energy pathway compared to direct C-NO2 bond cleavage.

  • Autocatalysis: The decomposition products, particularly nitrogen oxides (NOx), can act as catalysts, accelerating the decomposition of the remaining material. This can lead to a rapid, exothermic runaway reaction.

Decomposition_Pathways DNA Dinitroaniline Isomer Intermediate Reactive Intermediates (Radicals, Ions) DNA->Intermediate Initiation (e.g., C-NO2 Homolysis, H-Transfer) Products Decomposition Products (NOx, CO, CO2, H2O, etc.) Intermediate->Products Propagation & Termination Products->Intermediate Autocatalysis

Caption: Generalized decomposition pathways for dinitroaniline isomers.

Experimental Protocols for Thermal Stability Assessment

To ensure accurate and reproducible data for comparing the thermal stability of dinitroaniline isomers, standardized experimental protocols are essential.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dinitroaniline isomer into a hermetically sealed aluminum pan. The use of a pinhole lid is recommended for energetic materials to allow for the release of gaseous decomposition products and prevent pressure buildup.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the decomposition temperature (e.g., 400 °C).

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak, which represents the initiation of significant decomposition.

    • Identify the peak temperature of the exotherm, indicating the temperature of the maximum decomposition rate.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

DSC_Workflow cluster_protocol DSC Protocol A Sample Preparation (1-3 mg in sealed pan) B Instrument Setup (N2 purge) A->B C Thermal Program (e.g., 10 °C/min heating) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Onset, Peak Temp, ΔHd) D->E

Caption: Experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature range and the mass of volatile products formed.

Protocol:

  • Sample Preparation: Place a slightly larger sample (e.g., 5-10 mg) of the dinitroaniline isomer into an open ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature) to identify the temperature at which mass loss begins (onset of decomposition).

    • Determine the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different stages of decomposition.

TGA_Workflow cluster_protocol TGA Protocol A Sample Preparation (5-10 mg in open pan) B Instrument Setup (N2 purge) A->B C Thermal Program (e.g., 10 °C/min heating) B->C D Data Acquisition (Mass vs. Temp) C->D E Data Analysis (Onset Temp, Mass Loss %) D->E

Caption: Experimental workflow for Thermogravimetric Analysis.

Conclusion and Future Perspectives

The thermal stability of dinitroaniline isomers is a complex function of their molecular structure. While a definitive and comprehensive comparative dataset is currently lacking in the literature, the available information suggests that 3,5-dinitroaniline and 2,4-dinitroaniline are among the more thermally stable isomers, while 2,6-dinitroaniline is destabilized by steric hindrance.

To provide a more conclusive understanding, a systematic experimental study of all six isomers under identical DSC and TGA conditions is highly recommended. Such a study would provide invaluable data for computational modeling efforts aimed at predicting the thermal stability of novel energetic materials and pharmaceutical intermediates. Further research into the detailed decomposition mechanisms and the identification of decomposition products for each isomer would also significantly contribute to a more complete and predictive model of their thermal behavior.

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A Comparative Guide to the Biological Activity of Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Variation in Dinitroanilines

Dinitroanilines are a class of aromatic compounds characterized by an aniline ring substituted with two nitro groups. While sharing the same molecular formula, the six possible isomers of dinitroaniline exhibit remarkably different biological activities, a compelling illustration of the principle that a molecule's spatial arrangement dictates its function. This guide will focus on the three most commonly studied isomers: 2,4-dinitroaniline, 2,6-dinitroaniline, and 3,5-dinitroaniline.

The 2,6-dinitroaniline scaffold is the foundation for a major class of pre-emergent herbicides, such as trifluralin and pendimethalin, valued for their efficacy in controlling annual grasses and some broadleaf weeds.[1][2] Their mechanism of action, the disruption of microtubule polymerization, has been a subject of extensive research.[3][4][5] In contrast, the 2,4- and 3,5-isomers are not typically used as herbicides and display distinct toxicological profiles, including genotoxicity and mutagenicity.[6][7] Understanding these differences is crucial for researchers in fields ranging from agricultural science to toxicology and drug development.

The Herbicidal Powerhouse: 2,6-Dinitroaniline and its Derivatives

The herbicidal activity of the 2,6-dinitroaniline class is a direct consequence of its interaction with tubulin, the protein subunit of microtubules.[5] Microtubules are dynamic cytoskeletal filaments essential for critical cellular processes in plants, including cell division (mitosis) and cell elongation.[2]

Mechanism of Action: A Disruption of Microtubule Dynamics

Substituted 2,6-dinitroanilines exert their phytotoxic effects by binding to α-tubulin, preventing its polymerization into functional microtubules.[3][5] This binding disrupts the formation of the mitotic spindle, a microtubule-based structure necessary for chromosome segregation during cell division.[2] The arrest of mitosis in the meristematic tissues of roots and shoots leads to the inhibition of plant growth and eventual death.[2] The selective toxicity of these herbicides towards plants and protists, but not animals or fungi, is attributed to differences in the tubulin binding sites across kingdoms.[8]

The Other Isomers: A Different Biological Story

2,4-Dinitroaniline: Toxicity and Industrial Applications

Unlike its 2,6-isomer, 2,4-dinitroaniline is not primarily known for its herbicidal properties. Instead, it is recognized for its toxicity and its use as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[9]

Studies have shown that 2,4-dinitroaniline is toxic, with a reported lethal dose (LD50) of 285 mg/kg in rats.[9] It is also known to be a skin and eye irritant. While not employed as a primary herbicide, some derivatives of 2,4-dinitroaniline have been screened for phytotoxicity and antimitotic activity, showing some effect on the mitotic index and causing cytogenetic disorders in plant cells.[10]

3,5-Dinitroaniline: Genotoxicity and Mutagenic Potential

3,5-Dinitroaniline also lacks the potent herbicidal activity of the 2,6-isomer. Its biological activity is primarily characterized by its genotoxic and mutagenic properties. In vitro studies, such as the Ames test, have demonstrated that 3,5-dinitroaniline can induce mutations in bacteria, both with and without metabolic activation.[6][7] This suggests that the compound or its metabolites can interact with DNA, leading to genetic damage. The mutagenic potential of dinitroanilines appears to be influenced by the position of the nitro groups, with meta- and para-substitutions often correlating with higher mutagenicity.[6]

Comparative Analysis of Dinitroaniline Isomers

The distinct biological activities of dinitroaniline isomers are a direct result of their structural differences. The positioning of the nitro groups on the aniline ring influences the molecule's shape, electronic distribution, and ability to interact with biological targets.

Feature2,6-Dinitroaniline2,4-Dinitroaniline3,5-Dinitroaniline
Primary Biological Activity Herbicidal (pre-emergent)[1][2]Toxic, Industrial Intermediate[9]Genotoxic, Mutagenic[6][7]
Mechanism of Action Inhibition of microtubule polymerization by binding to α-tubulin[3][5]General cytotoxicity, some antimitotic activity in derivatives[9][10]DNA damage, induction of mutations[6][7]
Key Molecular Target α-tubulin[3][5]Not definitively established, likely multiple targetsDNA[6][7]
Phytotoxicity High, especially in grasses[1][2]Moderate in some derivatives[10]Low to negligible
Genotoxicity/Mutagenicity Some derivatives show genotoxic effects[11]Some evidence of genotoxicityPotent mutagen in Ames test[6][7]

Visualizing the Mechanism: Dinitroaniline's Impact on Microtubule Assembly

The following diagram illustrates the established mechanism of action for 2,6-dinitroaniline herbicides.

Dinitroaniline_Mechanism Dinitroaniline_Herbicide 2,6-Dinitroaniline Herbicide Tubulin_Dimer α/β-Tubulin Dimer Dinitroaniline_Herbicide->Tubulin_Dimer Binds to α-tubulin Herbicide_Tubulin_Complex Herbicide-Tubulin Complex Tubulin_Dimer->Herbicide_Tubulin_Complex Microtubule_Polymerization Microtubule Polymerization Herbicide_Tubulin_Complex->Microtubule_Polymerization Inhibits Disrupted_Mitosis Disrupted Mitosis & Inhibited Cell Elongation Microtubule_Polymerization->Disrupted_Mitosis Leads to

Caption: Mechanism of action of 2,6-dinitroaniline herbicides.

Experimental Protocols

To aid researchers in the comparative study of dinitroaniline isomers, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the direct effect of compounds on microtubule assembly.

Objective: To determine if dinitroaniline isomers inhibit the polymerization of tubulin into microtubules in vitro.

Materials:

  • Purified plant tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP (1 mM)

  • Dinitroaniline isomers (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and the desired concentration of the dinitroaniline isomer (or DMSO as a control).

  • Add purified plant tubulin to the reaction mixture on ice to prevent premature polymerization.

  • Add GTP to the mixture.

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 340 nm and 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves for each isomer and concentration.

  • Compare the polymerization rates and extent of polymerization in the presence of different isomers to the control.

Protocol 2: Plant Root Growth Inhibition Assay

This assay provides a measure of the overall phytotoxicity of the dinitroaniline isomers.

Objective: To quantify the inhibitory effect of dinitroaniline isomers on the root growth of a model plant species (e.g., Arabidopsis thaliana or cress).

Materials:

  • Seeds of a model plant

  • Agar plates containing plant growth medium (e.g., Murashige and Skoog medium)

  • Dinitroaniline isomers (dissolved in a suitable solvent and added to the agar at various concentrations)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar plates containing a range of concentrations of each dinitroaniline isomer. Include a solvent control.

  • Sterilize and sow the seeds on the surface of the agar plates.

  • Place the plates vertically in a growth chamber to allow for gravitropic root growth.

  • Incubate the plates for a set period (e.g., 5-7 days).

  • Measure the primary root length of the seedlings for each treatment.

  • Calculate the percentage of root growth inhibition for each isomer concentration compared to the control.

  • Determine the IC50 (concentration required for 50% inhibition) for each isomer.

Protocol 3: Ames Test for Mutagenicity

This bacterial reverse mutation assay is a standard method for assessing the mutagenic potential of chemical compounds.

Objective: To determine if dinitroaniline isomers can induce mutations in strains of Salmonella typhimurium.

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Dinitroaniline isomers (dissolved in DMSO)

  • Positive and negative controls

Procedure:

  • Prepare dilutions of the dinitroaniline isomers in DMSO.

  • In a test tube, mix the bacterial culture, the test compound, and either S9 mix or a buffer (for experiments without metabolic activation).

  • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Compare the number of revertant colonies on the plates treated with the dinitroaniline isomers to the number on the negative control plates. A significant increase in the number of revertants indicates a mutagenic effect.

Conclusion

The biological activities of dinitroaniline isomers are a stark reminder of the profound impact of molecular structure on function. While the 2,6-dinitroaniline scaffold has been successfully exploited for its potent herbicidal activity through the targeted inhibition of microtubule polymerization, the 2,4- and 3,5-isomers exhibit distinct toxicological profiles, including significant genotoxicity. This guide provides a framework for understanding these differences, supported by experimental evidence and methodologies for further investigation. For researchers in drug development, agricultural science, and toxicology, a thorough appreciation of these structure-activity relationships is essential for the rational design of new molecules and the comprehensive assessment of chemical safety.

References

  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). National Institutes of Health. [Link]

  • Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. (2004). National Institutes of Health. [Link]

  • Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin From Zea Mays L. (1993). National Institutes of Health. [Link]

  • Dinitroaniline Interactions with Tubulin: Genetic and Computational Approaches to Define the Mechanisms of Action and Resistance. (2009). ResearchGate. [Link]

  • Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. (2003). ResearchGate. [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers. [Link]

  • Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. (1997). National Institutes of Health. [Link]

  • In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. (2018). National Institutes of Health. [Link]

  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). National Institutes of Health. [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (2022). National Institutes of Health. [Link]

  • Comparative evaluation of three methylene dianiline isomers in the bacterial reverse mutation assay, the in vitro gene mutation test, and the in vitro chromosomal aberration test. (2022). National Institutes of Health. [Link]

  • Field Comparison of Twelve Dinitroaniline Herbicides. (1973). Cambridge Core. [Link]

  • Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. (2009). ResearchGate. [Link]

  • Mode of Dinitroaniline Herbicide Action: II. CHARACTERIZATION OF [14C]ORYZALIN UPTAKE AND BINDING. (1974). National Institutes of Health. [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. (2022). MDPI. [Link]

  • A COMPARATIVE GENOTOXIC STUDY OF THE METABOLITES OF 2, 6-AND 3,5- DIMETHYLANILINE IN HUMAN LYMPHOBLASTOID TK6 CELLS. (2018). ResearchGate. [Link]

  • Dinitroaniline. (n.d.). Wikipedia. [Link]

  • 2,4-Dinitroaniline. (n.d.). Wikipedia. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2022). SpringerLink. [Link]

  • REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER). (n.d.). National Institutes of Health. [Link]

  • Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). (2021). U.S. Environmental Protection Agency. [Link]

  • Screening of new 2,4- and 2,6-dinitroaniline derivates on phytotoxicity and antimitotic activity. (2009). Cytology and Genetics. [Link]

  • Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). (2021). National Institutes of Health. [Link]

  • Dinitroaniline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Insights into the Relationships Between Herbicide Activities, Molecular Structure and Membrane Interaction of Cinnamon and Citronella Essential Oils Components. (2019). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2,3-Dinitroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Limitations of 2,3-Dinitroaniline

This compound, a member of the dinitroaniline class of compounds, has traditionally served as a precursor in the synthesis of various heterocyclic structures, particularly nitro-substituted benzimidazoles and quinoxalines. The synthetic utility of this compound hinges on the selective reduction of one of its nitro groups to form 2,3-diaminonitrobenzene. This ortho-diamine functionality is then poised for cyclization reactions with aldehydes, carboxylic acids, or their derivatives to construct the desired heterocyclic ring system.

However, the use of dinitroanilines, including this compound, presents several challenges for the modern synthetic chemist. These compounds are generally associated with significant toxicity.[1] For instance, 2,4-dinitroaniline is known to be toxic, with the potential for skin penetration leading to acute dermal toxicity.[2] The dinitroaniline class of compounds is also recognized for its hazardous properties, including being highly reactive and a potential explosion hazard.[1] Furthermore, multi-step synthetic routes commencing from highly nitrated and potentially explosive starting materials are often less efficient and generate more waste, running counter to the principles of green chemistry.

This guide provides a comparative analysis of viable and, in many cases, superior alternatives to this compound for the synthesis of benzimidazoles and related heterocyclic compounds. We will delve into the mechanistic rationale behind these alternative strategies, present comparative experimental data, and provide detailed protocols to aid researchers in adopting safer, more efficient, and environmentally benign synthetic methodologies.

Alternative Synthetic Strategies

The primary alternatives to using this compound as a starting material can be broadly categorized into two main approaches:

  • Direct Condensation of o-Phenylenediamines with Carbonyl Compounds: This is the most common and versatile method for synthesizing benzimidazoles. Instead of preparing the o-phenylenediamine in situ from a dinitroaniline, this approach utilizes commercially available or readily synthesized o-phenylenediamines.

  • One-Pot Reductive Cyclization of 2-Nitroanilines: This elegant strategy begins with a less-nitrated and generally less hazardous 2-nitroaniline. The nitro group is reduced to an amine in situ, and the resulting o-phenylenediamine immediately undergoes cyclization with a suitable carbonyl compound in the same reaction vessel.

The following sections will explore these alternatives in detail, providing a comparative analysis of their performance.

I. The Direct Condensation of o-Phenylenediamines: A Robust and Versatile Alternative

The condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (the Phillips condensation) is a cornerstone of benzimidazole synthesis.[3] This approach offers significant advantages over the this compound route by starting with a more stable and less hazardous precursor. The reaction is highly modular, allowing for a wide variety of substituents on both the benzene ring of the diamine and the 2-position of the resulting benzimidazole.

Reaction Pathway and Mechanistic Considerations

The reaction typically proceeds via the formation of a Schiff base intermediate from the condensation of one of the amino groups of the o-phenylenediamine with the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the benzimidazole. The choice of catalyst is crucial for promoting the reaction and often influences the reaction time and yield.

G cluster_1 Direct Condensation Pathway o-Phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate o-Phenylenediamine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole Benzimidazole Cyclized_Intermediate->Benzimidazole Oxidative Aromatization (-2H)

Figure 1: Generalized reaction pathway for benzimidazole synthesis from o-phenylenediamine.
Performance Comparison of Catalytic Systems

A plethora of catalytic systems have been developed to enhance the efficiency and environmental friendliness of this condensation reaction. The following table provides a comparative overview of various catalysts for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, a common model reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Conventional)EthanolReflux4-6Moderate[4]
NH₄ClCHCl₃Room Temp.494[5]
Er(OTf)₃AcetonitrileRoom Temp.0.0898[6]
Au/TiO₂CHCl₃:MeOH (3:1)252>99[7]
Cu(OH)₂MethanolRoom Temp.6Good[8]
p-TsOH---Good[9]

This table is a representative summary; yields and reaction times can vary based on the specific substrates and reaction scale.

As the data indicates, catalyzed reactions generally offer significantly higher yields in shorter reaction times and under milder conditions compared to the uncatalyzed conventional method.[4][5] The use of "green" catalysts like ammonium chloride or carrying out the reaction in environmentally benign solvents further enhances the appeal of this approach.[5]

II. One-Pot Reductive Cyclization of 2-Nitroanilines: An Elegant and Efficient Strategy

This method provides a more direct and atom-economical alternative to the this compound route by starting with a 2-nitroaniline. The key advantage is the in situ generation of the reactive o-phenylenediamine, which is immediately trapped by the carbonyl compound, thus avoiding the isolation of the often unstable diamine intermediate.[10]

Reaction Pathway and Mechanistic Considerations

The reaction proceeds via two key steps in a single pot: the reduction of the nitro group to an amine, followed by the acid-catalyzed condensation and cyclization with an aldehyde or orthoester. Various reducing agents can be employed, each with its own advantages and disadvantages in terms of cost, safety, and compatibility with other functional groups.

G cluster_2 One-Pot Reductive Cyclization Pathway 2-Nitroaniline 2-Nitroaniline o-Phenylenediamine o-Phenylenediamine (in situ) 2-Nitroaniline->o-Phenylenediamine Reduction [Reducing Agent] Benzimidazole Benzimidazole o-Phenylenediamine->Benzimidazole + Aldehyde - H2O, -2H Aldehyde Aldehyde Aldehyde->Benzimidazole

Figure 2: Generalized pathway for one-pot benzimidazole synthesis from a 2-nitroaniline.
Performance Comparison of Reducing Systems

The choice of the reducing system is critical to the success of this one-pot reaction. The table below compares different reducing agents for this transformation.

Reducing AgentCo-reactantSolventConditionsYield (%)Reference
Zn/NaHSO₃AldehydeWater100 °C, 30 min85-95[11]
Pd/C, H₂OrthoesterMethanolRT, 1 atmHigh[10]
Na₂S₂O₄AldehydeEthanolRefluxHigh[12]
Fe/NH₄ClFormic Acid--High[13]
Indium/AcOHOrthoesterEthyl AcetateRefluxExcellent[14]

This one-pot approach is highly efficient, often providing excellent yields in short reaction times.[10][11] The use of inexpensive and environmentally benign reducing agents like zinc dust or iron powder makes this method particularly attractive for large-scale synthesis.[11][13] Furthermore, microwave-assisted protocols using reagents like sodium dithionite can dramatically reduce reaction times.[12]

III. Synthesis of Quinoxalines: Alternative Pathways

Similar to benzimidazoles, the synthesis of quinoxalines can also be achieved through pathways that avoid the use of this compound. The classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15]

More modern and efficient methods have been developed that start from 2-nitroanilines. For instance, a ruthenium-catalyzed hydrogen transfer strategy enables the one-pot synthesis of quinoxalines from 2-nitroanilines and biomass-derived vicinal diols.[16] An iron-catalyzed version of this transfer hydrogenative condensation has also been reported.[17] These methods are advantageous as they do not require external reducing agents and utilize renewable starting materials.[16]

IV. Safety and Environmental Impact: A Comparative Perspective

A crucial driver for seeking alternatives to this compound is the inherent hazard associated with this class of compounds.

  • Toxicity: Dinitroanilines are known to be toxic.[1] For example, 2,4-dinitroaniline has a lethal dose (LD50) of 285 mg/kg in rats and can be absorbed through the skin.[2] In contrast, while still requiring careful handling, 2-nitroanilines are generally less toxic than their dinitro counterparts.

  • Explosive Hazard: Dinitroanilines are often energetic materials and can pose an explosion risk.[1] This necessitates specialized handling and storage procedures, increasing the operational cost and risk.

  • Green Chemistry Principles: The alternative pathways, particularly the one-pot reductive cyclizations and the catalyzed condensations using green catalysts and solvents, align much better with the principles of green chemistry. They often involve fewer steps, generate less waste, and utilize less hazardous materials.

Experimental Protocols

The following are representative experimental protocols for the synthesis of benzimidazole derivatives via the alternative routes discussed.

Protocol 1: Synthesis of 2-Phenylbenzimidazole from o-Phenylenediamine and Benzaldehyde using NH₄Cl as a Catalyst[5]

G cluster_protocol1 Protocol 1: Direct Condensation start Start step1 Dissolve o-phenylenediamine (1 mmol) and NH4Cl (4 mmol) in CHCl3 (5 ml) start->step1 step2 Add benzaldehyde (1 mmol) step1->step2 step3 Stir at room temperature for 4 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Remove solvent under reduced pressure step4->step5 step6 Extract with ethyl acetate (20 ml) step5->step6 step7 Purify by column chromatography or recrystallization step6->step7 end Obtain pure 2-phenylbenzimidazole step7->end

Sources

A Senior Application Scientist's Guide to Dinitroaniline Synthesis: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroanilines are a pivotal class of organic compounds, distinguished by an aniline structure bearing two nitro groups. Their applications are extensive and impactful, ranging from their role as crucial intermediates in the manufacturing of azo and disperse dyes to their widespread use as pre-emergent herbicides in agriculture, such as Trifluralin and Pendimethalin.[1][2][3][4] The specific substitution pattern of the nitro groups profoundly influences the molecule's chemical properties and biological activity, making the choice of synthetic route a critical decision in research and development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to dinitroanilines. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, evaluate the strategic advantages and disadvantages of each pathway, and provide the experimental data necessary for you to make an informed decision for your specific application. Our focus is on the two dominant strategies: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) .

High-Level Strategic Overview

The synthesis of a target dinitroaniline hinges on a fundamental choice between two mechanistic pathways. The decision depends on factors such as starting material availability, desired regioselectivity, reaction scale, and safety considerations.

Synthetic_Routes Start Desired Dinitroaniline Decision Key Considerations: - Regioselectivity - Starting Material Cost - Safety / Scalability Start->Decision Route1 Route 1: Electrophilic Aromatic Substitution (EAS) Route2 Route 2: Nucleophilic Aromatic Substitution (SNAr) Decision->Route1 Aniline derivative is readily available Decision->Route2 Dinitrohalobenzene is readily available EAS_Mechanism cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Nitronium NO₂⁺ (from HNO₃/H₂SO₄) p_Nitroacetanilide p-Nitroacetanilide Intermediate Sigma Complex (Resonance Stabilized) Nitronium->Intermediate EAS Attack Intermediate->p_Nitroacetanilide -H⁺ p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Acid/Base Hydrolysis

Caption: Workflow for the synthesis of p-nitroaniline via the EAS pathway.

Experimental Protocol: Synthesis of 2,4-Dinitroaniline via Nitration of Acetanilide

This protocol is adapted from established laboratory procedures. [5] Part A: Acetylation of Aniline

  • In a 250 mL flask, dissolve aniline (0.11 mol) in glacial acetic acid (20 mL).

  • Slowly add acetic anhydride (0.11 mol) at a rate that keeps the temperature below 80°C.

  • Heat the mixture to reflux for 30 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.

Part B: Dinitration of Acetanilide

  • Carefully add the dried acetanilide (0.05 mol) to 50 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (11 mL) to concentrated sulfuric acid (7 mL) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C. [5]4. After addition is complete, allow the mixture to stir at room temperature for 1 hour to complete the nitration. [5]5. Pour the reaction mixture onto crushed ice to precipitate the dinitroacetanilide product.

  • Filter the product, wash thoroughly with cold water until the washings are neutral.

Part C: Hydrolysis to 2,4-Dinitroaniline

  • Transfer the crude dinitroacetanilide to a flask containing 30 mL of concentrated sulfuric acid and 20 mL of water. [5]2. Heat the mixture under reflux for 45 minutes to hydrolyze the amide. [5]3. Cool the solution and pour it into a beaker of ice water.

  • Neutralize the mixture with a 10% NaOH solution to precipitate the 2,4-dinitroaniline. [5]5. Collect the yellow-orange solid by vacuum filtration, wash with water, and recrystallize from ethanol/water to obtain the pure product.

Evaluation of the EAS Route
MetricPerformance & Rationale
Yield Moderate. Overall yields are often impacted by the multi-step nature of the synthesis. A three-step synthesis with 80%, 90%, and 75% yields respectively results in only a 54% overall yield. [6]
Regioselectivity Moderate to Good. The use of the acetanilide protecting group strongly favors the para-isomer, but a minor amount of the ortho-isomer is still formed. [6]Direct nitration of aniline gives poor control. [7]
Safety High Hazard. The use of concentrated nitric and sulfuric acids ("mixed acid") is highly exothermic and corrosive. Strict temperature control is critical to prevent runaway reactions and over-nitration. [8]
Scalability Challenging. The requirement for strict temperature control and the handling of large volumes of corrosive acids makes scaling this process difficult and hazardous.
Cost & Green Chem. Poor. This is a multi-step process that generates significant acidic waste, lowering atom economy. Starting materials (aniline, acids) are relatively cheap.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route represents a more modern and often more efficient strategy. It relies on a different mechanistic principle where a nucleophile (ammonia or an amine) displaces a leaving group (typically a halide) on an aromatic ring that is highly activated by electron-withdrawing groups. [9] Causality Behind Experimental Choices:

  • Activation: The SNAr mechanism is only effective when powerful electron-withdrawing groups (like nitro groups) are positioned ortho and/or para to the leaving group. [9]These groups stabilize the negative charge in the reaction intermediate, known as a Meisenheimer complex. [9][10]* Leaving Group: Halides, particularly chlorine and fluorine, are excellent leaving groups for this reaction.

  • Nucleophile: Ammonia, or a primary/secondary amine, acts as the incoming nucleophile.

This method is particularly advantageous for producing dinitroanilines where the corresponding dinitrohalobenzene is commercially available, such as the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene. [1][11]The industrial synthesis of many dinitroaniline herbicides, like trifluralin, also relies on this pathway. [12]

Mechanism: SNAr of 2,4-Dinitrochlorobenzene

The reaction is a two-step addition-elimination process.

SNAr_Mechanism DNCB 2,4-Dinitrochlorobenzene Meisenheimer Meisenheimer Complex (Negatively charged intermediate, resonance stabilized by NO₂ groups) DNCB->Meisenheimer + NH₃ (Addition) Ammonia Ammonia (NH₃) Product 2,4-Dinitroaniline Meisenheimer->Product - Cl⁻ (Elimination)

Caption: Mechanism of the SNAr pathway for dinitroaniline synthesis.

Experimental Protocol: Synthesis of 2,4-Dinitroaniline via SNAr

This procedure is adapted from a well-established method that avoids the need for a high-pressure autoclave. [13]

  • Set up a 250 mL flask with a reflux condenser and an inlet tube for gas.

  • Charge the flask with 1-chloro-2,4-dinitrobenzene (0.25 mol) and ammonium acetate (0.23 mol).

  • Immerse the flask in an oil bath and heat to 170°C.

  • Pass a steady stream of ammonia gas (3-4 bubbles per second) through the reaction mixture for six hours while maintaining the temperature. [13]5. After cooling, break up the solid mass and add 100 mL of water. Heat the mixture to boiling and filter while hot to remove water-soluble by-products.

  • Dissolve the crude residue in approximately 500 mL of boiling ethanol.

  • Add hot water (approx. 150 mL) until the solution becomes turbid, then add a small amount of ethanol to redissolve the solid. [13]8. Allow the solution to cool slowly overnight to crystallize the product.

  • Collect the pure 2,4-dinitroaniline crystals by vacuum filtration and dry. A typical yield is 68-76%. [13]

Evaluation of the SNAr Route
MetricPerformance & Rationale
Yield Good to Excellent. This is typically a single-step reaction with high conversion rates. A patented process reports yields as high as 98.4%. [11]Lab-scale preparations reliably achieve 68-76% yields. [13]
Regioselectivity Excellent. The position of the amino group is precisely determined by the position of the leaving group on the starting material. There are no isomeric by-products.
Safety Moderate Hazard. While avoiding mixed acid, this route can require elevated temperatures and pressures, especially on an industrial scale. [11][13]The starting material, 1-chloro-2,4-dinitrobenzene, is toxic.
Scalability Good. The reaction is often more amenable to scaling than the EAS nitration, with patents describing industrial processes. [11]
Cost & Green Chem. Good. This is a one-step synthesis with high atom economy. The primary cost factor is the availability and price of the starting dinitrohalobenzene.

Comparative Analysis and Conclusion

FeatureRoute 1: Electrophilic Aromatic Substitution (EAS)Route 2: Nucleophilic Aromatic Substitution (SNAr)Recommendation
Underlying Principle Addition of -NO₂ groups to an aniline derivative.Substitution of a leaving group by -NH₂ on a dinitro-activated ring.SNAr is mechanistically more direct.
Key Steps 3 steps (Protect, Nitrate, Deprotect)1 step (Amination)SNAr is more step-economical.
Typical Yield Moderate (e.g., ~54% overall) Good to Excellent (e.g., 70-98%) [11]SNAr offers superior yields.
Regiocontrol Moderate (Ortho/Para mixtures) [6]Excellent (Defined by starting material)SNAr provides absolute regiocontrol.
Primary Hazard Strong, corrosive mixed acids (HNO₃/H₂SO₄). [8]High temperatures/pressures, toxic starting materials. [11]Hazards are different, but SNAr often presents more manageable engineering controls on scale.
Ideal Use Case When the aniline starting material is readily available and the corresponding dinitrohalobenzene is not.When the dinitrohalobenzene precursor is commercially available and high purity/yield are critical.For most common targets like 2,4-dinitroaniline, SNAr is the superior route.
Final Recommendation for Researchers

For the synthesis of common dinitroanilines like 2,4-dinitroaniline, the Nucleophilic Aromatic Substitution (SNAr) route is unequivocally superior. It offers higher yields, perfect regioselectivity, and greater step-economy. While the starting materials can be hazardous, the process avoids the use of corrosive mixed acids and the complexities of a multi-step protection/deprotection sequence.

The Electrophilic Aromatic Substitution (EAS) route remains a viable, albeit less efficient, alternative. It should be considered primarily in scenarios where the required dinitrohalobenzene precursor for the SNAr pathway is unavailable or prohibitively expensive, and the corresponding aniline derivative is readily accessible. For any large-scale production, the efficiency and precision of the SNAr approach make it the preferred industrial method.

References
  • What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? | Homework.Study.com. Available at: [Link]

  • Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 401-411. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Semantic Scholar. Available at: [Link]

  • RSC Education. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Hartman, W. W., & Gass, L. K. R. (1933). 2,4-DINITROANILINE. Organic Syntheses, 13, 36. Available at: [Link]

  • Commercial synthesis of trifluralin. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 2,4-Dinitroaniline - Wikipedia. Available at: [Link]

  • Trifluralin - Grokipedia. Available at: [Link]

  • Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration. YouTube. Available at: [Link]

  • US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents.
  • Alvaro, C. E. S., et al. (2000). (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Available at: [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. (2021). Available at: [Link]

  • Practice 8. Aromatic Nucleophilic Substitution. Synthesis of 2,4-Dinitrophenylh | PDF - Scribd. Available at: [Link]

  • Nitration of Aniline: Lab Experiment - Studylib. Available at: [Link]

  • Methods for the nitration of protected anilines. (A) Representative... - ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Solved Synthesis of 2,4-dinitrophenylaniline using | Chegg.com. (2012). Available at: [Link]

  • Chem Help ASAP. (2019). aromatic nitration & aniline synthesis. YouTube. Available at: [Link]

  • Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 11996-12006. Available at: [Link]

  • Nitration of aniline - Chemistry Stack Exchange. (2019). Available at: [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Available at: [Link]

  • Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638202. Available at: [Link]

  • Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. Available at: [Link]

  • Trifluralin - Wikipedia. Available at: [Link]

  • 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction - ResearchGate. Available at: [Link]

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  • Buncel, E., et al. (2002). Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles. Canadian Journal of Chemistry, 80(10), 1328-1341. Available at: [Link]

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A Comparative Guide to Dinitroaniline Derivatives: From Weed Control to Cancer Therapy and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Dinitroaniline derivatives, a class of synthetic organic compounds, have carved a significant niche across diverse scientific and industrial sectors. Initially rising to prominence as potent herbicides for broad-spectrum weed control, their unique mechanism of action has paved the way for their exploration in oncology and materials science. This in-depth technical guide provides a comparative performance analysis of various dinitroaniline derivatives in these specific applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships that govern their efficacy and to provide a clear, objective comparison to aid in the selection and development of these versatile compounds.

Herbicidal Applications: A Comparative Analysis of Pre-Emergent Weed Control

Dinitroaniline herbicides have been a mainstay in agriculture for decades, primarily used for pre-emergent control of annual grasses and some broadleaf weeds.[1] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the emerging weed seedling.[1] The most widely used dinitroaniline herbicides include trifluralin, pendimethalin, and oryzalin.

Mechanism of Action: Disrupting the Plant's Cytoskeleton

Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for chromosome segregation during mitosis.[1] The disruption of the mitotic spindle apparatus halts cell division in the meristematic tissues of roots and shoots, leading to the characteristic symptoms of dinitroaniline injury, such as stunted growth and swollen root tips.

Dinitroaniline Dinitroaniline Derivative Tubulin Tubulin Dimer Dinitroaniline->Tubulin Binds to Microtubule Microtubule Dinitroaniline->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for WeedGrowth Weed Growth CellDivision->WeedGrowth Leads to Dinitroaniline Dinitroaniline Derivative CancerCellTubulin Cancer Cell Tubulin Dinitroaniline->CancerCellTubulin Binds to Microtubule Microtubule Dinitroaniline->Microtubule Inhibits Polymerization CancerCellTubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Anticancer mechanism of dinitroaniline derivatives.

Comparative Anti-Proliferative Activity of Dinitroaniline Derivatives

The anti-cancer efficacy of dinitroaniline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Oryzalin Not specifiedPotent inhibitor of apicomplexan parasites[2]
Trifluralin A549 (Lung Carcinoma)Downregulated apoptotic genes[3]
Pendimethalin A549 (Lung Carcinoma)Upregulated anti-apoptotic genes[3]
Compound 3b (Dinitrodiphenyl Ether) MCF-7 (Breast Cancer)1.26[4]
Compound 3b (Dinitrodiphenyl Ether) A549 (Lung Carcinoma)>50[4]
Compound 3b (Dinitrodiphenyl Ether) MDA-MB-231 (Breast Cancer)2.45[4]

Data Interpretation: The available data suggests that the anti-cancer activity of dinitroaniline derivatives is highly dependent on both the specific chemical structure of the derivative and the type of cancer cell being targeted. For instance, the dinitrodiphenyl ether derivative "Compound 3b" shows high potency against the MCF-7 breast cancer cell line but is significantly less effective against the A549 lung cancer cell line. [4]Furthermore, a comparative study on A549 cells indicated that trifluralin and pendimethalin have opposing effects on apoptotic gene expression, highlighting the nuanced structure-activity relationships within this class of compounds. [3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dinitroaniline derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the dinitroaniline derivative in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Materials Science Applications: Harnessing Electronic and Optical Properties

The inherent electronic properties of the dinitroaniline scaffold have led to their investigation in the field of materials science, particularly for applications in nonlinear optics (NLO) and conducting polymers.

Dinitroanilines in Nonlinear Optics

Nonlinear optical materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Dinitroaniline derivatives, particularly p-nitroaniline (PNA), are classic examples of "push-pull" molecules, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) create a large molecular dipole moment and enhance the second-order NLO response, quantified by the first hyperpolarizability (β). [5][6] Comparative Hyperpolarizability of Nitroaniline Isomers:

IsomerFirst Hyperpolarizability (β) (10⁻³⁰ esu)
para-Nitroaniline (pNA)34.5
ortho-Nitroaniline (oNA)13.8
meta-Nitroaniline (mNA)4.7

(Data from Oudar & Chemla, 1977) [5] Data Interpretation: The experimental data clearly demonstrates that the para isomer of nitroaniline exhibits a significantly larger first hyperpolarizability compared to the ortho and meta isomers. [5][6]This is attributed to the direct alignment of the donor and acceptor groups across the aromatic ring in the para position, which maximizes the intramolecular charge transfer and, consequently, the NLO response.

Dinitroanilines in Conducting Polymers

Conducting polymers are organic polymers that possess electrical conductivity. Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. The incorporation of nitroaniline moieties into the polymer backbone can modify its electronic properties.

Comparative Conductivity of Polyaniline and its Copolymers with Nitroanilines:

PolymerDC Electrical Conductivity (S/cm)
Polyaniline (PANI)Higher
Poly(aniline-co-o-nitroaniline)Lower than PANI
Poly(aniline-co-p-nitroaniline)Lower than PANI

(Qualitative comparison based on JETIR, 2018) [7] Data Interpretation: Studies have shown that the copolymerization of aniline with o-nitroaniline or p-nitroaniline results in a decrease in electrical conductivity compared to pure polyaniline. [7]This is likely due to the electron-withdrawing nature of the nitro group, which can disrupt the delocalization of electrons along the polymer chain. However, the incorporation of nitroaniline can also influence other properties, such as solubility and processability, which are important considerations for practical applications.

Experimental Protocol: Four-Point Probe Method for Measuring Polymer Conductivity

The four-point probe method is a standard technique for measuring the sheet resistance of thin films of conducting materials.

Materials:

  • Thin film of the dinitroaniline-based polymer deposited on an insulating substrate

  • Four-point probe head

  • Source measure unit (SMU)

  • Voltmeter

Procedure:

  • Place the four-point probe head in contact with the surface of the polymer film. The four probes should be in a straight line and equally spaced.

  • Apply a constant current (I) through the two outer probes using the SMU.

  • Measure the voltage (V) across the two inner probes using the voltmeter.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).

  • Measure the thickness (t) of the polymer film using a suitable method (e.g., profilometer).

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

Conclusion and Future Perspectives

Dinitroaniline derivatives have demonstrated remarkable versatility, with established applications in agriculture and promising potential in medicine and materials science. The performance of these compounds is intrinsically linked to their chemical structure, with subtle modifications to the substitution pattern on the aniline ring leading to significant changes in their biological activity and physical properties.

In herbicidal applications, the focus remains on developing derivatives with improved crop safety, optimized soil persistence, and a broader weed control spectrum. For anti-cancer therapy, the key challenge lies in designing derivatives with high selectivity for cancer cells to minimize off-target toxicity. Further exploration of structure-activity relationships is crucial to identify lead compounds with enhanced therapeutic indices. In materials science, the synthesis of novel dinitroaniline derivatives with tailored electronic and optical properties holds promise for the development of next-generation NLO materials and functional conducting polymers.

The experimental protocols provided in this guide offer a starting point for the comparative evaluation of dinitroaniline derivatives in these diverse applications. As research in these fields continues to advance, a deeper understanding of the fundamental principles governing the performance of these multifaceted compounds will undoubtedly unlock new and exciting opportunities.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides.
  • Oudar, J. L., & Chemla, D. S. (1977). Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. The Journal of Chemical Physics, 66(6), 2664–2668.
  • ResearchGate. (n.d.). Structures of the nitroaniline isomers: para-nitroaniline (pNA), ortho-nitroaniline (oNA), and meta-nitroaniline (mNA).
  • Patsnap Eureka. (2025, July 3). How to Measure the Conductivity of Polymers in Electronics.
  • OEHHA. (2011, July 1). Dinitroaniline pesticides and Prodiamine and Trifluralin.
  • ResearchGate. (2015, January 10). How can we test the conductivity of a polymer?
  • AIP Publishing. (2006, December 20). Simple setup to measure electrical conductivity of polymeric films.
  • ResearchGate. (n.d.). First hyperpolarizability of p-nitroaniline as a function of wave...
  • Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.
  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone: Polycyclic Aromatic Compounds.
  • irjhis. (n.d.). Simple Electronic Circuit for Measuring Electrical Conductivity of Conducting Polymer Traducers.
  • Hilaris Publisher. (2017, December 26). Design, Synthesis and Anti-tubulin Activity of Novel Dinitro Diphenyl Ether Derivatives as Potent Anticancer Agent.
  • Jetir.Org. (n.d.). A COMPARATIVE STUDY ON SYNTHESIS, CHARACTERIZATION AND DC ELECTRICAL CONDUCTIVITY OF POLYANILINE AND COPOLYMER OF POLYANILINE WI.
  • OEHHA. (2011, July 1). Dinitroaniline pesticides and Prodiamine and Trifluralin.
  • (n.d.).
  • (2025, August 10). Structural and biological characterization of the tubulin interaction with dinitroanilines.
  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone: Polycyclic Aromatic Compounds.
  • POMAIS. (n.d.). Pendimethalin vs trifluralin herbicides.
  • Semantic Scholar. (n.d.). Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach.
  • PMC - NIH. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • ResearchGate. (n.d.). (PDF) Nonlinear Optical Absorption of Organic Molecules for Applications in Optical Devices.
  • (2023, November 15). Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability.
  • ResearchGate. (2025, July 20). (PDF) Comparative Study of Conductivity Enhancement in Conducting Polymers via Alkali and Transition Metal Ion Doping.
  • MDPI. (n.d.). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential.
  • Benchchem. (n.d.). A Comparative Analysis of Tubulin Polymerization-IN-41 and Novel Anticancer Agents Targeting Microtubule Dynamics.
  • Semantic Scholar. (1973, December 1). Comparison of trifluralin, oryzalin, pronamide, propham, and colchicine treatments on microtubules.
  • Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS.
  • Elsevier. (2012, December 2). Nonlinear Optical Properties of Organic Molecules and Crystals V1 - 1st Edition.
  • (n.d.). Comparative analysis of structure, synthesis, and properties of polyaniline and polypyrrole: insights into conductive polymer variability.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Novel Tubulin Inhibitors: Benchmarking Microtubule Inhibitor 6h.
  • Bohrium. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • ResearchGate. (n.d.). Nonlinear Optical Properties of Organic Molecules: A DFT Study.
  • PMC - NIH. (n.d.). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.
  • Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS.
  • NIH. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives.
  • PMC - NIH. (n.d.). Cancer incidence among pesticide applicators exposed to trifluralin in the Agricultural Health Study.
  • PubChem. (n.d.). Oryzalin | C12H18N4O6S | CID 29393.
  • ResearchGate. (n.d.). The Apoptotic and Anti-Apoptotic Effects of Pendimethalin and Trifluralin on A549 Cells In Vitro.
  • PMC - PubMed Central. (2024, November 26). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies.

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Safety Operating Guide

A Guide to the Safe Disposal of 2,3-Dinitroaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a detailed protocol for the proper disposal of 2,3-Dinitroaniline, a compound that, like other dinitroanilines, requires careful handling due to its hazardous properties. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting our commitment to providing value beyond the product.

While a specific Safety Data Sheet (SDS) for this compound (CAS 602-03-9) was not identified during the creation of this guide, the following procedures are based on authoritative data for the dinitroaniline class of compounds and closely related nitroaromatic substances. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Hazard Information

This compound is a member of the dinitroaniline family of compounds, which are recognized for their potential toxicity and environmental hazards.[1] These compounds are generally characterized as being toxic if swallowed, in contact with skin, or if inhaled.[2][3] They can also cause damage to organs through prolonged or repeated exposure and are harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Body Protection A flame-resistant lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A certified respirator should be used if handling powders outside of a fume hood or in case of insufficient ventilation.To prevent inhalation of toxic dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste from its point of generation through to its final treatment at a licensed facility.[4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[4]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in safe disposal.

  • Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with this compound.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation and the name of the generating laboratory or researcher should also be included.

  • Incompatible Materials: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel. Do not use combustible materials like paper towels.[4]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All contaminated cleaning materials must be disposed of as hazardous waste.

Step 3: Storage of Waste

Proper storage of the collected waste is crucial to prevent accidents.

  • Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.

  • Secure Storage: The storage area should be locked and accessible only to authorized personnel.[2]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by professionals.

  • Professional Disposal Service: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Controlled Incineration: The generally accepted method for the disposal of dinitroanilines is through controlled incineration at a licensed chemical destruction plant.[6] This process should include flue gas scrubbing to prevent environmental contamination.[6]

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal.[4]

Step 5: Empty Container Management

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[4]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4]

  • Decontaminated Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste. It is best practice to deface the label before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs ppe->spill no_spill Waste for Disposal spill->no_spill No contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_waste Collect Solid Waste in Labeled Hazardous Waste Container no_spill->collect_waste collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate storage Store in Designated Satellite Accumulation Area decontaminate->storage empty_container Empty Container? collect_waste->empty_container collect_rinsate Collect Contaminated Rinsate as Hazardous Waste collect_rinsate->storage disposal_request Contact EHS for Professional Disposal storage->disposal_request end Waste Disposed via Controlled Incineration disposal_request->end empty_container->storage No triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse Yes triple_rinse->collect_rinsate non_haz_disposal Dispose of Decontaminated Container as Non-Hazardous triple_rinse->non_haz_disposal

Caption: Disposal Workflow for this compound.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022, September 2). CPAchem. [Link]

  • Common Name: DINITROANILINES HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • 3-methyl-2-nitroaniline | CAS#:601-87-6. (2025, August 24). Chemsrc. [Link]

  • Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.